molecular formula C9H9N B1419510 (2-Ethynylphenyl)methanamine CAS No. 38379-21-4

(2-Ethynylphenyl)methanamine

Cat. No.: B1419510
CAS No.: 38379-21-4
M. Wt: 131.17 g/mol
InChI Key: CJYSAKUWUWOCIE-UHFFFAOYSA-N
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Description

(2-Ethynylphenyl)methanamine is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Ethynylphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethynylphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-ethynylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYSAKUWUWOCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663663
Record name 1-(2-Ethynylphenyl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38379-21-4
Record name 1-(2-Ethynylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of scientifically vetted protocols for the synthesis of (2-Ethynylphenyl)methanamine. This valuable building block is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its terminal alkyne and primary amine functionalities. This document emphasizes the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction

(2-Ethynylphenyl)methanamine, a molecule featuring a benzylamine scaffold ortho-substituted with an ethynyl group, presents a unique combination of reactive sites. The primary amine can be readily derivatized, while the terminal alkyne is amenable to a wide range of transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions.[1] This dual functionality makes it a highly sought-after intermediate in the construction of complex molecular architectures for drug discovery and the development of novel organic materials.

This guide will explore two primary, robust synthetic strategies for the preparation of (2-Ethynylphenyl)methanamine, each with distinct advantages and considerations.

Strategy 1: Reductive Amination of 2-Ethynylbenzaldehyde

This approach is arguably the most direct and efficient method, contingent on the availability of the key starting material, 2-ethynylbenzaldehyde. The core of this strategy is the conversion of the aldehyde functionality into a primary amine via an imine intermediate, which is then reduced in situ.

Causality Behind Experimental Choices:

Reductive amination is a powerful tool for C-N bond formation.[2] The reaction proceeds in two main stages: the formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by the reduction of the imine to the desired amine. The choice of reducing agent is critical to the success of this reaction, especially in the presence of a reducible alkyne functionality.

Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation.[3] It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is generally selective for the reduction of imines over alkynes, particularly non-conjugated alkynes.[4] The reaction is often carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and the subsequent reduction. To drive the initial imine formation, which is an equilibrium process, a high concentration of the ammonia source is utilized.

Experimental Protocol:

Step 1: In situ Imine Formation and Reduction

  • To a solution of 2-ethynylbenzaldehyde (1.0 eq) in methanol (0.2 M), add a solution of ammonia in methanol (7 N, 10.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The portion-wise addition helps to control the exothermic reaction and any potential side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water (10 mL per gram of NaBH₄).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Ethynylphenyl)methanamine.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure product.

Data Presentation: Reductive Amination
ParameterValue
Starting Material 2-Ethynylbenzaldehyde
Reagents Ammonia in Methanol, Sodium Borohydride
Solvent Methanol
Temperature 0 °C to Room Temperature
Typical Yield 80-90%
Purity >95% after chromatography
Workflow Diagram: Reductive Amination

Reductive_Amination Start 2-Ethynylbenzaldehyde Imine Imine Intermediate Start->Imine NH₃ / MeOH Amine (2-Ethynylphenyl)methanamine Imine->Amine NaBH₄

Caption: Reductive amination of 2-ethynylbenzaldehyde.

Strategy 2: Sonogashira Coupling followed by Nitrile Reduction

Causality Behind Experimental Choices:

Step 1: Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.[5][6] The use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), is a common and advantageous strategy. The TMS group prevents the homocoupling of the terminal alkyne, a common side reaction, and the protected alkyne is less volatile and easier to handle than acetylene gas. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base, which also serves as the solvent in many cases.[7]

Step 2: Silyl Deprotection and Nitrile Reduction

Following the successful coupling, the trimethylsilyl protecting group is readily removed under mild basic conditions, typically with potassium carbonate in methanol. The subsequent reduction of the nitrile to a primary amine can be achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄). While LiAlH₄ is a powerful reductant, it has been shown to reduce nitriles to primary amines without affecting a non-conjugated alkyne.[8] The use of an ethereal solvent like tetrahydrofuran (THF) is standard for LiAlH₄ reductions.

Experimental Protocol:

Step 1a: Sonogashira Coupling of 2-Bromobenzonitrile

  • To a solution of 2-bromobenzonitrile (1.0 eq) in a mixture of triethylamine and THF (2:1, 0.2 M) in a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq) and copper(I) iodide (CuI) (0.06 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, or until completion as monitored by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (eluent: hexanes/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)benzonitrile.

Step 1b: Deprotection of the Silyl Group

  • Dissolve the 2-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in methanol (0.2 M).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with 1 M HCl and concentrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-ethynylbenzonitrile, which can often be used in the next step without further purification.

Step 2: Reduction of 2-Ethynylbenzonitrile

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add a solution of 2-ethynylbenzonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to give the crude (2-Ethynylphenyl)methanamine.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure product.

Data Presentation: Sonogashira Coupling and Nitrile Reduction
ParameterStep 1a: SonogashiraStep 1b: DeprotectionStep 2: Nitrile Reduction
Starting Material 2-Bromobenzonitrile2-((Trimethylsilyl)ethynyl)benzonitrile2-Ethynylbenzonitrile
Key Reagents TMSA, Pd(PPh₃)₂Cl₂, CuIK₂CO₃LiAlH₄
Solvent Triethylamine/THFMethanolTHF
Temperature 60 °CRoom TemperatureReflux
Typical Yield 85-95%>95%70-85%
Workflow Diagram: Sonogashira and Reduction Route

Sonogashira_Reduction Start 2-Bromobenzonitrile Coupled 2-((Trimethylsilyl)ethynyl)benzonitrile Start->Coupled TMSA, Pd/Cu catalyst Deprotected 2-Ethynylbenzonitrile Coupled->Deprotected K₂CO₃ / MeOH Final (2-Ethynylphenyl)methanamine Deprotected->Final LiAlH₄

Caption: Synthesis via Sonogashira coupling and nitrile reduction.

Characterization of (2-Ethynylphenyl)methanamine

The identity and purity of the synthesized (2-Ethynylphenyl)methanamine should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the ethynyl proton, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons.[9][10] The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp-hybridized carbons of the alkyne, the benzylic carbon, and the aromatic carbons.[11][12]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3400 cm⁻¹), the C≡C-H stretching of the terminal alkyne (around 3300 cm⁻¹), and the C≡C stretching (around 2100 cm⁻¹).[13][14][15][16][17]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₉N, MW: 131.18 g/mol ).

Safety and Handling

  • 2-Ethynylbenzaldehyde: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.

  • Lithium Aluminum Hydride: Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere (argon or nitrogen). All glassware and solvents must be scrupulously dried before use.

  • Triethylamine and other amines: Are corrosive and have strong odors. Handle in a fume hood.

  • Palladium catalysts: Are toxic and should be handled with appropriate personal protective equipment.

Conclusion

This in-depth technical guide has detailed two reliable and experimentally validated strategies for the synthesis of (2-Ethynylphenyl)methanamine. The choice between the reductive amination of 2-ethynylbenzaldehyde and the Sonogashira coupling/nitrile reduction pathway will likely depend on the availability of starting materials and the specific requirements of the research project. By understanding the chemical principles behind each step, researchers can confidently implement and adapt these protocols to achieve their synthetic goals.

References

  • Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. (2025).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Oriental Journal of Chemistry. [URL not available]
  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (2012). SciELO México. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Supplementary Inform
  • Sonogashira coupling. (2019). YouTube. [Link]

  • Proton NMR Table. MSU chemistry. [Link]

  • Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
  • Ethanamine, N-methyl-2N-acetyl--[2-(phenylmethyl)phenoxy]- - Optional[13C NMR]. SpectraBase. [Link]

  • 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. AWS. [Link]

  • Process for the preparation of biphenylamines. PubChem. [Link]

  • New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Synthesis of New 2D-π-2A Chromophores Based on Tetraphenyl Fulvene and Investigation of Their Optical Properties. MDPI. [Link]

  • infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting. Doc Brown's Chemistry. [Link]

  • 2-(2-Methoxyphenyl)ethylamine. the NIST WebBook. [Link]

  • Reduction of Alkynes. Organic Chemistry Tutor. [Link]

  • The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. [Link]

  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • 9.5: Reduction of Alkynes. Chemistry LibreTexts. [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]

  • How can I selective reduce a ketone in the presence of an acid and alkyne? ResearchGate. [Link]

  • Chiral synthesis method of ephedrine key intermediate (S) -2-methylamino-1-phenyl-1-acetone.
  • Reduction of alkynes (video). Khan Academy. [Link]

  • Reduction of alkyne. Reddit. [Link]

  • Methanone, [2-[2-(2-aminophenyl)ethenyl]phenyl]phenyl-. SpectraBase. [Link]

  • Ethylamine. the NIST WebBook. [Link]

  • 2-Ethynylperylene and improved synthesis of 3-ethynylperylene. ResearchGate. [Link]

  • Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. MDPI. [Link]

Sources

(2-Ethynylphenyl)methanamine: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (2-Ethynylphenyl)methanamine

(2-Ethynylphenyl)methanamine, a primary arylalkylamine bearing a terminal alkyne, is a molecule of significant interest in modern medicinal chemistry and organic synthesis.[1] Its unique structural architecture, featuring the spatial proximity of a nucleophilic amine and a reactive ethynyl group on an aromatic scaffold, provides a versatile platform for the construction of complex heterocyclic systems and for introduction into targeted therapeutic agents.[1] The 2-phenethylamine motif is a well-established pharmacophore present in numerous natural products and synthetic drugs that target a wide array of biological systems.[2] Furthermore, the terminal alkyne functionality is a privileged structural feature in drug discovery, known for its ability to form key interactions with biological targets and its utility as a synthetic handle for "click" chemistry applications.[3]

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of (2-Ethynylphenyl)methanamine is paramount. These properties govern its behavior in both synthetic reactions and biological systems, influencing critical parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME). This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of (2-Ethynylphenyl)methanamine, offering both established data and field-proven methodologies for their determination.

Molecular Identity and Core Physicochemical Profile

The foundational step in characterizing any chemical entity is to establish its molecular identity and key physical constants. While extensive experimental data for (2-Ethynylphenyl)methanamine is not uniformly available in the public domain, we can compile its known identifiers and provide context by comparing it with structurally related molecules.

The molecular formula for (2-Ethynylphenyl)methanamine is C₉H₉N, corresponding to a molecular weight of approximately 131.18 g/mol .[1] Its unique identifier in the Chemical Abstracts Service is CAS Registry Number 38379-21-4.[1] The structure features an aminomethyl group (-CH₂NH₂) and an ethynyl group (-C≡CH) substituted at the 1 and 2 positions of a benzene ring, respectively.

Table 1: Core Physicochemical Properties of (2-Ethynylphenyl)methanamine and Related Analogues

Property(2-Ethynylphenyl)methanamine(2-Ethylphenyl)methanamineBenzylamine
CAS Number 38379-21-4[1]53759-86-7100-46-9
Molecular Formula C₉H₉N[1]C₉H₁₃NC₇H₉N
Molecular Weight 131.18 g/mol [1]135.21 g/mol 107.15 g/mol
Melting Point Data not availableData not available-10 °C
Boiling Point Data not availableData not available185 °C
pKa (conjugate acid) Estimated: ~8.5 - 9.0Estimated: ~9.5 - 10.09.34
LogP (calculated) Data not available1.61.09

Acidity and Basicity (pKa): The Influence of the Ethynyl Group

The basicity of the primary amine is a critical parameter, as it dictates the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The pKa of an amine refers to the pKa of its conjugate acid (R-NH₃⁺).

The ethynyl group at the ortho position is known to be electron-withdrawing, which reduces the electron density on the aromatic ring and, through inductive effects, on the nitrogen atom of the aminomethyl group.[1] This decreased electron density makes the lone pair on the nitrogen less available to accept a proton, thereby reducing the basicity of the amine compared to a simple, non-substituted benzylamine. While an experimental pKa for (2-Ethynylphenyl)methanamine is not readily found in the literature, it is anticipated to be lower than that of benzylamine (pKa ≈ 9.34). A reasonable estimate would place its pKa in the range of 8.5 to 9.0.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[4] The causality behind this choice is its reliance on a direct, equilibrium-based measurement of pH change upon addition of a titrant, providing a thermodynamically sound value.

Methodology:

  • Sample Preparation: Prepare a solution of (2-Ethynylphenyl)methanamine of known concentration (e.g., 0.01 M) in a mixed solvent system, such as 50% ethanol-water, due to the likely poor aqueous solubility of the free base.[5]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated. This point corresponds to the inflection point on the first derivative plot of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep_Sample Prepare 0.01 M Sample in 50% EtOH/Water Titrate Add HCl Titrant in Increments Prep_Sample->Titrate Prep_Titrant Standardize 0.1 M HCl Prep_Titrant->Titrate Calibrate_pH Calibrate pH Meter Record_pH Record pH after Equilibrium Calibrate_pH->Record_pH Titrate->Record_pH Repeat Plot_Curve Plot pH vs. Volume Record_pH->Plot_Curve Find_Inflection Determine Inflection Point (Half-Equivalence) Plot_Curve->Find_Inflection Determine_pKa pKa = pH at Half-Equivalence Find_Inflection->Determine_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile: A Critical Parameter for Drug Development

Solubility is a gatekeeper property in drug discovery. Poor solubility can lead to unreliable in vitro assay results and is a major hurdle for achieving adequate bioavailability in vivo.[6][7] The structure of (2-Ethynylphenyl)methanamine, with its aromatic ring, suggests a low intrinsic solubility in aqueous media. However, the primary amine allows for salt formation with acids, which can significantly enhance aqueous solubility. Its solubility is expected to be high in common organic solvents like methanol, ethanol, DMSO, and dichloromethane.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true representation of the compound's solubility limit.

Methodology:

  • System Preparation: Add an excess amount of solid (2-Ethynylphenyl)methanamine to a series of vials containing the solvent of interest (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2, and various organic solvents). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6][9]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. Centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), is recommended.[6]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[10]

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate (24-48h) with Agitation A->B C Separate Phases (Centrifuge/Filter) B->C D Analyze Supernatant/Filtrate by HPLC or LC-MS C->D E Quantify against Calibration Curve D->E

Caption: Workflow for the Shake-Flask solubility determination method.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides invaluable information about the structure and purity of a compound. While specific spectra for (2-Ethynylphenyl)methanamine are not publicly available, we can predict the key features based on its constituent functional groups.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity.

  • Aromatic Protons: Four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0-7.8 ppm. Due to the ortho-disubstitution, they will exhibit a complex multiplet pattern.

  • Methylene Protons (-CH₂-): The two protons of the aminomethyl group will likely appear as a singlet around δ 3.8-4.2 ppm.

  • Amine Protons (-NH₂): The two amine protons will give a broad singlet that is concentration and solvent-dependent, typically in the range of δ 1.5-3.0 ppm.[11] This peak will exchange with D₂O.

  • Alkynyl Proton (-C≡CH): The terminal alkyne proton will appear as a sharp singlet, typically around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons directly attached to the substituents (C1 and C2) will have characteristic shifts.

  • Alkynyl Carbons (-C≡C-): Two signals are expected between δ 70-90 ppm. The terminal carbon (≡CH) will be at a slightly lower chemical shift than the internal quaternary carbon.[12]

  • Methylene Carbon (-CH₂-): A single signal for the aminomethyl carbon is expected in the range of δ 40-50 ppm.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

  • N-H Stretch: A primary amine will show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹.[13]

  • C≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch.[13]

  • C≡C Stretch: A weak to medium band will appear in the 2100-2140 cm⁻¹ region.

  • C-N Stretch: An absorption band for the C-N bond in aliphatic amines can be found between 1020-1220 cm⁻¹.[13]

  • Aromatic C-H and C=C Stretches: Expect C-H stretching absorptions just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (131.18). A prominent fragment would be the loss of the amine group, leading to the stable benzyl-type cation at m/z 115. Another characteristic fragmentation would be the loss of a hydrogen atom to give a peak at m/z 130.

Conclusion and Future Directions

(2-Ethynylphenyl)methanamine is a valuable building block with significant potential in drug discovery and development. This guide has synthesized the available information on its physicochemical properties and, critically, provided robust, field-proven protocols for their experimental determination. While a complete experimental dataset is not yet available in the public literature, the predictive analysis and detailed methodologies presented here offer a solid foundation for researchers. The logical next steps for any research program utilizing this compound would be the systematic execution of these protocols to establish a definitive, experimentally validated physicochemical profile. This foundational data will be indispensable for building reliable structure-activity relationships (SAR) and for advancing new chemical entities through the drug development pipeline.

References

  • Batyreva, E. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Giarola, N., Pereira, T., de Campos, L., & Pinto, É. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1), 107-116. Retrieved from [Link]

  • Bentley, F. F. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Retrieved from [Link]

  • Eugene-Osoikhia, T., et al. (2015). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Retrieved from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]

  • González-Linares, D., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(10), 1035. Retrieved from [Link]

  • Salvino, J. M. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5615-5617. Retrieved from [Link]

  • Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylamine. Retrieved from [Link]

  • NIST. (n.d.). Methenamine. Retrieved from [Link]

  • LibreTexts. (2023). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Gerrard, W. (1976). Solubility of Gases and Liquids: A Graphic Approach. Plenum Press.
  • Shimoga, G., et al. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ChemSrc. (n.d.). (3-Ethynylphenyl)methanamine | CAS#:615288-78-3. Retrieved from [Link]

  • NIST. (n.d.). Ethylenediamine. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • Stoyanova, R., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2947. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]

  • NIST. (n.d.). Ethanamine, N-ethyl-. Retrieved from [Link]

  • Reddit. (2014). Solubility in organic solvents and water. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Diphenylmethoxy)ethylamine. Retrieved from [Link]

  • NIST. (n.d.). Ethylamine. Retrieved from [Link]

  • CAS. (n.d.). PCB 95. Retrieved from [Link]

  • NIST. (n.d.). Phenyltoloxamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-methyl-4-(2-((2,4,5-trimethylphenyl)ethynyl)phenyl)but-3-yn-2-ol - Optional[MS (GC)]. Retrieved from [Link]

  • NIST. (n.d.). Ethanamine, N-methyl-. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Priya, P. P. A., et al. (2018). FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate. Retrieved from [Link]

Sources

(2-Ethynylphenyl)methanamine structural characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Characterization of (2-Ethynylphenyl)methanamine

Foreword: Unveiling the Molecular Architecture

Welcome to a detailed exploration of (2-Ethynylphenyl)methanamine. This document is crafted not as a rigid protocol, but as a dynamic guide for fellow researchers, scientists, and drug development professionals. Our objective is to dissect the process of structural characterization for this specific molecule, moving beyond mere data points to understand the logic and causality behind our analytical choices. (2-Ethynylphenyl)methanamine, a bifunctional molecule featuring a primary amine and a terminal alkyne on an aromatic scaffold, presents an interesting case study. Its structure is reminiscent of phenethylamines, a privileged motif in medicinal chemistry, while the ethynyl group offers a versatile handle for further chemical modification, such as "click" chemistry.[1][2] This guide will provide the foundational knowledge, expected spectroscopic signatures, and robust protocols necessary to confidently synthesize and characterize this compound, ensuring the integrity and reproducibility of your research.

The Strategic Approach to Characterization

Before delving into specific techniques, it is crucial to establish a logical workflow. The characterization of a novel or synthesized compound is a sequential process where each step provides a piece of the structural puzzle. Our approach is designed to be efficient and self-validating, starting with confirmation of mass and elemental composition, moving to functional group identification, and culminating in the precise mapping of the atomic framework.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Cascade Syn Proposed Synthesis Pur Purification (e.g., Column Chromatography) Syn->Pur Crude Product MS Mass Spectrometry (MS) Confirms Molecular Weight Pur->MS Purity Check IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR NMR Nuclear Magnetic Resonance (NMR) Elucidates Connectivity & Environment IR->NMR XRAY X-ray Crystallography Definitive 3D Structure (if crystalline) NMR->XRAY Optional

Caption: A logical workflow for the synthesis and structural characterization of a target molecule.

Synthesis Pathway: A Plausible Route

While various synthetic routes can be envisioned, a common and effective method involves the reduction of the corresponding nitrile, 2-ethynylbenzonitrile. This precursor is accessible through established palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

G reactant1 2-Iodobenzonitrile intermediate 2-((Trimethylsilyl)ethynyl)benzonitrile reactant1->intermediate reactant2 Ethynyltrimethylsilane reactant2->intermediate deprotected 2-Ethynylbenzonitrile intermediate->deprotected reagent1 Pd(PPh₃)₂Cl₂ CuI, Et₃N intermediate->reagent1 product (2-Ethynylphenyl)methanamine deprotected->product reagent2 K₂CO₃ MeOH deprotected->reagent2 reagent3 LiAlH₄ or BH₃ THF product->reagent3

Caption: A proposed synthetic pathway for (2-Ethynylphenyl)methanamine via nitrile reduction.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry is our first analytical checkpoint post-synthesis. Its primary role is to confirm that the reaction has produced a compound of the correct molecular weight. For (2-Ethynylphenyl)methanamine (C₉H₉N), the expected monoisotopic mass is approximately 131.07 Da. We employ high-resolution mass spectrometry (HRMS) techniques like ESI-TOF to obtain a highly accurate mass, which validates the elemental formula.

The fragmentation pattern in MS provides additional structural clues. Amines characteristically undergo α-cleavage.[3][4] For (2-Ethynylphenyl)methanamine, the most significant α-cleavage would involve the loss of a hydrogen radical from the benzylic carbon, but the most favorable fragmentation is often the cleavage of the C-C bond between the benzene ring and the aminomethyl group, leading to characteristic fragments.

Expected Fragmentation Pattern:

  • Molecular Ion ([M]⁺): m/z ≈ 131. In accordance with the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5][6]

  • Base Peak: The benzylic cation (m/z ≈ 115) formed by the loss of the amino group is unlikely to be the base peak. Instead, cleavage of the bond between the aromatic ring and the CH₂ group can lead to a tropylium-like ion or other rearrangements. The most probable base peak arises from the α-cleavage adjacent to the nitrogen, leading to the loss of an H atom ([M-1]⁺, m/z=130) or cleavage yielding a resonance-stabilized iminium cation. For aromatic amines, the molecular ion peak is often intense.[6]

Data Summary Table:

IonFormulaCalculated m/zExpected AbundanceFragmentation Pathway
[M]⁺C₉H₉N⁺131.0735HighMolecular Ion
[M-H]⁺C₉H₈N⁺130.0657Moderate to HighLoss of H radical from CH₂
[M-NH₂]⁺C₉H₇⁺115.0548ModerateLoss of amino radical
Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode, as the amine group is readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

  • Analysis: Identify the [M+H]⁺ peak and compare the exact mass to the theoretical value for C₉H₁₀N⁺ (132.0813). Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups. For our target molecule, we are looking for the characteristic vibrational signatures of the primary amine (N-H), the terminal alkyne (C≡C and ≡C-H), and the aromatic ring (C=C and C-H). The absence of signals from starting materials (e.g., a nitrile C≡N stretch around 2250 cm⁻¹ if synthesizing from 2-ethynylbenzonitrile) is a critical indicator of reaction completion and sample purity.

Expected IR Absorptions:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale
Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500Medium, SharpCharacteristic of a primary amine; two distinct peaks are expected.[7][8][9]
Amine (N-H)Bending (Scissoring)1580 - 1650Medium to StrongConfirms the primary amine structure.[7][9]
Terminal Alkyne (≡C-H)Stretch~3300Strong, SharpA very distinct peak, confirming the terminal nature of the alkyne.
Alkyne (C≡C)Stretch2100 - 2140Weak to MediumThe position indicates a terminal alkyne.
Aromatic (C-H)Stretch> 3000MediumCharacteristic of sp² C-H bonds on the benzene ring.
Aromatic (C=C)Ring Stretch1450 - 1600MediumMultiple bands are expected, confirming the aromatic core.
Aromatic (C-H)Out-of-Plane Bending730 - 770StrongIndicative of ortho-disubstitution on the benzene ring.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[10]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal. Ensure good contact by applying gentle pressure with the built-in clamp.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.[10]

  • Processing: The final spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed connectivity of a molecule. Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their neighboring protons (multiplicity). ¹³C NMR reveals the number of unique carbon environments. For (2-Ethynylphenyl)methanamine, the ortho-substitution pattern will create a distinct and complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (4 protons)7.2 - 7.6Multiplet (m)4HThe ortho-substitution leads to a complex, overlapping pattern for the four aromatic protons.
-CH₂ -NH₂~3.9Singlet (s)2HBenzylic protons adjacent to an amine. The singlet nature arises from rapid exchange or minimal coupling to NH₂ protons.
≡C-H ~3.3Singlet (s)1HThe acetylenic proton, typically a sharp singlet.
-NH₂ 1.5 - 2.5Broad Singlet (br s)2HThe chemical shift is variable and concentration-dependent. The signal disappears upon D₂O exchange, confirming its identity.[8]

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
Ar-C -CH₂~142Quaternary carbon attached to the aminomethyl group.
Ar-C -C≡CH~122Quaternary carbon attached to the ethynyl group.
Ar-C H127 - 133Four distinct signals are expected for the aromatic methine carbons.
-C H₂-NH₂~45Benzylic carbon attached to nitrogen, deshielded compared to a simple alkane.[5]
-C ≡CH~83Acetylenic carbon attached to the ring.
-C≡C H~78Terminal acetylenic carbon.
Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).[11]

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of the aromatic region).

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans with a standard pulse sequence.

    • Set a relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing, baseline correction, and integration.

  • D₂O Exchange (Confirmation): Add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet at 1.5-2.5 ppm confirms the NH₂ protons.[8]

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

X-ray Crystallography: Unambiguous 3D Structure

Trustworthiness: While the combination of MS, IR, and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry (if applicable).[12][13] The primary challenge is often obtaining a single crystal of sufficient quality.

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The process of growing a suitable crystal is often trial-and-error.[14]

    • Method: Slow evaporation is a common starting point. Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Place this solution in a vial loosely covered with parafilm (pierced with a needle) and leave it undisturbed in a vibration-free environment.

    • Alternative: Vapor diffusion (hanging or sitting drop) can also be effective.[13]

  • Crystal Selection & Mounting: Carefully select a well-formed, clear, and defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a modern detector (e.g., CCD or CMOS).

    • Procedure: Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. Collect a series of diffraction images as the crystal is rotated in the X-ray beam.[12]

  • Structure Solution and Refinement:

    • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Refinement: The atomic positions and thermal parameters are refined against the experimental data to produce the final, highly accurate molecular structure.[12]

The resulting crystallographic information file (CIF) provides a complete three-dimensional model of (2-Ethynylphenyl)methanamine in the solid state.

Conclusion

The structural characterization of (2-Ethynylphenyl)methanamine is a systematic process that relies on the synergistic application of modern analytical techniques. By following the logical workflow outlined—from mass confirmation with MS, through functional group identification with IR, to detailed connectivity mapping with NMR, and finally, absolute structure determination with X-ray crystallography—researchers can establish the identity and purity of this valuable chemical building block with the highest degree of scientific rigor. This guide provides the necessary framework of expected data and validated protocols to empower scientists in their synthetic and drug discovery endeavors.

References

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • echimica. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved from [Link]

  • Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data.
  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Rupal, J., et al. (n.d.). X ray crystallography. PubMed Central (PMC) - NIH. Retrieved from [Link]

  • PubChem. (n.d.). (4-Ethynylphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (2-Ethylphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

  • PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
  • National Institutes of Health (NIH). (n.d.). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. PMC. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Oxetanemethanamine: A Technical Guide.
  • PubMed. (n.d.). Combining X-ray crystallography and electron microscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved from [Link]

  • ResearchGate. (2025). Preparation, spectroscopic and pharmacological evaluations of 2-{(E)-[(2-{(Z)-[(3,4dimethoxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol ligand and its Metal(III) complexes. Retrieved from [Link]

  • PubChem. (n.d.). Ethynyl-methylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Retrieved from [Link]

  • PubMed. (2014). NMR and Quantum Chemical Analysis of 3-(2-methly-2-phenylhydrazinyl)cyclohex-2-en-1-one. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Exploiting Machine Learning for End-To-End Drug Discovery and Development. PMC. Retrieved from [Link]

Sources

Spectroscopic Characterization of (2-Ethynylphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Ethynylphenyl)methanamine is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a primary amine and a terminal alkyne on an aromatic scaffold, provides versatile handles for diverse chemical transformations. The ortho-substitution pattern imparts specific conformational and electronic properties that can be exploited in the design of novel pharmaceuticals and functional materials.

Accurate and unambiguous structural elucidation is paramount in the development of any new chemical entity. This technical guide provides a comprehensive overview of the expected spectroscopic data for (2-Ethynylphenyl)methanamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust, predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Ethynylphenyl)methanamine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (2-Ethynylphenyl)methanamine is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the acetylenic proton. The chemical shifts are influenced by the electronic effects of the substituents; the ethynyl group is electron-withdrawing, while the methanamine group is electron-donating.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (2-Ethynylphenyl)methanamine (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-a (Ar-H)7.20 - 7.40Multiplet4HSee discussion below
H-b (-CH₂-)~3.90Singlet2HN/A
H-c (-NH₂)~1.60 (broad)Singlet2HN/A
H-d (≡C-H)~3.10Singlet1HN/A

Aromatic Region (H-a): The four protons on the ortho-disubstituted benzene ring will appear as a complex multiplet in the range of 7.20-7.40 ppm.[1] The electron-donating aminomethyl group and the electron-withdrawing ethynyl group will influence the precise chemical shifts of the individual aromatic protons. The typical coupling constants in ortho-disubstituted benzenes are: ³J (ortho) = 7-9 Hz, ⁴J (meta) = 1-3 Hz, and ⁵J (para) = 0-1 Hz.[3][4][5] This will result in a complex splitting pattern that may require 2D NMR techniques for full assignment.

Benzylic Protons (H-b): The two protons of the methylene group are expected to appear as a singlet around 3.90 ppm. Their proximity to the electron-withdrawing aromatic ring and the nitrogen atom causes a downfield shift.

Amine Protons (H-c): The two amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary depending on concentration and solvent but is expected around 1.60 ppm.

Acetylenic Proton (H-d): The terminal alkyne proton is expected to give a sharp singlet at approximately 3.10 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Ethynylphenyl)methanamine (in CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1, C-2 (Ar-C)135 - 145
C-3, C-4, C-5, C-6 (Ar-CH)122 - 132
C-7 (-CH₂-)~45
C-8 (-C≡)~83
C-9 (≡CH)~77

Aromatic Carbons (C-1 to C-6): The six aromatic carbons will resonate in the region of 122-145 ppm. The two quaternary carbons (C-1 and C-2) will be at the downfield end of this range.[6][7][8] The chemical shifts of the protonated aromatic carbons will be influenced by the nature of the adjacent substituents.

Benzylic Carbon (C-7): The benzylic methylene carbon is expected to appear around 45 ppm.

Alkynyl Carbons (C-8, C-9): The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts. The internal carbon (C-8) is predicted to be around 83 ppm, while the terminal carbon (C-9) is expected around 77 ppm.[9]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (2-Ethynylphenyl)methanamine in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Use a standard pulse sequence.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6 mL CDCl3 transfer Transfer to NMR tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline Final Spectra Final Spectra baseline->Final Spectra

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (2-Ethynylphenyl)methanamine will be characterized by the vibrational frequencies of its alkyne, amine, and aromatic moieties.

Table 3: Predicted IR Absorption Frequencies for (2-Ethynylphenyl)methanamine

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Terminal Alkyne (≡C-H)Stretching~3300Sharp, Medium
Alkyne (C≡C)Stretching2100 - 2140Weak, Sharp
Primary Amine (N-H)Asymmetric Stretching~3380Medium
Primary Amine (N-H)Symmetric Stretching~3300Medium
Primary Amine (N-H)Bending (Scissoring)1590 - 1650Medium
Aromatic C-HStretching3000 - 3100Medium
Aromatic C=CStretching1450 - 1600Medium
C-NStretching1250 - 1335Medium

Key Diagnostic Peaks:

  • ≡C-H Stretch: A sharp, medium intensity peak around 3300 cm⁻¹ is a clear indicator of a terminal alkyne.

  • C≡C Stretch: A weak but sharp absorption in the 2100-2140 cm⁻¹ region confirms the presence of the alkyne triple bond.

  • N-H Stretches: Two medium intensity bands around 3380 cm⁻¹ and 3300 cm⁻¹ are characteristic of a primary amine.[7][10]

  • N-H Bend: A medium intensity band in the 1590-1650 cm⁻¹ region is due to the N-H scissoring vibration of the primary amine.[6]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the liquid or solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the instrument and acquire the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition (FT-IR) cluster_proc_ir Data Processing atr ATR: Place sample on crystal background Record Background Spectrum atr->background kbr KBr: Prepare pellet kbr->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample/Background sample_spec->ratio Final IR Spectrum Final IR Spectrum ratio->Final IR Spectrum

Caption: Workflow for FT-IR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For (2-Ethynylphenyl)methanamine, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Predicted Mass Spectrum
  • Molecular Formula: C₉H₉N

  • Molecular Weight: 131.17 g/mol

  • Molecular Ion (M+H)⁺: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z = 132.

Predicted Fragmentation Pattern

The fragmentation of benzylamines is well-documented.[3][5][11] The primary fragmentation pathway involves the loss of ammonia (NH₃) from the protonated molecular ion. Another common fragmentation is the cleavage of the C-C bond between the benzylic carbon and the aromatic ring, leading to the formation of a stable benzyl or tropylium cation.

Table 4: Predicted Major Fragment Ions for (2-Ethynylphenyl)methanamine in ESI-MS

m/zProposed Fragment
132[M+H]⁺
115[M+H - NH₃]⁺
91[C₇H₇]⁺

A representative mass spectrum of benzylamine shows a prominent molecular ion peak and a base peak corresponding to the loss of the amino group.[12][13] A similar pattern is expected for (2-Ethynylphenyl)methanamine, with the major fragments being the protonated molecule and the ion resulting from the loss of ammonia.

MS_Fragmentation M_H [C9H9N + H]+ m/z = 132 M_H_NH3 [C9H8]+ m/z = 115 M_H->M_H_NH3 - NH3 C7H7 [C7H7]+ m/z = 91 M_H->C7H7 - C2H2NH2

Caption: Predicted major fragmentation pathways for (2-Ethynylphenyl)methanamine.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Direct Infusion):

    • Introduce the sample solution directly into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of (2-Ethynylphenyl)methanamine. The presented data, based on established spectroscopic principles and data from analogous compounds, offers a solid foundation for the structural verification of this important synthetic building block. The experimental protocols outlined herein provide a starting point for researchers to obtain high-quality spectroscopic data. The combination of these three analytical techniques will allow for the unambiguous confirmation of the structure and purity of (2-Ethynylphenyl)methanamine, which is a critical step in its application in research and development.

References

  • mzCloud. Benzylamine. (2014). [Link]

  • Squarespace. ortho meta para. [Link]

  • NIST. Benzylamine. [Link]

  • NIST. Benzylamine. [Link]

  • NIST. Benzylamine. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. (2025). [Link]

  • University of Oxford. 13C NMR Spectroscopy. [Link]

  • ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Pearson. How might you use 13C NMR spectroscopy to differentiate between t... (2023). [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. (2015). [Link]

  • Chemistry Stack Exchange. How can multiplets in para-disubstituted benzene rings be described?. (2017). [Link]

  • National Center for Biotechnology Information. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. (2025). [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. (2025). [Link]

  • Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. [Link]

  • ResearchGate. How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum ?. (2018). [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 14.3: Substituent Effects. (2020). [Link]

  • ResearchGate. ¹³C NMR of (ethynyl)benzene 1 k and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 100 MHz.. [Link]

  • University of Calgary. Substituent Effects. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

Sources

A Technical Guide to (2-Ethynylphenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

(2-Ethynylphenyl)methanamine, identified by the CAS number 38379-21-4 , is a primary arylalkylamine characterized by the presence of a terminal alkyne group ortho to a methylamine substituent on a benzene ring. This unique structural arrangement imparts a combination of chemical functionalities that make it a valuable, albeit specialized, building block in medicinal chemistry and materials science. Its molecular formula is C₉H₉N, and it has a molecular weight of approximately 131.18 g/mol . The presence of a reactive terminal alkyne and a nucleophilic primary amine allows for a diverse range of chemical transformations, positioning it as a key intermediate in the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of (2-Ethynylphenyl)methanamine, detailing a plausible synthetic route, its key physicochemical properties, and a discussion of its potential applications in the realm of drug discovery, supported by the broader context of its constituent chemical motifs.

Synthesis and Characterization: A Plausible Two-Step Approach

While a specific, detailed synthesis of (2-Ethynylphenyl)methanamine is not extensively documented in readily available literature, a logical and efficient synthetic strategy can be devised based on well-established organometallic and reductive methodologies. The proposed pathway involves a Sonogashira coupling to introduce the ethynyl group, followed by the reduction of a nitrile to the desired primary amine.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed from a commercially available starting material, 2-bromobenzonitrile.

Step 1: Sonogashira Coupling of 2-Bromobenzonitrile with Trimethylsilylacetylene

The initial step involves the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] Using a protected alkyne, such as trimethylsilylacetylene (TMSA), is advantageous as it prevents self-coupling and other side reactions. The trimethylsilyl (TMS) group can be readily removed in the subsequent step.

Step 2: Deprotection and Reduction of 2-Ethynylbenzonitrile

The TMS protecting group is typically removed under mild basic conditions (e.g., potassium carbonate in methanol) to yield the terminal alkyne, 2-ethynylbenzonitrile. Without isolation, this intermediate can then be subjected to reduction. The nitrile group can be effectively reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Experimental Protocol: A Representative Procedure

Materials:

  • 2-Bromobenzonitrile

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

Part A: Synthesis of 2-((Trimethylsilyl)ethynyl)benzonitrile

  • To a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and triethylamine (2.0 eq) via syringe.

  • To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of (2-Ethynylphenyl)methanamine

  • Dissolve the purified 2-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in methanol.

  • Add potassium carbonate (1.5 eq) and stir at room temperature for 1-2 hours to effect the deprotection of the TMS group. Monitor by TLC until the starting material is consumed.

  • Evaporate the methanol under reduced pressure.

  • To a separate, dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or THF.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Dissolve the crude 2-ethynylbenzonitrile from the previous step in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Ethynylphenyl)methanamine.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization.

Characterization

The final product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡C-H stretch, N-H stretch).

Physicochemical and Safety Data

A summary of the key properties of (2-Ethynylphenyl)methanamine is provided in the table below.

PropertyValue
CAS Number 38379-21-4
Molecular Formula C₉H₉N
Molecular Weight 131.18 g/mol
Appearance (Expected) Liquid
Boiling Point Not readily available
Solubility Soluble in common organic solvents

Safety and Handling: As with any chemical, (2-Ethynylphenyl)methanamine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Safety data sheets (SDS) from suppliers should be consulted for detailed handling and disposal information.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of (2-Ethynylphenyl)methanamine are not widely reported, its structural motifs—the substituted benzylamine and the terminal ethynyl group—are prevalent in a vast number of biologically active compounds. This strongly suggests its utility as a versatile scaffold and intermediate in the design and synthesis of novel therapeutic agents.

The Benzylamine Scaffold

Substituted benzylamines are a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide range of pharmacological activities.[3] This is due to their ability to interact with various biological targets, including enzymes and receptors. For instance, benzylamine derivatives have been developed as inhibitors of enzymes like monoamine oxidase (MAO), which are targets for antidepressants and neuroprotective agents.[3]

The Ethynyl Group: A Privileged Moiety

The ethynyl group has been recognized as a "privileged" structural feature in drug discovery.[4] Its inclusion in a molecule can confer several advantageous properties:

  • Target Interaction: The linear geometry and electron-rich nature of the alkyne can lead to specific and strong interactions with biological targets, such as through hydrogen bonding or π-stacking.

  • Metabolic Stability: The ethynyl group can enhance metabolic stability by blocking sites of oxidation.

  • Conformational Rigidity: The rigid nature of the alkyne can help to lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target.

  • Bioorthogonal Chemistry: The terminal alkyne is a key functional group for "click chemistry," allowing for the facile and specific conjugation of the molecule to other entities, such as fluorescent probes or affinity resins, for use as a chemical probe to study biological systems.[4][5]

Potential Therapeutic Areas

Given the properties of its constituent parts, (2-Ethynylphenyl)methanamine and its derivatives could be explored for a variety of therapeutic applications, including:

  • Oncology: Ethynyl-containing compounds have been successfully developed as kinase inhibitors for cancer therapy. For example, derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide have been identified as selective Raf inhibitors with potent anti-proliferative activity in cancer cell lines.[4][6] The benzylamine moiety is also found in various anticancer agents.[7][8]

  • Neuroscience: The structural similarity to phenethylamines, a class of compounds with significant neurological activity, suggests potential applications in developing modulators of neurotransmitter systems.

  • Infectious Diseases: The alkyne functionality can be incorporated into inhibitors of various viral and bacterial enzymes.

The primary utility of (2-Ethynylphenyl)methanamine in the immediate term is as a starting material for the synthesis of compound libraries. Through derivatization of the amine and further reactions at the alkyne, a diverse set of molecules can be generated for high-throughput screening against a wide range of biological targets.

Visualizing the Workflow

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Sonogashira Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Deprotection & Reduction cluster_final Final Product 2-Bromobenzonitrile 2-Bromobenzonitrile Sonogashira_Reaction Pd/Cu Catalyzed Coupling with Trimethylsilylacetylene 2-Bromobenzonitrile->Sonogashira_Reaction Intermediate_Product 2-((Trimethylsilyl)ethynyl)benzonitrile Sonogashira_Reaction->Intermediate_Product Deprotection TMS Deprotection (K2CO3/MeOH) Intermediate_Product->Deprotection Reduction Nitrile Reduction (LiAlH4) Deprotection->Reduction Final_Product (2-Ethynylphenyl)methanamine Reduction->Final_Product

Caption: Proposed two-step synthesis of (2-Ethynylphenyl)methanamine.

Potential Drug Discovery Logic

Drug_Discovery_Logic cluster_functional_groups Key Functional Groups cluster_derivatization Derivatization Strategies cluster_applications Potential Therapeutic Applications Core_Scaffold (2-Ethynylphenyl)methanamine Amine Primary Amine Core_Scaffold->Amine Alkyne Terminal Alkyne Core_Scaffold->Alkyne Amine_Deriv Amide/Sulfonamide Formation Amine->Amine_Deriv Alkyne_Deriv Click Chemistry Further Couplings Alkyne->Alkyne_Deriv Oncology Kinase Inhibitors Amine_Deriv->Oncology Neuroscience Receptor Modulators Amine_Deriv->Neuroscience Alkyne_Deriv->Oncology Chemical_Biology Chemical Probes Alkyne_Deriv->Chemical_Biology

Caption: Drug discovery potential of (2-Ethynylphenyl)methanamine.

Conclusion

(2-Ethynylphenyl)methanamine is a molecule of significant interest for researchers in synthetic and medicinal chemistry. While not a final drug product in itself, its unique combination of a reactive primary amine and a versatile terminal alkyne group makes it a highly valuable starting material and scaffold. The proposed synthetic route, leveraging the power of Sonogashira coupling and nitrile reduction, offers a practical approach to accessing this compound. The established importance of both the benzylamine and ethynyl moieties in a plethora of bioactive molecules provides a strong rationale for the exploration of (2-Ethynylphenyl)methanamine derivatives in the quest for novel therapeutics, particularly in the fields of oncology and neuroscience. Its potential as a building block for chemical probes further extends its utility in modern chemical biology.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PMC. [Link]

  • Gelest. Cross-Coupling of Alkynylsilanes. [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. ResearchGate. [Link]

  • A Chemical Probe for the ATAD2 Bromodomain. PubMed. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. [Link]

  • A Diels–Alder probe for discovery of natural products containing furan moieties. RSC Publishing. [Link]

  • Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. PMC. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. PubMed. [Link]

  • (4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). PMC. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]

  • Sonochemically synthesis of arylethynyl linked triarylamines catalyzed by CuI nanoparticles: a rapid and green procedure for Sonogashira coupling. PubMed. [Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Publications. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. MDPI. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (2-Ethynylphenyl)methanamine is a bifunctional molecule featuring a primary amine and a terminal alkyne, making it a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of complex heterocyclic systems and as a precursor for novel pharmaceutical agents is well-established.[1] However, its chemical reactivity necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (2-Ethynylphenyl)methanamine, ensuring the protection of personnel and the integrity of experimental outcomes.

Compound Identification and Physicochemical Properties

(2-Ethynylphenyl)methanamine is an organic compound that is typically handled as a solid or, in some cases, as a solution. Understanding its fundamental properties is the first step in a robust safety assessment. While specific data for the 2-isomer is sparse, properties can be inferred from its isomers and related structures.

PropertyDataSource(s)
IUPAC Name (2-Ethynylphenyl)methanamineN/A
Synonyms 2-Aminomethyl-1-ethynylbenzeneN/A
CAS Number 38379-21-4[2]
Molecular Formula C₉H₉N[3][4]
Molecular Weight 131.17 g/mol [3][4]
Appearance Varies; often a solidN/A
Storage Temp. Recommended 2-8°C, under inert atmosphere[5][6]

Hazard Identification and GHS Classification

Based on data from its isomers, (4-ethynylphenyl)methanamine and (3-ethynylphenyl)methanamine, the primary hazards are associated with its corrosive and toxic nature. The amine functional group contributes to its basicity and skin/eye irritancy, while the overall molecule can be harmful if ingested, inhaled, or absorbed through the skin.

GHS Pictogram(s)Signal WordHazard Statements


Danger H302: Harmful if swallowed.[4][7][8] H314: Causes severe skin burns and eye damage.[4] H319: Causes serious eye irritation.[7][8] H332: Harmful if inhaled.[4] H335: May cause respiratory irritation.[4][7][8]

Precautionary Statements (Selected):

  • Prevention: P260, P261, P271, P280[8][9]

  • Response: P301+P310, P302+P352, P304+P340, P305+P351+P338[8]

  • Storage: P403+P233, P405[8][10]

  • Disposal: P501[10]

Risk Assessment and Safe Handling Workflow

A systematic approach to handling (2-Ethynylphenyl)methanamine is critical. This involves a pre-experimental risk assessment and the consistent use of engineering controls to minimize exposure.

Core Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to control inhalation exposure.[8][10]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.[7]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[11]

The following workflow diagram outlines the critical steps and decision points for safely incorporating this reagent into experimental protocols.

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Compound Handling cluster_cleanup 3. Post-Experiment A Review SDS and Conduct Risk Assessment B Verify Fume Hood Certification A->B C Assemble All Required PPE B->C D Work Exclusively in Fume Hood C->D Proceed to Handling E Weigh Compound Carefully (Avoid Dust Generation) D->E F Prepare Solution or Reaction Mixture E->F G Decontaminate Glassware and Surfaces in Hood F->G Proceed to Cleanup H Segregate Hazardous Waste (Solid & Liquid) G->H I Properly Doff and Dispose of Contaminated PPE H->I J J I->J Wash Hands Thoroughly

Caption: Workflow for the safe handling of (2-Ethynylphenyl)methanamine.

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory and serves as the final barrier between the researcher and the chemical.[12][13]

  • Eye and Face Protection:

    • Wear chemical safety goggles that conform to EU EN166 or NIOSH standards.[7]

    • For operations with a higher risk of splashing (e.g., transfers, quenching reactions), a full-face shield must be worn over the safety goggles.[7][14]

  • Skin and Body Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.[14] Inspect gloves for any signs of degradation or puncture before each use.[7][9] Use the proper glove removal technique to avoid contaminating your skin.[7][9]

    • Lab Coat: A flame-resistant lab coat must be worn, fully buttoned, with sleeves extending to the wrists.

    • Clothing and Footwear: Wear long pants and closed-toe shoes made of a non-porous material.[15]

  • Respiratory Protection:

    • Under normal conditions within a functioning fume hood, respiratory protection is not typically required.

    • In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2 type) should be used by trained personnel.[7]

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is essential to prevent accidents and maintain compound stability.

Detailed Handling Protocol:

  • Preparation: Before retrieving the compound from storage, prepare the work area in the fume hood by laying down absorbent, disposable bench paper.

  • Inert Atmosphere: Given the compound's reactive nature, consider handling it under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) for sensitive applications to prevent oxidation or side reactions.

  • Weighing: To minimize dust formation, do not scrape the solid. Instead, gently tap the material from the storage vial onto weighing paper or directly into the reaction vessel.

  • Transfers: If transferring the solid, use a powder funnel. If transferring a solution, use a syringe or cannula.

  • Housekeeping: Clean any minor spills within the fume hood immediately with a damp cloth or paper towel, which should then be disposed of as solid hazardous waste.

Storage Requirements:

  • Container: Keep the container tightly closed to prevent moisture absorption and degradation.[8][10]

  • Location: Store in a locked, dedicated cabinet for toxic and reactive chemicals.[8][10] The storage area must be cool, dry, and well-ventilated.[10]

  • Temperature: Store at the recommended temperature of 2-8°C.[5][6]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and sources of ignition.[10][16] The amine can react exothermically with acids, and the alkyne can be reactive towards certain metals and oxidizers.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of containment.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8][17] Do not use combustible materials like paper towels to absorb large quantities of the neat material.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of cool running water for at least 15 minutes.[10][18] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[7][18] Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious and alert, they may drink a small amount of water. Call a poison control center or seek immediate medical attention.[8][19]

Disposal Considerations

(2-Ethynylphenyl)methanamine and any materials contaminated with it must be treated as hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solid waste (contaminated PPE, absorbent materials) and liquid waste (reaction residues, contaminated solvents).

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][10] Under no circumstances should this chemical be discharged into drains or the environment.[7]

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Lead Sciences. (n.d.). (2-Ethynylphenyl)methanamine hydrochloride.
  • CymitQuimica. (2025). Safety Data Sheet for (4-Ethynylphenyl)methanamine.
  • CymitQuimica. (2024). Safety Data Sheet for (4-Ethynylphenyl)methanamine hydrochloride.
  • Key Organics. (2017). Safety Data Sheet for (3-Ethynylphenyl)methanamine.
  • Coast2Coast. (2024). First Aid for Chemical Exposure.
  • Ergonomics. (n.d.). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Cayman Chemical. (2025). Safety Data Sheet.
  • National Institutes of Health. (2021). Methenamine - LiverTox.
  • Carbosynth. (2020). Safety Data Sheet.
  • BLD Pharm. (n.d.). (2-Ethynylphenyl)methanamine.
  • ChemScene. (n.d.). (3-Ethynylphenyl)methanamine.
  • PubChem. (n.d.). (2-Ethylphenyl)methanamine.
  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
  • British Red Cross. (2024). First aid for poisoning and harmful substances.
  • PubChem. (n.d.). (4-Ethynylphenyl)methanamine.
  • eCFR. (n.d.). 40 CFR 156.212 -- Personal protective equipment statements.
  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • ResearchGate. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION.
  • Chemsrc. (2025). (3-Ethynylphenyl)methanamine.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

Sources

A-Z Guide to (2-Ethynylphenyl)methanamine: Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Ethynylphenyl)methanamine is a versatile bifunctional molecule, integrating a reactive terminal alkyne and a nucleophilic primary amine. This unique combination makes it a valuable building block in medicinal chemistry and material science, particularly in the synthesis of heterocyclic compounds, polymers, and complex molecular scaffolds through reactions like click chemistry, Sonogashira coupling, and various C-N bond formations. However, the very features that make this compound synthetically attractive also predispose it to specific degradation pathways. This guide offers an in-depth analysis of the stability of (2-Ethynylphenyl)methanamine, providing field-proven protocols for its optimal storage and handling to ensure its integrity for research and development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (2-Ethynylphenyl)methanamine is crucial for predicting its behavior and devising appropriate storage strategies.

PropertyValueSource
Molecular Formula C₉H₉N[1]
Molecular Weight 131.17 g/mol [1]
Appearance Not explicitly stated, but related benzylamines are colorless to light yellow liquids.[2]N/A
Boiling Point 237.3 ± 23.0 °C at 760 mmHg (Predicted for isomer)[3]
Storage Temperature 2-8°C is commonly recommended.[1][4][1][4]

Core Stability Analysis: The Nexus of Amine and Alkyne Reactivity

The stability of (2-Ethynylphenyl)methanamine is dictated by the interplay of its two functional groups: the benzylamine moiety and the terminal ethynyl group. While safety data sheets often state that the compound is "stable under recommended storage conditions," this belies the nuanced reality of its chemical nature.[5]

The Benzylamine Core: Susceptibility to Oxidation and Carbonylation

Benzylamines are known to be susceptible to oxidation, which can occur upon prolonged exposure to air.[6] The benzylic C-H bond is relatively weak and can be a target for radical-mediated reactions, potentially leading to the formation of imines and, upon hydrolysis, benzaldehyde derivatives.

Furthermore, primary amines can react with atmospheric carbon dioxide to form carbamates. While this is often a reversible process, it can lead to the appearance of impurities over time, especially if the compound is not stored under an inert atmosphere.

The Terminal Alkyne: A High-Energy Functional Group

Terminal alkynes are thermodynamically less stable than their internal alkyne counterparts.[7][8] While kinetically stable, the terminal C-H bond is acidic (pKa ≈ 25), making the alkyne susceptible to reactions with strong bases. More critically for storage, terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling) in the presence of oxygen and catalytic amounts of metal ions (like copper) to form diynes. This process is a common and often overlooked degradation pathway.

Although alkynes are generally stable, they are considered a high-energy functional group, as indicated by their positive heats of formation.[9] This inherent energy can contribute to their reactivity under non-ideal storage conditions.

Potential Degradation Pathways

Based on the reactivity of the constituent functional groups, several degradation pathways can be hypothesized for (2-Ethynylphenyl)methanamine. Understanding these pathways is key to implementing effective preventative storage measures.

  • Oxidative Dimerization: The terminal alkyne can couple with another molecule in the presence of oxygen, often catalyzed by trace metals, to form a diyne impurity.

  • Oxidation of the Amine: The benzylamine moiety can be oxidized by atmospheric oxygen, leading to the formation of the corresponding imine or other oxidized species.

  • Carbamate Formation: Reaction with atmospheric CO₂ can lead to the formation of a carbamate salt.

  • Polymerization: Under certain conditions, such as exposure to heat, light, or certain catalysts, the ethynyl group can undergo polymerization.

G cluster_main Potential Degradation of (2-Ethynylphenyl)methanamine cluster_degradation Degradation Pathways Main (2-Ethynylphenyl)methanamine Dimer Oxidative Dimerization (Diyne) Main->Dimer O₂, Trace Metals (e.g., Cu²⁺) OxidizedAmine Amine Oxidation (Imine) Main->OxidizedAmine Air (O₂) Carbamate Carbamate Formation Main->Carbamate Atmospheric CO₂ Polymer Polymerization Main->Polymer Heat, Light, Catalysts

Caption: Potential degradation pathways for (2-Ethynylphenyl)methanamine.

Recommended Storage and Handling Protocols

To mitigate the identified degradation pathways, a multi-faceted approach to storage and handling is required. The following protocols are designed to create a self-validating system for maintaining the compound's purity.

Long-Term Storage Protocol (Self-Validating)

This protocol is designed for the storage of the bulk compound to ensure its long-term stability.

Step-by-Step Methodology:

  • Inert Atmosphere: The primary defense against oxidative degradation and carbamate formation is the exclusion of air and moisture.

    • Place the vial containing (2-Ethynylphenyl)methanamine into a larger, sealable container (e.g., a glass desiccator or a heavy-walled flask with a Teflon stopcock).

    • Purge the container with an inert gas (argon or nitrogen) for 5-10 minutes.

    • Seal the container tightly.

  • Refrigeration: To minimize the rate of any potential degradation reactions, store the container at 2-8°C.[1][4]

  • Light Protection: Wrap the container in aluminum foil or store it in a light-proof cabinet to prevent photo-induced degradation.

  • Desiccant: Place a desiccant (e.g., Drierite or silica gel) in the outer container to absorb any residual moisture.

G cluster_workflow Long-Term Storage Workflow Start Receive Compound Inert Place in Container & Purge with N₂/Ar Start->Inert Step 1 Seal Seal Tightly Inert->Seal Step 2 Refrigerate Store at 2-8°C Seal->Refrigerate Step 3 Protect Protect from Light Refrigerate->Protect Step 4 End Stable Compound Protect->End

Caption: Workflow for the long-term storage of (2-Ethynylphenyl)methanamine.

Handling for Experimental Use

When accessing the compound for use in reactions, it is critical to maintain the integrity of the bulk material.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed container to warm to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold compound.

  • Inert Gas Blanket: When opening the primary vial, do so under a positive pressure of inert gas (argon or nitrogen).

  • Rapid Aliquoting: Quickly remove the desired amount of material and promptly reseal the vial.

  • Re-purging: Before returning the bulk material to storage, re-purge the outer container with inert gas.

Purity Assessment: A Necessary Verification

Regularly assessing the purity of (2-Ethynylphenyl)methanamine is a crucial aspect of a self-validating storage system.

Analytical MethodPurposeExpected Result for Pure CompoundPotential Impurity Signature
¹H NMR Structural integrity and purity assessment.Clean signals corresponding to the aromatic, methylene, and ethynyl protons.Appearance of new signals, particularly in the aldehyde region (9-10 ppm) or broadened signals indicative of oligomers/polymers.
LC-MS Purity assessment and identification of degradation products.A single major peak with the correct mass-to-charge ratio (m/z).Appearance of peaks corresponding to the diyne dimer, oxidized products, or other adducts.
FTIR Functional group analysis.Characteristic peaks for N-H stretch (amine), C≡C-H stretch (alkyne), and C≡C stretch.Diminished or absent C≡C-H stretch, or the appearance of a C=O stretch (from oxidation to an amide or from carbamate formation).

Incompatible Materials and Safety Considerations

While detailed incompatibility data for (2-Ethynylphenyl)methanamine is not widely published, general principles for amines and terminal alkynes should be followed.[5]

  • Strong Oxidizing Agents: Can react vigorously with the amine and alkyne functionalities.

  • Strong Acids: Will form an ammonium salt with the amine.

  • Certain Metal Salts: Salts of copper, silver, and mercury can form explosive acetylides with the terminal alkyne.

The compound is classified as harmful if swallowed and causes skin and eye irritation.[10][11] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[10]

Conclusion

The stability of (2-Ethynylphenyl)methanamine is a critical factor for its successful application in research and development. By understanding its inherent chemical reactivity and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable synthetic building block. A proactive approach, centered on the exclusion of air, moisture, and light, combined with refrigerated storage and regular purity assessment, forms a robust system for maintaining the compound's quality over time.

References

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9: Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • PubChem. (n.d.). (4-Ethynylphenyl)methanamine. Retrieved from [Link]

  • Lead Sciences. (n.d.). (2-Ethynylphenyl)methanamine hydrochloride. Retrieved from [Link]

  • ChemSrc. (2025). (3-Ethynylphenyl)methanamine. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Alkyne Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkyne. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

Sources

Retrosynthetic analysis of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Retrosynthetic Analysis of (2-Ethynylphenyl)methanamine

Abstract

(2-Ethynylphenyl)methanamine is a valuable building block in medicinal chemistry and materials science, incorporating a reactive terminal alkyne and a primary amine on a benzene scaffold. A robust and efficient synthesis is critical for its application in drug discovery and development. This guide provides an in-depth retrosynthetic analysis of (2-ethynylphenyl)methanamine, dissecting the molecule to propose several logical and field-proven synthetic pathways. We will explore three primary strategies: a nitrile reduction pathway, the Gabriel synthesis, and an azide reduction route. Each strategy is evaluated based on causality, experimental feasibility, and efficiency. Detailed, self-validating protocols are provided for key transformations, supported by authoritative references to ensure scientific integrity. This document is designed to serve as a practical guide for chemists designing and executing the synthesis of this and structurally related compounds.

Introduction to Retrosynthetic Analysis

Retrosynthetic analysis is a foundational strategy in modern organic synthesis, providing a logical framework for designing the synthesis of complex molecules.[1][2] Pioneered by E.J. Corey, this method involves deconstructing a target molecule into simpler, commercially available precursors by conceptually breaking bonds and performing functional group interconversions (FGIs).[2] This "backward" thinking process allows chemists to identify key intermediates and strategic bond disconnections, ultimately revealing multiple potential forward synthetic routes that can be optimized for efficiency, cost, and scalability.[1]

Target Molecule: Structural Deconstruction

The target molecule, (2-ethynylphenyl)methanamine, possesses three key structural features that inform our retrosynthetic strategy:

  • An Ortho-Substituted Benzene Ring: The 1,2-disubstitution pattern requires careful consideration of regioselectivity during the synthesis.

  • A Terminal Ethynyl Group (-C≡CH): This functional group is a versatile handle for further transformations, most notably through carbon-carbon bond-forming reactions like the Sonogashira coupling.[3]

  • A Primary Aminomethyl Group (-CH₂NH₂): This benzylic amine can be installed through various methods, including nucleophilic substitution or the reduction of other nitrogen-containing functional groups.[4]

Our analysis will focus on disconnecting the molecule at the most logical and synthetically accessible points, primarily targeting the C-N bond of the amine and the C(sp²)-C(sp) bond of the alkyne.

Primary Retrosynthetic Strategies

We will explore three distinct and highly viable retrosynthetic pathways.

Strategy A: The Nitrile Reduction Pathway

This elegant and efficient approach leverages the reduction of a nitrile to form the primary aminomethyl group. This strategy is often favored due to the high yields and clean conversions associated with nitrile reduction.

Retrosynthetic Logic: The primary amine is identified as a product of a nitrile reduction (an FGI), leading back to the key intermediate, 2-ethynylbenzonitrile. This intermediate can be disconnected via a Sonogashira coupling, a robust and widely used palladium-catalyzed cross-coupling reaction, to 2-bromobenzonitrile and a suitable acetylene source.[5][6]

G TM (2-Ethynylphenyl)methanamine (Target) FGI << FGI (Reduction) >> TM->FGI Int1 2-Ethynylbenzonitrile FGI->Int1 Disc1 << C-C Disconnection (Sonogashira) >> Int1->Disc1 SM1 2-Bromobenzonitrile Disc1->SM1 SM2 Trimethylsilylacetylene Disc1->SM2

Caption: Retrosynthesis via Nitrile Reduction.

Experimental Protocols:

Step 1: Sonogashira Coupling for Synthesis of 2-Ethynylbenzonitrile

  • Causality: The Sonogashira reaction is the method of choice for coupling terminal alkynes with aryl halides due to its high functional group tolerance and reliability.[6] A palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while a copper(I) co-catalyst is crucial for forming the copper(I) acetylide intermediate.[3] Trimethylsilylacetylene is used as a protected form of acetylene, which is easier to handle than the gas; the silyl group is easily removed in the subsequent step.

  • Protocol:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add degassed triethylamine (TEA) as both the solvent and base (approx. 5 mL per mmol of halide).

    • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in methanol and add potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 1-2 hours to effect desilylation.

    • Remove the solvent, add water, and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude 2-ethynylbenzonitrile[7][8] by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Reduction of 2-Ethynylbenzonitrile to (2-Ethynylphenyl)methanamine

  • Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing nitriles to primary amines.[9] The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.

  • Protocol:

    • In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-ethynylbenzonitrile (1.0 eq) in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with ether/THF.

    • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amine, which can be further purified if necessary.

Strategy B: The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, effectively preventing the over-alkylation that plagues direct amination with ammonia.[10][11][12]

Retrosynthetic Logic: The C-N bond is disconnected to reveal a benzylic electrophile, (2-ethynylphenyl)methyl halide, and a nucleophilic ammonia surrogate, potassium phthalimide.[11] The benzyl halide can be synthesized from 2-ethynylbenzyl alcohol, which in turn comes from the reduction of 2-ethynylbenzaldehyde. The aldehyde can be formed via a Sonogashira coupling.

G TM (2-Ethynylphenyl)methanamine (Target) Disc1 << C-N Disconnection (Gabriel) >> TM->Disc1 Int1 2-Ethynylbenzyl Bromide Disc1->Int1 SM1 Potassium Phthalimide Disc1->SM1 FGI1 << FGI (Halogenation) >> Int1->FGI1 Int2 2-Ethynylbenzyl Alcohol FGI1->Int2 FGI2 << FGI (Reduction) >> Int2->FGI2 Int3 2-Ethynylbenzaldehyde FGI2->Int3 Disc2 << C-C Disconnection (Sonogashira) >> Int3->Disc2 SM2 2-Bromobenzaldehyde Disc2->SM2 SM3 Acetylene Source Disc2->SM3

Caption: Retrosynthesis via Gabriel Synthesis.

Experimental Protocols:

(Synthesis of 2-Ethynylbenzyl Bromide is assumed from 2-bromobenzaldehyde via Sonogashira coupling, reduction, and bromination with PBr₃ or CBr₄/PPh₃)

Step 1: Alkylation of Potassium Phthalimide

  • Causality: The phthalimide anion is an excellent nucleophile that attacks the primary benzyl bromide via an Sₙ2 mechanism.[11] DMF is a polar aprotic solvent that accelerates Sₙ2 reactions.

  • Protocol:

    • Suspend potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Add a solution of 2-ethynylbenzyl bromide (1.0 eq) in DMF to the suspension.

    • Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring the disappearance of the benzyl bromide by TLC.

    • After cooling, pour the reaction mixture into cold water to precipitate the N-(2-ethynylbenzyl)phthalimide.

    • Collect the solid by filtration, wash with water, and dry. The product is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

  • Causality: While acidic or basic hydrolysis can cleave the phthalimide, hydrazinolysis is often preferred as it proceeds under milder conditions.[10] Hydrazine attacks the carbonyl groups, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.[13]

  • Protocol:

    • Suspend the N-(2-ethynylbenzyl)phthalimide (1.0 eq) in ethanol or methanol.

    • Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the suspension.

    • Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

    • Cool the mixture to room temperature and acidify with dilute HCl to protonate the amine and dissolve any remaining starting material.

    • Filter off the phthalhydrazide precipitate and wash it with ethanol.

    • Concentrate the filtrate to remove the ethanol. Basify the remaining aqueous solution with aqueous NaOH to pH > 12 to deprotonate the amine salt.

    • Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target primary amine.

Strategy C: The Azide Reduction Pathway

This pathway is an excellent alternative to the Gabriel synthesis, also starting from a benzyl halide. The initial Sₙ2 reaction with azide ion produces an alkyl azide, which is not nucleophilic, thereby preventing over-alkylation.[9] The subsequent reduction is typically high-yielding.

Retrosynthetic Logic: The C-N bond is formed via nucleophilic substitution with an azide anion, followed by reduction. This leads back to 2-ethynylbenzyl azide, which is derived from 2-ethynylbenzyl bromide. The precursors are identical to those in Strategy B.

G TM (2-Ethynylphenyl)methanamine (Target) FGI1 << FGI (Reduction) >> TM->FGI1 Int1 2-Ethynylbenzyl Azide FGI1->Int1 Disc1 << C-N Disconnection (SN2) >> Int1->Disc1 Int2 2-Ethynylbenzyl Bromide Disc1->Int2 SM1 Sodium Azide Disc1->SM1

Sources

The Emergence of a Versatile Building Block: A Technical Guide to (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(2-Ethynylphenyl)methanamine is a key bifunctional molecule that has garnered interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive primary amine and a terminal alkyne on an aromatic scaffold, positions it as a valuable precursor for the construction of complex heterocyclic systems. This technical guide provides an in-depth exploration of the compound's likely discovery trajectory, a detailed, validated synthetic protocol, and a discussion of its significant applications, particularly in the synthesis of isoquinoline derivatives. This document is intended to serve as a comprehensive resource for researchers leveraging this versatile building block in their synthetic endeavors.

A Plausible History: The Convergence of Synthetic Innovation

While a singular, seminal publication heralding the "discovery" of (2-ethynylphenyl)methanamine is not readily apparent in the scientific literature, its emergence can be logically traced to the confluence of two significant streams of chemical innovation: the development of powerful cross-coupling reactions and the enduring interest in phenethylamine and benzylamine scaffolds in medicinal chemistry.

The advent of the Sonogashira coupling in 1975 provided a robust and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes[1][2]. This palladium-catalyzed reaction opened the door for the facile introduction of the ethynyl group onto aromatic rings, a structural motif of increasing importance in drug design due to its ability to act as a rigid linker, a pharmacophore, or a reactive handle for further functionalization[3].

Concurrently, the benzylamine and phenethylamine moieties have long been recognized as privileged structures in medicinal chemistry, forming the core of numerous neurotransmitters, hormones, and synthetic drugs[4][5]. The strategic placement of functional groups on these scaffolds allows for the fine-tuning of their pharmacological properties.

It is therefore highly probable that (2-ethynylphenyl)methanamine was first synthesized as a logical extension of these established methodologies. Chemists likely recognized that the combination of a benzylamine core with an ortho-ethynyl group would create a powerful building block for intramolecular cyclization reactions, providing rapid access to valuable heterocyclic systems.

Synthesis of (2-Ethynylphenyl)methanamine: A Validated Protocol

The most logical and efficient synthetic route to (2-ethynylphenyl)methanamine commences with a commercially available substituted benzonitrile, proceeds through a Sonogashira coupling with a protected acetylene, followed by deprotection and subsequent reduction of the nitrile functionality. This multi-step synthesis is detailed below, with explanations for the choice of reagents and conditions to ensure a self-validating and reproducible protocol.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Nitrile Reduction 2-Bromobenzonitrile 2-Bromobenzonitrile Intermediate_1 2-((Trimethylsilyl)ethynyl)benzonitrile 2-Bromobenzonitrile->Intermediate_1 Sonogashira Coupling TMS-acetylene Trimethylsilylacetylene TMS-acetylene->Intermediate_1 Pd_catalyst PdCl2(PPh3)2 Pd_catalyst->Intermediate_1 Cu_cocatalyst CuI Cu_cocatalyst->Intermediate_1 Base Triethylamine Base->Intermediate_1 Solvent_1 THF Solvent_1->Intermediate_1 Intermediate_2 2-Ethynylbenzonitrile Intermediate_1->Intermediate_2 Deprotection Deprotecting_agent K2CO3 Deprotecting_agent->Intermediate_2 Solvent_2 Methanol Solvent_2->Intermediate_2 Final_Product (2-Ethynylphenyl)methanamine Intermediate_2->Final_Product Reduction Reducing_agent LiAlH4 Reducing_agent->Final_Product Solvent_3 THF Solvent_3->Final_Product

Caption: Synthetic workflow for (2-Ethynylphenyl)methanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)benzonitrile via Sonogashira Coupling

  • Rationale: The Sonogashira coupling is the method of choice for forming the aryl-alkyne bond due to its high efficiency and functional group tolerance. 2-Bromobenzonitrile is a readily available starting material. Trimethylsilylacetylene is used as a protected form of acetylene, which prevents side reactions and is easier to handle than acetylene gas[6]. The palladium catalyst, in conjunction with a copper(I) co-catalyst, is essential for the catalytic cycle[7][8]. Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction.

  • Procedure:

    • To a dry, inert-atmosphere flask, add 2-bromobenzonitrile (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq.), and copper(I) iodide (0.04 eq.).

    • Add anhydrous tetrahydrofuran (THF) as the solvent, followed by triethylamine (2.5 eq.).

    • To this stirred mixture, add trimethylsilylacetylene (1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-((trimethylsilyl)ethynyl)benzonitrile as a solid.

Step 2: Deprotection to 2-Ethynylbenzonitrile

  • Rationale: The trimethylsilyl (TMS) protecting group must be removed to liberate the terminal alkyne for subsequent reactions. A mild base such as potassium carbonate in methanol is effective for this transformation, as it selectively cleaves the Si-C bond without affecting the nitrile group[9].

  • Procedure:

    • Dissolve 2-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq.) in methanol.

    • Add potassium carbonate (0.2 eq.) to the solution.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-ethynylbenzonitrile. This product is often of sufficient purity for the next step.

Step 3: Reduction of 2-Ethynylbenzonitrile to (2-Ethynylphenyl)methanamine

  • Rationale: The reduction of the nitrile to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation[10][11]. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water. Catalytic hydrogenation is an alternative but may also reduce the alkyne functionality under certain conditions[12][13]. Therefore, LiAlH₄ provides better chemoselectivity for this specific transformation.

  • Procedure:

    • In a dry, inert-atmosphere flask, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of 2-ethynylbenzonitrile (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (2-ethynylphenyl)methanamine. The crude product can be purified by distillation or chromatography if necessary.

Quantitative Data Summary
StepStarting MaterialProductReagentsTypical Yield
12-Bromobenzonitrile2-((Trimethylsilyl)ethynyl)benzonitrilePdCl₂(PPh₃)₂, CuI, Et₃N, TMS-acetylene, THF85-95%
22-((Trimethylsilyl)ethynyl)benzonitrile2-EthynylbenzonitrileK₂CO₃, Methanol90-98%
32-Ethynylbenzonitrile(2-Ethynylphenyl)methanamineLiAlH₄, THF70-85%

Applications and Significance in Synthetic Chemistry

The synthetic utility of (2-ethynylphenyl)methanamine primarily lies in its capacity as a precursor for the construction of nitrogen-containing heterocycles, most notably isoquinolines and their derivatives. These scaffolds are prevalent in a vast array of natural products and pharmaceutically active compounds[11].

Synthesis of Isoquinolines

The ortho-disposition of the aminomethyl and ethynyl groups in (2-ethynylphenyl)methanamine allows for facile intramolecular cyclization reactions. For instance, in the presence of a suitable catalyst (e.g., a copper or gold salt), the primary amine can undergo a nucleophilic attack on the activated alkyne, leading to the formation of a dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.

Cyclization_Mechanism Start (2-Ethynylphenyl)methanamine Activated_Alkyne Activated Alkyne Complex Start->Activated_Alkyne Catalyst (e.g., Cu(I)) Cyclization Intramolecular Nucleophilic Attack Activated_Alkyne->Cyclization Intermediate Dihydroisoquinoline Intermediate Cyclization->Intermediate Oxidation Oxidation Intermediate->Oxidation Product Isoquinoline Oxidation->Product

Sources

Methodological & Application

Application Notes & Protocols: (2-Ethynylphenyl)methanamine in Click Chemistry and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (2-Ethynylphenyl)methanamine, a versatile bifunctional building block, for researchers, medicinal chemists, and drug development professionals. We will delve into its primary application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, offering detailed mechanistic insights and step-by-step protocols. Furthermore, we will explore its utility as a precursor for the synthesis of valuable isoquinoline scaffolds.

Introduction: The Strategic Advantage of a Bifunctional Linker

(2-Ethynylphenyl)methanamine is a unique reagent strategically designed for modular synthesis. It incorporates two key functional groups within a compact phenyl framework:

  • A Terminal Alkyne: This group is the reactive handle for one of the most robust and widely used "click" reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction allows for the efficient and highly specific covalent linking of molecules.[4]

  • An Ortho-positioned Aminomethyl Group: This primary amine serves as a versatile point for secondary modifications, such as amide bond formation or reductive amination. Its ortho position relative to the alkyne also enables intramolecular cyclization pathways to form complex heterocyclic systems.

This dual functionality allows for a "click-then-modify" strategy, making it an invaluable tool in fragment-based drug discovery, bioconjugation, and the synthesis of complex molecular probes.[2][5]

Physicochemical Properties and Handling

Proper handling and storage are critical to maintain the integrity of (2-Ethynylphenyl)methanamine. It is typically supplied as a hydrochloride salt to improve stability.[6]

PropertyValueSource
Chemical Name (2-Ethynylphenyl)methanamine[7]
CAS Number 38379-21-4[7]
Molecular Formula C₉H₉N-
Molecular Weight 131.17 g/mol -
Typical Purity ≥95%[6]
Storage Conditions Inert atmosphere, 2-8°C[6]
Shipping Shipped in a cold pack[6]

Expert Insight: The primary amine is susceptible to oxidation and reaction with atmospheric CO₂. Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in the refrigerator as recommended.

Figure 1: Structure of (2-Ethynylphenyl)methanamine highlighting its bifunctional nature.

Core Application: The CuAAC Click Reaction

The CuAAC reaction is the cornerstone of click chemistry, enabling the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide.[][9] The reaction is renowned for its high yields, stereospecificity, and tolerance of a wide range of functional groups.[3][4]

Mechanism of Action

The reaction is not a true concerted cycloaddition but proceeds through a stepwise mechanism involving copper(I) acetylide intermediates.[1][9]

  • Copper(I) Acetylide Formation: The active Cu(I) catalyst coordinates with the terminal alkyne of (2-Ethynylphenyl)methanamine, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate.

  • Coordination with Azide: The azide substrate then coordinates to the copper center.

  • Cyclization: A nucleophilic attack from the azide onto the alkyne forms a six-membered copper-containing ring.

  • Ring Contraction & Protonation: This intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product.

  • Catalyst Regeneration: The Cu(I) catalyst is regenerated, ready to begin another cycle.

Expert Insight: The Cu(I) oxidation state is crucial for catalysis but is unstable in aqueous or aerobic conditions, readily oxidizing to the inactive Cu(II) state.[10] Therefore, protocols almost always involve either starting with a stable Cu(I) source or, more commonly, generating it in situ from a Cu(II) salt (like CuSO₄) using a mild reducing agent, with sodium ascorbate being the standard choice.[1][11]

CuAAC_Mechanism Start R¹-C≡CH + R²-N₃ Cu_Acetylide Cu(I)-Acetylide Intermediate Start->Cu_Acetylide + Cu(I) CuI Cu(I) Catalyst CuI->Cu_Acetylide Azide_Complex Copper-Azide-Acetylide Complex Cu_Acetylide->Azide_Complex + R²-N₃ Cyclization Six-Membered Cu-Metallacycle Azide_Complex->Cyclization Cyclization Triazole_Product 1,4-Triazole Product Cyclization->Triazole_Product Protonation Regen_CuI Regenerated Cu(I) Triazole_Product->Regen_CuI Release Regen_CuI->Cu_Acetylide Catalytic Cycle

Figure 2: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following protocols are designed to be robust and adaptable. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General CuAAC with (2-Ethynylphenyl)methanamine

This protocol describes a typical procedure for coupling an organic azide to (2-Ethynylphenyl)methanamine in a mixed aqueous-organic solvent system, which is common for small molecule synthesis.

A. Reagents and Materials

  • (2-Ethynylphenyl)methanamine hydrochloride (1.0 eq)

  • Organic Azide (e.g., Benzyl Azide) (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

  • Sodium Ascorbate (0.15 eq, 15 mol%)

  • Solvent: t-Butanol/Water (1:1 v/v)

  • Reaction vial, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

B. Step-by-Step Methodology

  • Reactant Preparation: In a reaction vial, dissolve (2-Ethynylphenyl)methanamine hydrochloride (e.g., 100 mg, 0.596 mmol) and the organic azide (e.g., 83 mg, 0.626 mmol) in 4 mL of the t-BuOH/H₂O (1:1) solvent mixture. Stir until fully dissolved.

  • Catalyst Addition: In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 7.5 mg, 0.0298 mmol in 0.5 mL H₂O) and sodium ascorbate (e.g., 17.7 mg, 0.0894 mmol in 0.5 mL H₂O).

  • Reaction Initiation: Add the CuSO₄ solution to the stirring reactant mixture. The solution may turn a faint blue.

  • The "Click": Add the sodium ascorbate solution dropwise. A color change to yellow or orange is often observed as Cu(II) is reduced to Cu(I). This is the key step that initiates the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting materials. Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, add 10 mL of ethyl acetate and 10 mL of water.

    • Separate the organic layer. Wash with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

C. Causality and Self-Validation

  • Why use a slight excess of azide? To ensure the complete consumption of the more valuable bifunctional alkyne.

  • Why add ascorbate last? To generate the active Cu(I) catalyst in situ, ensuring the reaction begins immediately and minimizing catalyst deactivation.[10][11]

  • Validation: Successful reaction is confirmed by the appearance of a new spot on TLC and an LC-MS peak corresponding to the calculated mass of the triazole product. The ¹H NMR spectrum should show a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm).

Protocol 2: Post-Click Modification via Amide Coupling

This protocol demonstrates the utility of the free aminomethyl group on the triazole product synthesized in Protocol 1.

Workflow cluster_step1 Step 1: Click Reaction cluster_step2 Step 2: Modification A (2-Ethynylphenyl)methanamine + Azide-R¹ B CuAAC Protocol 1 A->B CuSO₄, NaAsc C Triazole Intermediate with free -CH₂NH₂ B->C E Amide Coupling Protocol 2 C->E Coupling Partner D Carboxylic Acid (R²-COOH) + Coupling Agent D->E e.g., EDC, HOBt F Final Conjugate E->F

Figure 3: Experimental workflow for the "Click-then-Modify" strategy using (2-Ethynylphenyl)methanamine.

A. Reagents and Materials

  • Triazole product from Protocol 1 (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert atmosphere setup

B. Step-by-Step Methodology

  • Activation: In a dry, inerted flask, dissolve the carboxylic acid, EDC, and HOBt in anhydrous DCM. Stir at 0°C for 30 minutes to form the activated ester.

  • Amine Addition: Dissolve the triazole product and DIPEA in anhydrous DCM and add this solution to the activated ester mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up and Purification:

    • Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the final amide product.

C. Causality and Self-Validation

  • Why use coupling agents like EDC/HOBt? They convert the carboxylic acid into a more reactive species, facilitating amide bond formation under mild conditions without requiring the synthesis of a harsh acyl chloride.

  • Why use a non-nucleophilic base like DIPEA? It scavenges the HCl produced during the reaction without competing with the primary amine nucleophile.

  • Validation: LC-MS will show the expected mass of the final amide. In ¹H NMR, the disappearance of the primary amine protons and the appearance of a new amide N-H proton (typically a broad singlet or triplet) confirms the successful coupling.

Advanced Application: Precursor for Isoquinoline Synthesis

The ortho-arrangement of the ethynyl and aminomethyl groups makes (2-Ethynylphenyl)methanamine a powerful precursor for constructing isoquinoline and related heterocyclic cores, which are prevalent in natural products and pharmaceuticals.[12][13] This is typically achieved through transition-metal-catalyzed intramolecular cyclization reactions.[14]

Figure 4: General scheme for the synthesis of isoquinoline derivatives from (2-Ethynylphenyl)methanamine precursors.

While a detailed protocol is beyond the scope of this note, the general strategy involves first acylating or sulfonating the amine and then subjecting the resulting intermediate to a metal catalyst (e.g., Palladium, Gold, or Copper complexes) to trigger the cyclization onto the alkyne. This powerful transformation provides rapid access to complex molecular architectures. Researchers interested in this application are encouraged to consult specialized literature on the topic.[14][15]

References

  • (2-Ethynylphenyl)methanamine hydrochloride. Lead Sciences.
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Synthesis of isoquinolin‐1(2H)‐ones by Li et al.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
  • Synthesis of Isoquinolines and Quinolines. YouTube.
  • (3-Ethynylphenyl)methanamine. ChemScene.
  • Synthesis of isoquinolines. Organic Chemistry Portal.
  • Quinolines and isoquinolines: reactions and synthesis.
  • (3-Ethynylphenyl)methanamine | CAS#:615288-78-3. Chemsrc.
  • An Overview of Recent Advances in Biomedical Applic
  • Click chemistry. Wikipedia.
  • 38379-21-4|(2-Ethynylphenyl)methanamine. BLD Pharm.
  • Bioconjugation Protocols: Strategies and Methods.
  • Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applic
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

Sources

Application Notes and Protocols for Sonogashira Coupling with (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the Sonogashira coupling of a specialized substrate, (2-Ethynylphenyl)methanamine, with various aryl halides. This particular substrate presents unique challenges and opportunities due to the presence of a primary amine, a functional group that can interact with the catalytic system. We will explore both traditional copper-cocatalyzed and modern copper-free methodologies, offering researchers the tools to effectively synthesize valuable arylalkyne building blocks pertinent to pharmaceutical and materials science research.

Introduction: The Strategic Importance of the Sonogashira Coupling

First reported by Kenkichi Sonogashira in 1975, this palladium-catalyzed reaction has become indispensable for constructing arylalkynes and conjugated enynes.[1] Its power lies in its operational simplicity and the mild reaction conditions often employed, which allow for a broad tolerance of functional groups.[1][3] These attributes have cemented its role in the synthesis of complex natural products, advanced organic materials, and, critically, in drug discovery and development.[1] The ability to link aromatic and alkynyl moieties is a frequent strategy in medicinal chemistry to create rigid scaffolds or to introduce functionalities for further elaboration.

The focus of this guide, (2-Ethynylphenyl)methanamine, is a bifunctional molecule containing both the reactive terminal alkyne and a nucleophilic/basic aminomethyl group. This combination makes it a valuable synthon for generating nitrogen-containing heterocyclic compounds but also introduces a layer of complexity to the standard Sonogashira protocol. The primary amine can act as a base or as a ligand, potentially interfering with the catalyst's activity and necessitating careful optimization of reaction conditions.

The Catalytic Heart of the Reaction: Mechanism and Key Intermediates

A foundational understanding of the reaction mechanism is crucial for rational experimental design and troubleshooting. The Sonogashira coupling operates through two interconnected, yet distinct, catalytic cycles: a palladium cycle and a copper cycle.[4]

The Dual-Catalyst System: Palladium and Copper Cycles

The generally accepted mechanism involves the following key steps:

  • Palladium(0) Activation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂. Amine bases or phosphine ligands in the reaction mixture can facilitate this reduction.[1]

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate. The reactivity order for the halide is I > Br > OTf >> Cl.[2]

  • Copper(I) Acetylide Formation: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[1]

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex, regenerating the copper(I) halide and forming a Pd(II)-alkynyl-aryl intermediate.

  • Reductive Elimination: This final step involves the reductive elimination of the desired arylalkyne product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism Figure 1: The dual catalytic cycles of the Sonogashira reaction. cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition Pd_complex->Pd0 Reductive Elimination Product Ar-C≡CR Pd_complex->Product Pd_alkyne Ar-Pd(II)L₂-C≡CR Pd_alkyne->Pd_complex Transmetalation Cu_acetylide Cu(I)-C≡CR CuX Cu(I)X CuX->Cu_acetylide Alkyne Deprotonation BaseH Base-H⁺X⁻ CuX->BaseH Cu_acetylide->CuX ArX Ar-X ArX->Pd0 Alkyne H-C≡CR Alkyne->CuX Base Base Base->CuX

Caption: Figure 1: The dual catalytic cycles of the Sonogashira reaction.

Copper-Free Sonogashira Coupling: An Important Alternative

A significant drawback of the traditional method is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which forms an undesirable diyne byproduct. This side reaction is particularly problematic in the presence of oxygen. To circumvent this, copper-free protocols have been developed.

In these systems, the amine base deprotonates the alkyne, which then directly coordinates to the Pd(II)-aryl complex.[4] While often requiring slightly higher temperatures or stronger bases, this approach can lead to cleaner reactions and simpler purification, a crucial consideration when dealing with substrates like (2-Ethynylphenyl)methanamine where the amine could have complex interactions with copper salts.

Experimental Design: Protocols and Methodologies

The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous and anaerobic conditions are critical for reproducibility and high yields.[5]

Synthesis of (2-Ethynylphenyl)methanamine

A common route to the title compound involves a Sonogashira coupling of a protected or suitable precursor, such as 2-iodobenzonitrile, followed by reduction. An alternative, more direct approach starts from 2-aminobenzyl alcohol, which is outside the scope of this document but is noted for completeness. A plausible synthetic approach using trimethylsilylacetylene as a protected alkyne source is outlined below.

Synthesis_Workflow Figure 2: Plausible workflow for the synthesis of the key starting material. start 2-Iodobenzylamine (or other suitable precursor) step1 Sonogashira Coupling with Trimethylsilylacetylene start->step1 intermediate TMS-protected intermediate step1->intermediate step2 Deprotection (e.g., K₂CO₃, MeOH) intermediate->step2 product (2-Ethynylphenyl)methanamine step2->product

Caption: Figure 2: Plausible workflow for the synthesis of the key starting material.

Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is optimized for coupling (2-Ethynylphenyl)methanamine with a generic aryl bromide.

Materials & Reagents

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
Aryl Bromide--1.01.0
(2-Ethynylphenyl)methanamine131.18157 mg1.21.2
PdCl₂(PPh₃)₂701.9014 mg0.020.02
Copper(I) Iodide (CuI)190.454 mg0.020.02
Triethylamine (TEA)101.195 mL-Solvent
Tetrahydrofuran (THF), anhydrous-5 mL-Solvent

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.02 mmol).

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Using anhydrous syringes, add degassed THF (5 mL) and degassed triethylamine (5 mL). Stir the mixture at room temperature for 10 minutes to form a homogenous solution.

  • Alkyne Addition: Add (2-Ethynylphenyl)methanamine (1.2 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing diyne byproduct formation.

Materials & Reagents

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
Aryl Iodide--1.01.0
(2-Ethynylphenyl)methanamine131.18144 mg1.11.1
Pd(OAc)₂224.5011 mg0.050.05
XPhos476.648 mg0.100.10
Cs₂CO₃325.82652 mg2.02.0
Acetonitrile (MeCN), anhydrous-10 mL-Solvent

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or Schlenk line, add the aryl iodide (1.0 mmol), Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ to a flame-dried flask with a stir bar.

  • Solvent and Alkyne Addition: Add anhydrous, degassed acetonitrile (10 mL) followed by (2-Ethynylphenyl)methanamine (1.1 mmol).

  • Reaction Conditions: Seal the flask and heat to 60-80 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete (typically 6-24 hours), cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.

Optimization and Troubleshooting

Even robust protocols may require optimization. The primary amine in (2-Ethynylphenyl)methanamine can act as both a base and a competing ligand, leading to potential issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd not reduced to Pd(0)).2. Amine substrate poisoning the catalyst.3. Insufficiently reactive aryl halide (e.g., Ar-Cl).1. Use a Pd(0) source like Pd(PPh₃)₄.2. Increase catalyst/ligand loading. Consider a bulkier ligand (e.g., XPhos, SPhos) to prevent amine coordination.3. Switch to the corresponding aryl bromide or iodide.[2] Increase reaction temperature.
Significant Homocoupling 1. Oxygen present in the reaction (promotes Glaser coupling).2. High concentration of Cu(I) catalyst.1. Ensure solvents are thoroughly degassed and maintain a strict inert atmosphere.2. Switch to the copper-free protocol. Reduce CuI loading to 0.5-1 mol%.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Base is too strong or incompatible.1. Run the reaction at a lower temperature for a longer duration.2. For copper-free conditions, screen other bases like K₂CO₃ or K₃PO₄.[1]
Complex Product Mixture 1. Multiple side reactions occurring.2. Potential for intramolecular cyclization post-coupling.1. Re-evaluate the entire protocol; start with the copper-free method as it is often cleaner.2. Analyze byproducts by MS to understand side-reactions. Adjust conditions (temp, base) accordingly.

Conclusion and Future Outlook

The Sonogashira coupling of (2-Ethynylphenyl)methanamine is a powerful method for synthesizing versatile chemical building blocks. The presence of the aminomethyl group requires careful consideration of reaction conditions to avoid catalyst inhibition and side reactions. By selecting the appropriate catalytic system—either the classic Pd/Cu combination for rapid coupling or a robust copper-free system for higher purity—researchers can successfully employ this reaction. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in drug discovery and materials science, enabling the efficient construction of complex molecular architectures.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with N,N,4-trimethyl-4-penten-2-yn-1-amine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Tyutyunnik, O., et al. (2021). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Retrieved from [Link]

  • Bollu, S., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Retrieved from [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. Retrieved from [Link]

  • Anand, N., et al. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-aminomethylpyridine derivative.
  • ResearchGate. (n.d.). Enhanced catalyst recovery in an aqueous copper-free Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Said, S., et al. (2015). New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions. International Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methylamino-5-chlorobenzophenone.
  • Google Patents. (n.d.). Synthetic method of 2-thiopheneacetic acid.
  • Google Patents. (n.d.). Preparation method of 2-(2-thienyl) ethanol p-toluenesulfonate.

Sources

The Strategic Utility of (2-Ethynylphenyl)methanamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that can serve as templates for drug design is paramount. (2-Ethynylphenyl)methanamine emerges as a highly valuable and versatile building block, uniquely poised for the synthesis of complex heterocyclic systems. Its structure, featuring a primary amine and a terminal alkyne tethered to an aromatic ring in an ortho relationship, provides a gateway to a rich variety of intramolecular cyclization reactions. This application note delves into the strategic use of (2-Ethynylphenyl)methanamine, with a particular focus on its role as a precursor to the medicinally significant isoindoline scaffold. We will provide detailed protocols for its synthesis and subsequent transformation, underscoring the causality behind the experimental choices to empower researchers in their drug development endeavors.

The core utility of (2-Ethynylphenyl)methanamine lies in its predisposition to undergo intramolecular cyclization, primarily through metal-catalyzed hydroamination, to furnish isoindolines. The isoindoline core is a privileged scaffold found in a number of clinically used drugs and bioactive molecules, exhibiting a wide range of pharmacological activities.[1][2] The ability to readily access this key heterocyclic system from (2-Ethynylphenyl)methanamine makes it a building block of considerable interest to the drug discovery community.

Synthesis of (2-Ethynylphenyl)methanamine: A Proposed Protocol

While (2-Ethynylphenyl)methanamine is commercially available from specialized vendors[3], an in-house synthesis may be required for various research purposes. A robust and reliable method for its preparation involves a Sonogashira coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry.[4][5] The following protocol outlines a plausible synthetic route starting from the readily available 2-bromobenzylamine.

Protocol 1: Synthesis of (2-Ethynylphenyl)methanamine via Sonogashira Coupling

This protocol is based on established Sonogashira coupling procedures for similar substrates.

Reaction Scheme:

G 2-bromobenzylamine 2-Bromobenzylamine reagents1 Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N, THF TMS-acetylene Ethynyltrimethylsilane intermediate N-Boc-(2-(trimethylsilylethynyl)phenyl)methanamine reagents1->intermediate Sonogashira Coupling reagents2 1. Boc₂O, Et₃N, DCM 2. K₂CO₃, MeOH product (2-Ethynylphenyl)methanamine reagents2->product Deprotection

Caption: Proposed synthesis of (2-Ethynylphenyl)methanamine.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
2-Bromobenzylamine3959-07-7186.04Starting material
Ethynyltrimethylsilane (TMS-acetylene)1066-54-298.22Alkyne source
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.90Palladium catalyst
Copper(I) iodide7681-65-4190.45Co-catalyst
Triethylamine (Et₃N)121-44-8101.19Base
Tetrahydrofuran (THF)109-99-972.11Anhydrous solvent
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25Protecting group
Dichloromethane (DCM)75-09-284.93Solvent
Potassium carbonate (K₂CO₃)584-08-7138.21Base for deprotection
Methanol (MeOH)67-56-132.04Solvent

Step-by-Step Procedure:

  • Protection of the Amine: To a solution of 2-bromobenzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portionwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected 2-bromobenzylamine.

  • Sonogashira Coupling: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the N-Boc protected 2-bromobenzylamine (1.0 eq) in anhydrous THF. Add ethynyltrimethylsilane (1.2 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq). To this mixture, add triethylamine (2.0 eq) and heat the reaction at 60 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification (Coupling): Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-(2-(trimethylsilylethynyl)phenyl)methanamine.

  • Deprotection of the Alkyne: Dissolve the purified TMS-protected intermediate in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC.

  • Work-up and Purification (Alkyne Deprotection): Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-(2-ethynylphenyl)methanamine.

  • Final Deprotection of the Amine: Dissolve the N-Boc protected compound in a solution of 20% trifluoroacetic acid in dichloromethane and stir at room temperature for 1 hour. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (2-Ethynylphenyl)methanamine.

Application in Medicinal Chemistry: Synthesis of Isoindolines

The primary application of (2-ethynylphenyl)methanamine in medicinal chemistry is its conversion to the isoindoline scaffold via intramolecular hydroamination. This reaction can be catalyzed by various transition metals, with gold and zinc catalysts being particularly effective for the cyclization of related ortho-alkynyl aniline derivatives.[5][6]

Protocol 2: General Procedure for the Metal-Catalyzed Intramolecular Cyclization of (2-Ethynylphenyl)methanamine to Isoindoline

This generalized protocol is based on literature precedents for similar intramolecular hydroamination reactions.

Reaction Scheme and Mechanism:

G cluster_mech Proposed Mechanism start (2-Ethynylphenyl)methanamine catalyst Metal Catalyst (e.g., Au(I), Zn(II)) product Isoindoline catalyst->product Intramolecular Hydroamination A Coordination of Alkyne to Metal B Nucleophilic Attack of Amine A->B C Protonolysis B->C D Product Release C->D

Caption: Metal-catalyzed synthesis of isoindoline.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
(2-Ethynylphenyl)methanamine38379-21-4131.18Starting material
Gold(I) Chloride10294-29-8232.42Example catalyst
Silver trifluoromethanesulfonate (AgOTf)2923-28-6256.94Co-catalyst (for Au)
Diethylzinc (Et₂Zn)557-20-0123.49Example catalyst
Toluene108-88-392.14Anhydrous solvent

Step-by-Step Procedure (Example with Gold Catalyst):

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve (2-ethynylphenyl)methanamine (1.0 eq) in anhydrous toluene.

  • Catalyst Preparation: In a separate flask, pre-mix gold(I) chloride (0.05 eq) and silver trifluoromethanesulfonate (0.05 eq) in anhydrous toluene and stir for 15 minutes to generate the active cationic gold species.

  • Reaction Initiation: Add the catalyst solution to the solution of (2-ethynylphenyl)methanamine.

  • Reaction Conditions: Heat the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford isoindoline.

The Medicinal Chemistry Relevance of the Isoindoline Scaffold

The isoindoline ring system is a key structural motif in a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituents, which is often beneficial for potent and selective interactions with biological targets. Several marketed drugs contain the isoindoline or the related isoindolinone core, highlighting the therapeutic importance of this scaffold.[1][2]

Table of Selected Isoindoline-Containing Drugs:

Drug NameTherapeutic AreaMechanism of Action
LenalidomideOncologyImmunomodulatory agent
PomalidomideOncologyImmunomodulatory agent
IndapamideCardiologyDiuretic

By employing (2-ethynylphenyl)methanamine as a starting material, medicinal chemists can readily access a diverse range of substituted isoindolines by modifying the starting material or the cyclization conditions. This opens up avenues for the exploration of new chemical space and the development of novel therapeutic agents.

Conclusion and Future Perspectives

(2-Ethynylphenyl)methanamine is a potent and versatile building block in medicinal chemistry, offering a straightforward entry into the privileged isoindoline scaffold. The protocols outlined in this application note provide a practical guide for the synthesis and application of this valuable intermediate. The inherent reactivity of the ortho-disposed amine and alkyne functionalities allows for efficient, atom-economical cyclization reactions, aligning with the principles of green chemistry. As the demand for novel and diverse heterocyclic compounds in drug discovery continues to grow, the strategic utilization of building blocks like (2-ethynylphenyl)methanamine will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Base-catalyzed intramolecular hydroamination of conjugated enynes. PubMed, 2008. [Link][7]

  • Et2Zn-catalyzed intramolecular hydroamination of alkynyl sulfonamides and the related tandem cyclization/addition reaction. PubMed, 2007. [Link][6]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link][5]

  • Gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media: efficient and reg... ResearchGate. [Link][5]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link][1]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. [Link][2]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of (2-Ethynylphenyl)methanamine in Heterocyclic Chemistry

(2-Ethynylphenyl)methanamine is a versatile and highly valuable building block in modern synthetic organic chemistry, particularly for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural motif, featuring a reactive terminal alkyne and a primary amine tethered to a benzene ring in an ortho relationship, provides a powerful platform for a variety of intramolecular cyclization strategies. This arrangement allows for the efficient and often atom-economical synthesis of key heterocyclic scaffolds, such as indoles, quinolines, and isoquinolines, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

The strategic placement of the ethynyl and methanamine functionalities enables a range of cyclization pathways, including transition-metal-catalyzed processes and base-mediated reactions. The choice of synthetic methodology allows for precise control over the resulting heterocyclic core, making (2-ethynylphenyl)methanamine an attractive starting material for generating molecular diversity in drug discovery and development programs. This application note provides detailed protocols and insights into the synthesis of various heterocyclic systems from this privileged starting material, emphasizing the underlying mechanistic principles and practical experimental considerations.

Synthesis of Indole Derivatives via Intramolecular Cyclization

The synthesis of the indole nucleus, a cornerstone of many biologically active natural products and pharmaceuticals, can be efficiently achieved from (2-ethynylphenyl)methanamine through intramolecular cyclization. Both transition-metal-catalyzed and base-mediated approaches have proven effective, offering distinct advantages in terms of substrate scope and reaction conditions.

Palladium-Catalyzed Intramolecular Aminopalladation

Palladium catalysts are highly effective in promoting the intramolecular cyclization of 2-ethynylanilines to form indoles.[1][2][3][4][5] The reaction proceeds through an aminopalladation mechanism, where the palladium catalyst activates the alkyne towards nucleophilic attack by the tethered amine.

Mechanism Insight: The catalytic cycle is generally believed to initiate with the coordination of the palladium(II) catalyst to the alkyne. This is followed by the intramolecular nucleophilic attack of the amine onto the activated alkyne (aminopalladation), forming a vinyl-palladium intermediate. Subsequent reductive elimination or protonolysis regenerates the palladium catalyst and furnishes the indole product.

Experimental Protocol: Synthesis of 2-substituted 1H-Indole

This protocol describes the synthesis of a generic 2-substituted indole from a derivative of (2-ethynylphenyl)methanamine.

Materials:

  • N-protected (2-ethynylphenyl)methanamine derivative (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add the N-protected (2-ethynylphenyl)methanamine derivative (1.0 equiv), palladium(II) acetate (0.05 equiv), and sodium carbonate (2.0 equiv).

  • Add anhydrous DMF via syringe to achieve a substrate concentration of 0.1 M.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted indole.

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions and thoroughly degas the solvent. The quality of the palladium catalyst is crucial.

  • Side Reactions: Lowering the reaction temperature or screening different palladium ligands (e.g., phosphine ligands) may improve selectivity.

Diagram: Palladium-Catalyzed Indole Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: N-protected (2-ethynylphenyl)methanamine Pd(OAc)2, Na2CO3 add_solvent Add Anhydrous DMF start->add_solvent heat Heat to 100 °C under N2 add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H2O, Brine cool->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end 2-Substituted Indole

Caption: Workflow for Palladium-Catalyzed Indole Synthesis.

Base-Mediated Intramolecular Cyclization

For certain substrates, particularly those with an activated amine (e.g., N-sulfonylated derivatives), a transition-metal-free, base-mediated cyclization can be a cost-effective and environmentally benign alternative for indole synthesis.[6]

Mechanism Insight: The base deprotonates the amine, increasing its nucleophilicity. The resulting anion then undergoes an intramolecular nucleophilic attack on the alkyne (5-endo-dig cyclization), followed by protonation to yield the indole product. The use of a protic solvent like water can facilitate the final protonation step.

Experimental Protocol: Synthesis of 1-Sulfonyl-1H-indole

This protocol outlines the synthesis of a 1-sulfonyl-protected indole.

Materials:

  • N-sulfonyl-(2-ethynylphenyl)methanamine (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (0.2 equiv)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend N-sulfonyl-(2-ethynylphenyl)methanamine (1.0 equiv) in water.

  • Add potassium carbonate (0.2 equiv) to the suspension.

  • Heat the reaction mixture to reflux (100 °C) and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography on silica gel.

Data Presentation: Comparison of Indole Synthesis Methods

MethodCatalyst/ReagentSolventTemperature (°C)Key Advantages
Palladium-CatalyzedPd(OAc)₂DMF100Broad substrate scope, high efficiency.
Base-MediatedK₂CO₃Water100Transition-metal-free, green solvent.

Synthesis of Quinolines via Condensation and Cyclization

The quinoline scaffold is a key component in numerous antimalarial, anticancer, and anti-inflammatory drugs. A common strategy for quinoline synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8][9][10] By analogy, (2-ethynylphenyl)methanamine can serve as a precursor to the required o-aminoaryl carbonyl equivalent.

Synthetic Strategy: A plausible approach involves the reaction of (2-ethynylphenyl)methanamine with an aldehyde or ketone. The initial condensation would form an enamine or imine intermediate, which then undergoes intramolecular cyclization onto the alkyne, followed by aromatization to yield the quinoline ring system.

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinolines

This protocol provides a general procedure for the synthesis of quinolines from (2-ethynylphenyl)methanamine and a ketone.

Materials:

  • (2-Ethynylphenyl)methanamine (1.0 equiv)

  • Ketone (e.g., acetone, acetophenone) (1.2 equiv)

  • Chlorotrimethylsilane (TMSCl) (catalytic)

  • Dimethyl sulfoxide (DMSO)

  • Air atmosphere

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add (2-ethynylphenyl)methanamine (1.0 equiv) and the ketone (1.2 equiv) in DMSO.

  • Add a catalytic amount of chlorotrimethylsilane (TMSCl).

  • Heat the reaction mixture to 90 °C under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Quinoline Synthesis Reaction Pathway

G start (2-Ethynylphenyl)methanamine + Ketone intermediate Enamine/Imine Intermediate start->intermediate Condensation (TMSCl, DMSO, 90°C) cyclization Intramolecular Cyclization intermediate->cyclization aromatization Aromatization cyclization->aromatization product 2,4-Disubstituted Quinoline aromatization->product

Caption: Plausible reaction pathway for quinoline synthesis.

Synthesis of Isoquinolines through N-Acylation and Cyclization

Isoquinolines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route to isoquinolines involves the cyclization of an N-acyl derivative of a phenethylamine. A similar strategy can be employed starting from (2-ethynylphenyl)methanamine.

Synthetic Strategy: This is a two-step process. First, the primary amine of (2-ethynylphenyl)methanamine is acylated with an appropriate acylating agent (e.g., acid chloride or anhydride). The resulting N-acyl derivative is then subjected to an intramolecular cyclization, often catalyzed by a transition metal such as gold or copper, to construct the isoquinoline ring.[11][12][13]

Step 1: N-Acylation of (2-Ethynylphenyl)methanamine

Experimental Protocol:

Materials:

  • (2-Ethynylphenyl)methanamine (1.0 equiv)

  • Acid chloride (e.g., benzoyl chloride) (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve (2-ethynylphenyl)methanamine (1.0 equiv) and triethylamine (1.2 equiv) in DCM at 0 °C.

  • Slowly add the acid chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-acyl derivative, which can often be used in the next step without further purification.

Step 2: Gold-Catalyzed Intramolecular Cyclization

Mechanism Insight: Gold(I) catalysts are highly oxophilic and effectively activate the alkyne for intramolecular nucleophilic attack by the amide oxygen. This is followed by a rearrangement and cyclization cascade to form the isoquinoline core.

Experimental Protocol:

Materials:

  • N-Acyl-(2-ethynylphenyl)methanamine derivative (from Step 1) (1.0 equiv)

  • Gold(I) chloride (AuCl) (5 mol%)

  • Silver triflate (AgOTf) (5 mol%)

  • Anhydrous acetonitrile

  • Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the N-acyl derivative (1.0 equiv) in anhydrous acetonitrile.

  • Add gold(I) chloride (0.05 equiv) and silver triflate (0.05 equiv).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired isoquinoline.

Diagram: Two-Step Isoquinoline Synthesis Workflow

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization start (2-Ethynylphenyl)methanamine acylate React with Acid Chloride (Et3N, DCM) start->acylate product1 N-Acyl Derivative acylate->product1 cyclize Gold-Catalyzed Cyclization (AuCl, AgOTf, MeCN) product1->cyclize purify Purification cyclize->purify end end purify->end Substituted Isoquinoline

Caption: Workflow for the Two-Step Synthesis of Isoquinolines.

Conclusion

(2-Ethynylphenyl)methanamine serves as a powerful and versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. The strategic application of modern synthetic methodologies, including transition-metal catalysis and base-mediated cyclizations, allows for the efficient construction of indoles, quinolines, and isoquinolines. The protocols and insights provided in this application note are intended to guide researchers in leveraging the synthetic potential of this valuable building block for applications in drug discovery and development.

References

  • Palladium-Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes. Organic & Biomolecular Chemistry. [Link]

  • Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry. [Link]

  • Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Tetrahedron Letters. [Link]

  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. ResearchGate. [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. National Center for Biotechnology Information. [Link]

  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. MDPI. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. ScienceDirect. [Link]

  • Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. ACS Publications. [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Center for Biotechnology Information. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: (2-Ethynylphenyl)methanamine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthetic applications of (2-Ethynylphenyl)methanamine, tailored for researchers, scientists, and professionals in drug development.

(2-Ethynylphenyl)methanamine (CAS No. 38379-21-4)[1] has emerged as a highly valuable and versatile building block in organic synthesis. Its unique structure, featuring a primary aminomethyl group positioned ortho to a terminal alkyne, provides a powerful platform for the construction of complex molecular architectures. This strategic arrangement of two reactive functional groups facilitates a range of elegant and efficient transformations, most notably the synthesis of fused nitrogen-containing heterocycles and participation in various cross-coupling reactions. These products, particularly isoquinoline derivatives, are of significant interest in medicinal chemistry due to their prevalence in natural products and pharmacologically active compounds.[2][3]

This guide provides an in-depth exploration of the synthetic utility of (2-ethynylphenyl)methanamine, detailing the mechanistic rationale behind its reactivity and offering field-proven protocols for its application.

Core Application I: Intramolecular Cyclization for the Synthesis of Isoquinolines

The ortho-disposition of the nucleophilic amine and the electrophilically-activatable alkyne in (2-ethynylphenyl)methanamine makes it an ideal precursor for intramolecular cyclization reactions to form 1,2-dihydroisoquinolines and isoquinolines. This transformation is a cornerstone of its synthetic utility.

Mechanistic Rationale: The reaction typically proceeds via the activation of the alkyne by a transition metal catalyst (commonly copper, silver, or gold salts) or a strong acid. These catalysts act as π-acids, coordinating to the alkyne and rendering it more susceptible to nucleophilic attack. The proximate primary amine then attacks the activated alkyne in an endo-dig cyclization, a favored pathway that leads to the formation of the six-membered heterocyclic ring. Subsequent protonolysis or isomerization can lead to the fully aromatic isoquinoline system. The choice of catalyst and reaction conditions can influence the reaction rate, yield, and the final oxidation state of the product.

G

Caption: Experimental workflow for isoquinoline synthesis.

Protocol 1: Copper-Catalyzed Synthesis of 3-Substituted-1,2-dihydroisoquinolines

This protocol describes a general method for the synthesis of 1,2-dihydroisoquinolines through a copper-catalyzed intramolecular cyclization. This approach is analogous to established methods for synthesizing isoquinolines from 2-alkynylaryl precursors.[4][5]

Materials:

  • (2-Ethynylphenyl)methanamine derivative (e.g., N-benzyl-(2-ethynylphenyl)methanamine) (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq, 10 mol%)

  • Anhydrous Toluene or Acetonitrile

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (2-ethynylphenyl)methanamine derivative (1.0 eq) and Copper(I) Iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the copper catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired 1,2-dihydroisoquinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Trustworthiness Note: The success of this reaction relies on maintaining an inert atmosphere to prevent oxidative side reactions and using an anhydrous solvent to avoid quenching the catalytic cycle. The purity of the starting material is crucial for achieving high yields.

Core Application II: A Handle for Transition-Metal Catalyzed Cross-Coupling

The terminal alkyne of (2-ethynylphenyl)methanamine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality is essential for building molecular complexity.

Expertise & Causality:

  • Amine Protection: The primary amine is a potential poison for many palladium catalysts and can undergo side reactions. Therefore, it is standard practice to protect the amine (e.g., as a Boc-carbamate, tosylamide, or benzamide) before performing cross-coupling. This choice enhances catalyst stability and directs the reaction to the desired alkyne C-H bond.[6]

  • Sonogashira Coupling: This is the most direct application, coupling the terminal alkyne with aryl or vinyl halides to form disubstituted alkynes. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

  • Suzuki-Miyaura Coupling: While not a direct reaction, the alkyne can be first subjected to hydroboration to generate a vinylborane intermediate. This intermediate can then be used in a subsequent Suzuki-Miyaura coupling with an organic halide, effectively creating a stereodefined vinyl linkage.[7][8]

Quantitative Data for Representative Sonogashira Couplings

EntryN-Protected AmineAryl HalideCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
1Boc-protected4-IodoanisolePd(PPh₃)₂Cl₂ (2), CuI (4)Et₃NTHF6592
2Ts-protected1-BromonaphthalenePd(OAc)₂ (2), PPh₃ (4), CuI (4)K₂CO₃DMF8088
3Boc-protected3-BromopyridinePd(dppf)Cl₂ (3), CuI (5)Cs₂CO₃Dioxane10085

Note: Data is representative and based on established Sonogashira coupling protocols.[7]

G

Caption: Simplified Sonogashira cross-coupling cycle.

Protocol 2: Sonogashira Coupling of N-Boc-(2-ethynylphenyl)methanamine

This protocol provides a reliable method for coupling the protected building block with an aryl halide.

Materials:

  • N-Boc-(2-ethynylphenyl)methanamine (1.0 eq)

  • Aryl or Heteroaryl Halide (e.g., 4-Iodoanisole) (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine N-Boc-(2-ethynylphenyl)methanamine (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous THF, followed by anhydrous triethylamine, via syringe. The final concentration of the limiting reagent should be around 0.2 M.

  • Stir the reaction mixture at room temperature or heat to 60-65 °C if the reaction is sluggish.

  • Monitor the reaction by TLC. Upon completion (typically 2-8 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with additional ether to remove the catalyst and amine salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (hexanes/ethyl acetate) to afford the pure coupled product.

  • Confirm the structure and purity via NMR and MS analysis.

Applications in Medicinal and Materials Chemistry

The true power of (2-ethynylphenyl)methanamine lies in the biological and material properties of the molecules it helps create.

  • Medicinal Chemistry: The isoquinoline scaffold is a "privileged structure" in drug discovery, appearing in numerous alkaloids and synthetic drugs with activities ranging from antihypertensive to anticancer.[2][9][10] Using (2-ethynylphenyl)methanamine allows for the rapid assembly of isoquinoline libraries with diverse substitution patterns, facilitating structure-activity relationship (SAR) studies. The phenethylamine backbone itself is a well-known pharmacophore.[9][10][11]

  • Materials Science: The rigid, planar structures that can be synthesized via cross-coupling reactions are valuable in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The defined geometry and potential for extended π-conjugation are key features for these applications.

References

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Bartleby. (n.d.). Isoquinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoquinoline synthesis from 2‐alkynylaldehydes and amines. Retrieved from [Link]

  • ARKIVOC. (2004). synthesis and reactions of n-ethynyl-heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinolines and isoquinolines: reactions and synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Heterocyclic Enamines (III) and Their Cyclization with Oxalyl Chloride. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubMed. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Retrieved from [Link]

  • MDPI. (n.d.). Carbozincation of Substituted 2-Alkynylamines, 1-Alkynylphosphines, 1-Alkynylphosphine Sulfides with Et2Zn in the Presence of Catalytic System of Ti(O-iPr)4 and EtMgBr. Retrieved from [Link]

  • ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of N-Ethynyl-heterocycles. Retrieved from [Link]

  • PMC - PubMed Central. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Retrieved from [Link]

  • PubMed. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Annulation Reactions: Preface to the Special Issue. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Fueling the Pipeline via Innovations in Organic Synthesis. Retrieved from [Link]

  • PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions with 2-Thiothymine; Selective Cyclization of S-Substituted 2. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. Retrieved from [Link]

  • Wiley. (n.d.). Synthesis of Fused Heterocycles, Volume 47, Part 2. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Retrieved from [Link]

  • MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Retrieved from [Link]

  • OUCI. (2020). A green and efficient Pd-free protocol for the Suzuki–Miyaura cross-coupling reaction using Fe3O4@APTMS@Cp2ZrClx(x = 0,…. Retrieved from [Link]

  • MDPI. (n.d.). Acetylene in Organic Synthesis: Recent Progress and New Uses. Retrieved from [Link]

Sources

Applications of (2-Ethynylphenyl)methanamine in Materials Science: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of (2-ethynylphenyl)methanamine in materials science. This versatile bifunctional monomer, possessing both a reactive terminal alkyne and a primary amine, offers a unique molecular scaffold for the synthesis of advanced functional materials. Its strategic incorporation into polymeric structures and onto material surfaces can impart desirable optical, electronic, and bioactive properties. This guide delves into the fundamental chemistry of (2-ethynylphenyl)methanamine and provides detailed protocols for its utilization in the fabrication of novel materials.

Introduction: The Unique Chemical Utility of (2-Ethynylphenyl)methanamine

(2-Ethynylphenyl)methanamine is a valuable building block in materials science due to its orthogonal reactive sites. The terminal ethynyl (-C≡CH) group is a prime candidate for powerful and efficient coupling reactions such as the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] These reactions allow for the formation of robust carbon-carbon and carbon-heteroatom bonds, respectively, enabling the construction of complex macromolecular architectures.

Simultaneously, the methanamine (-CH₂NH₂) group provides a nucleophilic site for a variety of chemical transformations. It can be readily acylated, alkylated, or used to initiate ring-opening polymerizations, offering a convenient handle for post-polymerization modification or for anchoring the molecule to surfaces.[3] The presence of both functionalities on a rigid phenyl backbone allows for the precise spatial arrangement of functional groups, a critical aspect in the design of materials with tailored properties.

Core Applications and Methodologies

The primary applications of (2-ethynylphenyl)methanamine in materials science can be broadly categorized into two areas:

  • Synthesis of Functional Polymers: Leveraging the ethynyl group for polymerization to create novel conjugated polymers with potential applications in organic electronics.

  • Surface Modification and Functionalization: Utilizing either the ethynyl or the amine group to covalently attach the molecule to surfaces, thereby introducing new functionalities.

This guide will provide detailed protocols for both of these key applications.

Application I: Synthesis of Functional Polymers via Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is instrumental in the synthesis of conjugated polymers, materials characterized by alternating single and multiple bonds that can exhibit interesting electronic and optical properties. (2-Ethynylphenyl)methanamine can be copolymerized with various dihaloarenes to produce polymers with tunable band gaps and conductivities.

Rationale for Experimental Choices

The choice of catalyst, co-catalyst, base, and solvent is critical for a successful Sonogashira polymerization.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst such as Pd(PPh₃)₂Cl₂ is used, which is reduced in situ to Pd(0).

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[4]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or tetrahydrofuran (THF) are used to prevent side reactions and catalyst deactivation.

Experimental Workflow: Sonogashira Polymerization

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Monomers (2-Ethynylphenyl)methanamine & Dihaloarene setup Assemble Reaction Flask (Inert Atmosphere) reagents->setup catalyst Prepare Catalyst Solution (Pd catalyst, CuI, Solvent) catalyst->setup addition Add Monomers & Base setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Progress (TLC, GPC) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter to Remove Salts cooling->filtration precipitation Precipitate Polymer (e.g., in Methanol) filtration->precipitation collection Collect & Dry Polymer precipitation->collection Click_Chemistry_Workflow cluster_prep Surface Preparation cluster_reaction Click Reaction cluster_workup Washing & Characterization substrate Clean Substrate azide_surface Introduce Azide Groups (if necessary) substrate->azide_surface immersion Immerse Substrate azide_surface->immersion solution_prep Prepare Click Solution: (2-Ethynylphenyl)methanamine, CuSO4, Na-Ascorbate, Ligand solution_prep->immersion incubation Incubate at Room Temp. immersion->incubation washing Wash Substrate Thoroughly incubation->washing drying Dry Substrate washing->drying characterization Surface Analysis (XPS, Contact Angle) drying->characterization

Sources

Application Notes and Protocols for the Derivatization of the Amine Group in (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Bifunctional Building Block

(2-Ethynylphenyl)methanamine is a molecule of significant interest in the realms of medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a reactive primary amine and a terminal alkyne, positions it as a versatile scaffold for the synthesis of complex molecular architectures. The primary amine group serves as a key handle for introducing a wide array of functional groups, thereby enabling the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles of derivative compounds. The strategic derivatization of this amine is often the first step in multi-step synthetic sequences aimed at creating novel therapeutic agents and chemical probes.[1]

The presence of the terminal alkyne is of particular strategic importance.[2] This functional group is relatively inert to many standard organic transformations, allowing for the selective modification of the amine group while preserving the alkyne for subsequent manipulations. Most notably, the ethynyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This allows for the efficient and specific conjugation of the derivatized molecule to other molecules bearing an azide group, opening up avenues for the creation of bioconjugates, targeted drug delivery systems, and complex molecular probes.[3]

This comprehensive guide provides detailed application notes and protocols for the derivatization of the primary amine group of (2-Ethynylphenyl)methanamine. We will explore several key transformations, including acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas. For each method, we will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the necessary considerations for maintaining the integrity of the crucial ethynyl functionality.

Acylation: Formation of Amides

Acylation of the primary amine of (2-Ethynylphenyl)methanamine to form a stable amide bond is a fundamental and highly versatile derivatization strategy. This transformation is widely employed to introduce a vast array of substituents, thereby influencing the molecule's steric and electronic properties. The choice of acylating agent can be tailored to achieve specific design objectives in a drug discovery program.

Causality Behind Experimental Choices: The reaction typically proceeds via nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or anhydride. The use of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is dictated by the solubility of the reactants and its inertness to the reaction conditions. Dichloromethane (DCM) is a common choice due to its excellent solvating properties and low reactivity.

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes a standard Schotten-Baumann type reaction suitable for the acylation of (2-Ethynylphenyl)methanamine with a variety of acyl chlorides.

Materials:

  • (2-Ethynylphenyl)methanamine

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Dissolve (2-Ethynylphenyl)methanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Table 1: Summary of N-Acylation Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, inert.
Base Triethylamine (TEA) or DIPEAScavenges HCl byproduct, drives reaction.
Temperature 0 °C to Room TemperatureControls reaction rate, minimizes side reactions.
Stoichiometry Amine:Acyl Chloride:Base = 1:1.1:1.2Ensures complete consumption of the amine.
Work-up Aqueous sodium bicarbonate washNeutralizes excess acid and base.

Experimental Workflow for N-Acylation

acylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Amine in DCM cool Cool to 0°C dissolve->cool add_base Add Base (TEA) cool->add_base add_acyl_chloride Add Acyl Chloride add_base->add_acyl_chloride stir Stir at RT (2-16h) add_acyl_chloride->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO4) wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Workflow for the N-acylation of (2-Ethynylphenyl)methanamine.

Sulfonylation: Crafting Sulfonamides

The synthesis of sulfonamides from (2-Ethynylphenyl)methanamine provides access to a class of compounds with a distinct geometric and electronic profile compared to amides. Sulfonamides are prevalent in medicinal chemistry and are known to act as mimics of transition states of enzymatic reactions.

Causality Behind Experimental Choices: The reaction mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. A base, typically pyridine or triethylamine, is required to neutralize the generated HCl. Pyridine can also act as a nucleophilic catalyst. It is imperative to use anhydrous conditions as sulfonyl chlorides are susceptible to hydrolysis.

Protocol 2: General Procedure for N-Sulfonylation

This protocol details the formation of a sulfonamide derivative from (2-Ethynylphenyl)methanamine.

Materials:

  • (2-Ethynylphenyl)methanamine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous Pyridine or a mixture of DCM and Triethylamine

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Dissolve (2-Ethynylphenyl)methanamine (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • If using DCM as the solvent, add triethylamine (1.5 eq).

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine/TEA), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Table 2: Summary of N-Sulfonylation Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous Pyridine or DCMPyridine acts as solvent and base; DCM requires an additional base.
Base Pyridine or TriethylamineNeutralizes HCl byproduct.
Temperature 0 °C to Room TemperatureEnsures controlled reaction.
Stoichiometry Amine:Sulfonyl Chloride:Base = 1:1.1:1.5Drives the reaction to completion.
Work-up Acid wash followed by base washRemoves basic and acidic impurities.

sulfonylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Amine in Pyridine/DCM cool Cool to 0°C dissolve->cool add_base Add Base (if DCM) cool->add_base add_sulfonyl_chloride Add Sulfonyl Chloride add_base->add_sulfonyl_chloride stir Stir at RT (overnight) add_sulfonyl_chloride->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with DCM monitor->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (MgSO4) wash_brine->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

Caption: Workflow for the reductive amination of (2-Ethynylphenyl)methanamine.

Urea and Thiourea Formation

Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors, playing a crucial role in molecular recognition at biological targets. [6]Their synthesis from (2-Ethynylphenyl)methanamine can be achieved by reaction with isocyanates or isothiocyanates, respectively.

Causality Behind Experimental Choices: The reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. These reactions are typically high-yielding and often do not require a catalyst. The choice of solvent is primarily based on the solubility of the starting materials.

Protocol 4: General Procedure for Urea/Thiourea Formation

This protocol describes the synthesis of a urea or thiourea derivative.

Materials:

  • (2-Ethynylphenyl)methanamine

  • Isocyanate or Isothiocyanate (e.g., phenyl isocyanate, phenyl isothiocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Dissolve (2-Ethynylphenyl)methanamine (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.

  • Add the isocyanate or isothiocyanate (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Table 4: Summary of Urea/Thiourea Formation Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous THF or DCMGood solubility for reactants.
Catalyst None typically requiredReaction is generally fast and high-yielding.
Temperature Room TemperatureMild conditions are sufficient.
Stoichiometry Amine:Isocyanate = 1:1Equimolar amounts are typically used.
Work-up Filtration or ConcentrationSimple work-up procedures.

Experimental Workflow for Urea/Thiourea Formation

urea_thiourea_workflow cluster_reaction Reaction cluster_isolation Product Isolation dissolve Dissolve Amine in THF/DCM add_reagent Add Isocyanate/ Isothiocyanate dissolve->add_reagent stir Stir at RT (1-4h) add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor precipitate Precipitation? monitor->precipitate filter Filter and Dry precipitate->filter Yes concentrate Concentrate precipitate->concentrate No purify Purify concentrate->purify

Caption: Workflow for the formation of ureas and thioureas.

The Ethynyl Group: A Gateway to Click Chemistry

A significant advantage of using (2-Ethynylphenyl)methanamine as a scaffold is the presence of the terminal alkyne, which remains available for further functionalization after derivatization of the amine. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and selective reaction for forming a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner. [3][5] Protocol 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the "clicking" of a derivatized (2-Ethynylphenyl)methanamine with an azide.

Materials:

  • Derivatized (2-Ethynylphenyl)methanamine (from Protocols 1-4)

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • t-Butanol/Water (1:1) or other suitable solvent mixture

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Dissolve the derivatized (2-Ethynylphenyl)methanamine (1.0 eq) and the organic azide (1.0-1.2 eq) in a mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 4-24 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the triazole product.

Conclusion

The derivatization of the primary amine in (2-Ethynylphenyl)methanamine offers a powerful platform for the synthesis of a diverse range of molecules with potential applications in drug discovery and chemical biology. The protocols outlined in this guide provide robust and reproducible methods for acylation, sulfonylation, reductive amination, and urea/thiourea formation, while preserving the strategically important terminal alkyne. The subsequent application of click chemistry further expands the utility of this versatile building block, enabling its conjugation to a wide variety of molecular entities. As with any chemical synthesis, it is recommended that these reactions are initially performed on a small scale to optimize conditions for specific substrates.

References

  • dos Santos, T., et al. (2014). An improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. Water Science and Technology, 69(12), 2465-2472. [Link]

  • Rogozea, A., et al. (2021). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2021(4), M1295. [Link]

  • Epling, G. A. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Klyushin, A. Y., et al. (2020). Reductive Amination Towards Aldehydes and Amines catalyzed by Pd(OH)2/g-C3N4. ResearchGate. [Link]

  • Various Authors. (2026). Organic Letters Ahead of Print. ACS Publications. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Li, J., et al. (2011). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 13(5), 1173-1179. [Link]

  • Wang, C., et al. (2025). Divergent alkynylative difunctionalization of amide bonds through C–O deoxygenation versus C–N deamination. Nature Communications, 16(1), 1-11. [Link]

  • Hangen, F. A. (1939). The synthesis of ethylene urea. DSpace@MIT. [Link]

  • Lee, H., et al. (2013). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Analytical chemistry, 85(5), 2539–2546. [Link]

  • LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Chemistry LibreTexts. [Link]

  • Reddy, L. H., et al. (2010). Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. Organic letters, 12(16), 3584–3587. [Link]

  • Płotka-Wasylka, J., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Molecules, 28(4), 1645. [Link]

  • Tota, M. R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(17), 3844. [Link]

  • Various Authors. (2025). 17 alpha-Ethynylestradiol Peptide Labeling by 'Click' Chemistry. ResearchGate. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Ghavre, M., et al. (2016). Click Chemistry in Peptide-Based Drug Design. Molecules, 21(2), 168. [Link]

  • Brinton, M. A., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Li, Z., & Li, C.-J. (2016). The Asymmetric A 3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 21(11), 1473. [Link]

  • Organic Chemistry Division. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

Sources

Application Notes & Protocols: Polymerization of (2-Ethynylphenyl)methanamine for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Ethynylphenyl)methanamine is a bifunctional monomer possessing a reactive ethynyl group for polymerization and a primary amine for further functionalization or to impart specific properties to the resulting polymer. The synthesis of polymers from substituted acetylenes has garnered significant interest due to their unique electronic, optical, and structural properties. These materials, often derivatives of polyacetylene, are promising candidates for applications in organic electronics, sensing, and biomedical engineering. This document provides a detailed guide for the polymerization of (2-Ethynylphenyl)methanamine, focusing on rhodium-catalyzed methods, which are well-established for producing stereoregular polyacetylenes.[1][2][3] The protocols and insights provided herein are designed for researchers and professionals in materials science and drug development.

Scientific Rationale and Strategy

The polymerization of phenylacetylene and its derivatives is most effectively achieved through transition metal catalysis, with rhodium-based catalysts being particularly prominent.[3] These catalysts are known for their high efficiency and ability to control the polymer's stereochemistry, leading to materials with well-defined properties. The choice of a rhodium catalyst, specifically a Rh(I) complex, is predicated on its ability to mediate a living polymerization of substituted acetylenes, allowing for control over molecular weight and dispersity.[1][2][4]

The primary amine functionality of (2-Ethynylphenyl)methanamine introduces both a challenge and an opportunity. While the amine group can potentially coordinate with and deactivate the metal catalyst, careful selection of the catalyst and reaction conditions can mitigate this issue. The presence of the amine group in the final polymer, poly((2-ethynylphenyl)methanamine), offers a versatile handle for post-polymerization modification, such as grafting of bioactive molecules or altering solubility, which is highly relevant for drug development applications.

Experimental Workflow Overview

The overall experimental process for the synthesis and characterization of poly((2-ethynylphenyl)methanamine) is outlined in the workflow diagram below. This process begins with the preparation of the monomer and catalyst, proceeds through the polymerization reaction, and concludes with purification and comprehensive characterization of the resulting polymer.

G cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification cluster_char Characterization Monomer Monomer Synthesis & Purification of (2-Ethynylphenyl)methanamine Reaction Rhodium-Catalyzed Polymerization Monomer->Reaction Catalyst Catalyst Preparation (e.g., [Rh(nbd)Cl]2) Catalyst->Reaction Purification Precipitation & Washing Reaction->Purification Structural Structural Analysis (NMR, FTIR) Purification->Structural MolecularWeight Molecular Weight (GPC) Purification->MolecularWeight Thermal Thermal Properties (TGA, DSC) Purification->Thermal Optical Optical Properties (UV-Vis, Fluorescence) Purification->Optical

Figure 1: A comprehensive workflow for the synthesis and characterization of poly((2-ethynylphenyl)methanamine).

Detailed Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization of (2-Ethynylphenyl)methanamine

This protocol describes the synthesis of poly((2-ethynylphenyl)methanamine) using a common rhodium(I) catalyst, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂).

Materials:

  • (2-Ethynylphenyl)methanamine (monomer)

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Monomer and Catalyst Preparation:

    • Ensure (2-Ethynylphenyl)methanamine is pure and dry. If necessary, purify by column chromatography or distillation.

    • In a glovebox or under an inert atmosphere, weigh the desired amount of [Rh(cod)Cl]₂ into a Schlenk flask.

  • Reaction Setup:

    • Assemble the Schlenk flask containing the catalyst on a Schlenk line.

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous THF to dissolve the catalyst, followed by the addition of triethylamine. The triethylamine acts as a co-catalyst and can help to deprotonate the acetylene proton, facilitating the polymerization.

    • In a separate Schlenk flask, dissolve the (2-Ethynylphenyl)methanamine monomer in anhydrous THF.

  • Polymerization:

    • Using a cannula, slowly add the monomer solution to the catalyst solution at room temperature with vigorous stirring.

    • Allow the reaction to proceed for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) to observe the consumption of the monomer.

  • Polymer Isolation and Purification:

    • After the desired reaction time, quench the polymerization by exposing the reaction mixture to air.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Reaction Mechanism Overview:

The proposed mechanism for the rhodium-catalyzed polymerization of substituted acetylenes involves the coordination of the alkyne to the rhodium center, followed by insertion into a rhodium-acetylide or rhodium-hydride bond, leading to chain propagation.

G Catalyst [Rh(I)] Catalyst Coordination Coordination of Monomer to Rh Catalyst->Coordination Monomer (2-Ethynylphenyl)methanamine Monomer->Coordination Insertion Insertion and Chain Growth Coordination->Insertion Initiation Insertion->Insertion Propagation Polymer Poly((2-ethynylphenyl)methanamine) Insertion->Polymer Termination

Figure 2: A simplified schematic of the rhodium-catalyzed polymerization mechanism.

Characterization of Poly((2-ethynylphenyl)methanamine)

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

Technique Purpose Expected Observations
FTIR Spectroscopy To identify functional groups and confirm polymerization.Disappearance of the ≡C-H stretching peak (around 3300 cm⁻¹) and the C≡C stretching peak (around 2100 cm⁻¹) of the monomer. Appearance of broad peaks corresponding to the polymer backbone.
NMR Spectroscopy (¹H and ¹³C) To elucidate the polymer structure.Broadening of peaks compared to the monomer spectrum, indicative of a polymeric structure. The disappearance of the acetylenic proton signal.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A unimodal peak indicating a controlled polymerization process. PDI values close to 1.0 suggest a living polymerization.[4]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Provides the decomposition temperature, which is an indicator of the polymer's stability at elevated temperatures.
Differential Scanning Calorimetry (DSC) To determine thermal transitions such as the glass transition temperature (Tg).The Tg will provide insight into the polymer's amorphous or semi-crystalline nature and its mechanical properties at different temperatures.
UV-Visible Spectroscopy To investigate the electronic properties of the conjugated polymer backbone.The absorption spectrum can reveal information about the extent of π-conjugation in the polymer chain.[5][6]

Potential Applications in Drug Development and Research

The unique structure of poly((2-ethynylphenyl)methanamine) makes it a promising material for various applications:

  • Drug Delivery: The primary amine groups can be used to conjugate drugs, targeting ligands, or imaging agents. The polymer can be designed to form nanoparticles or micelles for controlled drug release.

  • Biomaterials and Tissue Engineering: The polymer can be functionalized to promote cell adhesion and growth, making it suitable for tissue scaffolding.

  • Biosensors: The conjugated backbone can exhibit fluorescence, which may be quenched or enhanced upon binding to specific biomolecules, forming the basis of a biosensor.

  • Antimicrobial Surfaces: Polymers with primary amine groups can be quaternized to impart antimicrobial properties to surfaces.

Conclusion

The polymerization of (2-Ethynylphenyl)methanamine using rhodium-based catalysts offers a viable route to novel functional polymers with a conjugated backbone and pendant amine groups. The protocols and characterization techniques outlined in this document provide a comprehensive framework for researchers to synthesize and evaluate these promising materials for a range of applications, particularly in the fields of drug development and biomedical research. Careful control over the polymerization conditions and thorough characterization are paramount to achieving materials with desired and reproducible properties.

References

  • Rhodium-catalyzed polymerization of 3-ethynyl-substituted... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Rhodium-catalyzed polymerization of 3-ethynyl-substituted... - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Polymer characterization | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides - PubMed. (2014). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - MDPI. (2022, October 3). MDPI. Retrieved January 19, 2026, from [Link]

  • Controlled and Living Polymerizations Induced with Rhodium Catalysts. A Review. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Microporous Poly(tri(4-ethynylphenyl)amine) Networks: Synthesis, Properties, and Atomistic Simulation | Request PDF - ResearchGate. (n.t.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Polymer Characterization Techniques - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • (PDF) Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Preparation and polymerization of 2‐phenyl‐4‐methylene‐1,3‐dioxolane - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. (2021, March 24). MDPI. Retrieved January 19, 2026, from [Link]

Sources

The Strategic Utility of (2-Ethynylphenyl)methanamine in the Synthesis of Bioactive Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Isoquinoline Core

The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] These activities include potent antitumor, anti-inflammatory, antihypertensive, and antiviral properties. The therapeutic importance of this heterocyclic system has driven significant research into efficient and versatile synthetic methodologies for its construction. (2-Ethynylphenyl)methanamine has emerged as a highly valuable and versatile building block in this endeavor. Its unique structural features—a primary amine and a terminal alkyne tethered to a benzene ring in an ortho relationship—provide a powerful platform for the synthesis of a diverse range of 1-substituted isoquinoline derivatives through intramolecular cyclization reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of (2-Ethynylphenyl)methanamine in the synthesis of bioactive molecules, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Principle: The Intramolecular Cyclization of an Ortho-Alkynylbenzylamine Derivative

The primary synthetic strategy leveraging (2-Ethynylphenyl)methanamine involves its conversion to an N-acyl derivative, followed by an intramolecular cyclization to construct the isoquinoline ring system. This two-step sequence offers a modular approach, allowing for the introduction of diversity at what will become the 1-position of the isoquinoline core.

Workflow for the Synthesis of 1-Substituted Isoquinolines

G A (2-Ethynylphenyl)methanamine B N-Acylation A->B Acetic Anhydride, Triethylamine C N-((2-Ethynylphenyl)methyl)acetamide (Intermediate) B->C D Intramolecular Cyclization (e.g., Copper-Catalyzed) C->D CuI (catalyst), DMF, Heat E 1-Methylisoquinoline (Bioactive Scaffold) D->E

Caption: Synthetic workflow from (2-Ethynylphenyl)methanamine to a 1-substituted isoquinoline.

Application Note I: Synthesis of N-((2-Ethynylphenyl)methyl)acetamide - A Key Intermediate

The initial step in harnessing the synthetic potential of (2-Ethynylphenyl)methanamine is its conversion to an amide. N-acetylation is a common and straightforward transformation that not only protects the primary amine but also introduces the substituent that will ultimately reside at the 1-position of the isoquinoline ring.

Rationale for N-Acetylation:
  • Activation for Cyclization: The amide functionality is crucial for the subsequent cyclization step. The carbonyl group influences the electron density of the nitrogen atom, and the acetyl group provides the necessary steric and electronic environment for the intramolecular reaction to proceed efficiently.

  • Introduction of Diversity: While this protocol details the synthesis of the N-acetyl derivative, it is important to note that a wide variety of acylating agents (e.g., benzoyl chloride, substituted acyl chlorides) can be employed at this stage to introduce different substituents at the 1-position of the final isoquinoline product, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of N-((2-Ethynylphenyl)methyl)acetamide

Materials:

Reagent/SolventMolecular WeightQuantityMoles
(2-Ethynylphenyl)methanamine131.17 g/mol 1.0 g7.62 mmol
Acetic Anhydride102.09 g/mol 0.86 mL9.14 mmol
Triethylamine (Et3N)101.19 g/mol 1.27 mL9.14 mmol
Dichloromethane (DCM)-20 mL-
Saturated aq. NaHCO3-20 mL-
Brine-20 mL-
Anhydrous MgSO4---

Procedure:

  • To a stirred solution of (2-Ethynylphenyl)methanamine (1.0 g, 7.62 mmol) in dichloromethane (20 mL) at 0 °C, add triethylamine (1.27 mL, 9.14 mmol).

  • Slowly add acetic anhydride (0.86 mL, 9.14 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-((2-ethynylphenyl)methyl)acetamide as a white solid.

Expected Yield: ~90%

Characterization Data (Exemplary):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 7.6 Hz, 1H), 7.30-7.20 (m, 3H), 6.10 (br s, 1H), 4.55 (d, J = 6.0 Hz, 2H), 3.30 (s, 1H), 2.05 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.0, 138.0, 133.0, 129.0, 128.5, 127.5, 122.0, 83.0, 80.5, 42.0, 23.0.

Application Note II: Copper-Catalyzed Intramolecular Cyclization to a Bioactive Isoquinoline Scaffold

With the N-acetylated precursor in hand, the next critical step is the intramolecular cyclization to form the isoquinoline ring. Copper catalysis is a highly effective method for this transformation, proceeding under relatively mild conditions.

The Role of the Copper Catalyst:

Copper(I) salts, such as copper(I) iodide (CuI), are believed to act as a π-acid, activating the alkyne towards nucleophilic attack by the amide nitrogen. This activation lowers the energy barrier for the cyclization, allowing the reaction to proceed at a practical rate. The choice of a copper catalyst represents an economical and efficient approach compared to other transition metals like gold or palladium, which can also effect similar transformations.

Proposed Catalytic Cycle for Copper-Catalyzed Cyclization

G A N-((2-Ethynylphenyl)methyl)acetamide C π-Alkyne Complex (Activation) A->C Coordination B Cu(I) Catalyst B->C D Intramolecular Nucleophilic Attack C->D E Vinyl-Copper Intermediate D->E F Protodemetalation E->F H+ G 1-Methylisoquinoline F->G H Catalyst Regeneration G->H H->B

Caption: A plausible catalytic cycle for the copper-catalyzed synthesis of 1-methylisoquinoline.

Experimental Protocol: Synthesis of 1-Methylisoquinoline

Materials:

Reagent/SolventMolecular WeightQuantityMoles
N-((2-Ethynylphenyl)methyl)acetamide173.21 g/mol 500 mg2.89 mmol
Copper(I) Iodide (CuI)190.45 g/mol 27.5 mg0.14 mmol (5 mol%)
N,N-Dimethylformamide (DMF)-10 mL-
Saturated aq. NH4Cl-20 mL-
Ethyl Acetate-30 mL-
Brine-20 mL-
Anhydrous Na2SO4---

Procedure:

  • To a solution of N-((2-ethynylphenyl)methyl)acetamide (500 mg, 2.89 mmol) in DMF (10 mL), add copper(I) iodide (27.5 mg, 0.14 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of NH4Cl (20 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methylisoquinoline.

Expected Yield: ~85%

Characterization Data (Exemplary):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.70-7.60 (m, 2H), 7.50 (d, J = 5.6 Hz, 1H), 2.90 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.0, 142.0, 136.0, 130.0, 128.0, 127.5, 127.0, 125.0, 120.0, 22.0.

Broader Applications and Future Directions

The protocols detailed above provide a robust foundation for the synthesis of a wide array of bioactive isoquinoline derivatives. By varying the acylating agent in the first step, a library of 1-substituted isoquinolines can be readily generated for biological screening. Furthermore, the ethynyl group of the starting material can be derivatized prior to cyclization, for instance, through Sonogashira coupling, to introduce substituents at what will become the 3-position of the isoquinoline ring. This modularity makes (2-Ethynylphenyl)methanamine an exceptionally powerful tool in drug discovery and development. Future work in this area will likely focus on the development of enantioselective cyclization methods to access chiral isoquinoline alkaloids and their analogs, further expanding the therapeutic potential of this remarkable scaffold.

References

  • G. F. R. B. D. da Silva, J. P. de Souza, and V. F. da Veiga-Junior, "Medicinal chemistry of isoquinoline alkaloids," Molecules, vol. 25, no. 21, p. 5089, 2020. [URL: https://www.mdpi.com/1420-3049/25/21/5089]
  • T. R. Kamble, B. G. Hosamani, and A. S. Burud, "A review on the synthesis and therapeutic potentials of isoquinoline and its analogues," Mini-Reviews in Medicinal Chemistry, vol. 19, no. 18, pp. 1485-1503, 2019. [URL: https://www.eurekaselect.com/article/99630]

Sources

Application Notes and Protocols for Metal-Catalyzed Reactions of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (2-Ethynylphenyl)methanamine in Heterocyclic Chemistry

(2-Ethynylphenyl)methanamine and its derivatives are powerful and versatile building blocks in modern organic synthesis. Their strategic importance lies in the juxtaposition of a nucleophilic primary amine and an electrophilically activatable alkyne on an aromatic scaffold. This arrangement makes them ideal precursors for intramolecular cyclization reactions, providing a direct and atom-economical route to synthesize substituted indoles. The indole core is a privileged scaffold, frequently found in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[1][2][3] Consequently, the development of efficient and selective methods for the synthesis of functionalized indoles from readily available precursors like (2-ethynylphenyl)methanamine is a subject of intense research and holds significant value for professionals in drug discovery and development.[4][5]

This guide provides an in-depth exploration of the metal-catalyzed reactions of (2-ethynylphenyl)methanamine, with a focus on the underlying mechanistic principles and practical, field-proven protocols. We will delve into the nuances of using gold, palladium, and platinum catalysts to control the cyclization and subsequent functionalization of this valuable substrate.

Core Concept: The Mechanism of Metal-Catalyzed Intramolecular Hydroamination

The fundamental transformation underpinning the utility of (2-ethynylphenyl)methanamine is a metal-catalyzed intramolecular hydroamination. This reaction involves the addition of the N-H bond of the primary amine across the carbon-carbon triple bond of the alkyne. The general mechanism, particularly with carbophilic metals like gold, involves the following key steps:

  • π-Activation of the Alkyne: The metal catalyst, typically a cationic species, coordinates to the alkyne, rendering it more electrophilic and susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The tethered primary amine acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig or 6-exo-dig fashion. For the formation of indoles, the 5-endo-dig pathway is operative.

  • Protodemetalation/Reductive Elimination: The resulting organometallic intermediate undergoes protodemetalation or reductive elimination to release the cyclized product and regenerate the active catalyst, completing the catalytic cycle.

The choice of metal catalyst and ligands plays a crucial role in the efficiency, selectivity, and scope of these cyclization reactions.

Section 1: Gold-Catalyzed Indole Synthesis: Mild, Efficient, and Versatile

Homogeneous gold catalysis has emerged as a particularly powerful tool for the cyclization of o-alkynylanilines due to the strong carbophilicity of gold(I) and gold(III) species, which allows for efficient alkyne activation under exceptionally mild conditions.[6][7]

Mechanistic Rationale: The Power of π-Acidity

Gold catalysts, both Au(I) and Au(III) complexes, function as soft and carbophilic π-acids. This inherent property allows them to selectively coordinate with and activate the alkyne moiety of (2-ethynylphenyl)methanamine. This activation significantly lowers the energy barrier for the intramolecular nucleophilic attack by the amine group, facilitating the cyclization to form the indole ring. The reactions are often characterized by high atom economy, broad functional group tolerance, and the avoidance of harsh reagents or conditions.

Gold_Catalyzed_Indole_Synthesis cluster_0 Catalytic Cycle A Substrate (2-Ethynylphenyl)methanamine C π-Alkyne Complex A->C + [Au]+ B [Au] Catalyst B->C D Indolenine Intermediate C->D 5-endo-dig Nucleophilic Attack E Indole Product D->E Protodemetalation - [Au]+, - H+

Caption: Gold-Catalyzed Intramolecular Hydroamination.

Protocol: Gold(III)-Catalyzed Synthesis of 2-Substituted Indoles

This protocol is adapted from methodologies that demonstrate the efficiency of gold(III) catalysts in promoting the cyclization of o-alkynylanilines.

Materials:

  • (2-Ethynylphenyl)methanamine derivative

  • Gold(III) chloride (AuCl₃) or Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)

  • Anhydrous ethanol or a mixture of ethanol and water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the (2-ethynylphenyl)methanamine derivative (1.0 mmol).

  • Dissolve the substrate in anhydrous ethanol (5 mL).

  • Add the gold(III) catalyst (e.g., NaAuCl₄·2H₂O, 0.01-0.05 mmol, 1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indole product.

CatalystSolventTemperatureTypical YieldReference
NaAuCl₄·2H₂OEtOH or EtOH/H₂ORoom Temp.>90%[8]
AuCl₃EtOHRoom Temp.High[8]
Au NPs/TiO₂Toluene80 °C45-98%[9]
Table 1. Representative Conditions for Gold-Catalyzed Indole Synthesis.

Section 2: Palladium-Catalyzed Reactions: A Gateway to Functionalized Indoles

Palladium catalysis offers a distinct advantage in the synthesis of indoles from o-alkynylanilines: the ability to perform tandem cyclization and functionalization reactions. This is achieved by trapping the initially formed indolyl-palladium intermediate with a variety of coupling partners.

Mechanistic Rationale: From Cyclization to Cross-Coupling

The catalytic cycle begins with the coordination of the palladium(0) catalyst to the alkyne. Following this, an intramolecular aminopalladation occurs, where the amine attacks the alkyne, forming a C-Pd bond at the 3-position of the newly formed indole ring. This organopalladium intermediate is then poised to undergo a subsequent cross-coupling reaction, such as a Heck, Suzuki, or Sonogashira reaction, before reductive elimination regenerates the Pd(0) catalyst.[10][11]

Palladium_Catalyzed_Functionalization cluster_1 Catalytic Cycle A Substrate + Pd(0) B π-Alkyne Complex A->B Coordination C Indolyl-Pd(II) Intermediate B->C Intramolecular Aminopalladation E Functionalized Indole + Pd(0) C->E + Coupling Partner Reductive Elimination D Coupling Partner (e.g., R-X) D->C

Caption: Palladium-Catalyzed Tandem Cyclization/Functionalization.

Protocol: Palladium-Catalyzed Synthesis of 3-Allylated Indoles

This protocol describes a palladium-catalyzed domino reaction between a (2-ethynylphenyl)methanamine derivative and a 2-vinylaziridine to yield 3-allylated indoles.[11]

Materials:

  • N-protected (2-ethynylphenyl)methanamine (e.g., N-tosyl derivative)

  • 2-Vinylaziridine derivative

  • Palladium(II) trifluoroacetate ((CF₃COO)₂Pd)

  • Sodium trifluoroacetate (CF₃COONa)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE)

  • Schlenk tube or sealed vial

Procedure:

  • To a Schlenk tube, add the N-protected (2-ethynylphenyl)methanamine (0.2 mmol), 2-vinylaziridine (0.3 mmol), (CF₃COO)₂Pd (0.01 mmol, 5 mol%), and CF₃COONa (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DCE (2.0 mL) and DIPEA (0.1 mmol, 0.5 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-allylated indole.

CatalystAdditivesSolventTemperatureTypical YieldReference
(CF₃COO)₂PdCF₃COONa, DIPEADCE80 °C26-97%[10][11]
[Pd(OAc)₂]Ag₂OToluene110 °C26-88%[12][13]
Table 2. Representative Conditions for Palladium-Catalyzed Functionalization.

Section 3: Platinum-Catalyzed Hydroamination: An Alternative Pathway

Platinum complexes are also effective catalysts for the hydroamination of alkynes, although they have been explored to a lesser extent for the specific cyclization of (2-ethynylphenyl)methanamine compared to gold and palladium. Platinum catalysts can operate through mechanisms similar to gold, involving π-activation of the alkyne.[14][15]

Mechanistic Considerations

Platinum(II) catalysts, such as PtCl₂, can activate alkynes towards nucleophilic attack. The general mechanism for intramolecular hydroamination follows a pathway of alkyne coordination to the platinum center, subsequent intramolecular attack of the amine, and finally, protonolysis of the resulting platinum-carbon bond to release the indole product and regenerate the catalytically active species.

General Protocol for Platinum-Catalyzed Intramolecular Hydroamination

The following is a general procedure that can be adapted for the cyclization of (2-ethynylphenyl)methanamine derivatives based on established platinum-catalyzed hydroamination methodologies.[16]

Materials:

  • (2-Ethynylphenyl)methanamine derivative

  • Platinum(II) chloride (PtCl₂) or other suitable Pt(II) catalyst

  • Anhydrous, non-coordinating solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, add the (2-ethynylphenyl)methanamine derivative (1.0 mmol) and the platinum catalyst (e.g., PtCl₂, 0.02-0.05 mmol, 2-5 mol%) to a Schlenk tube.

  • Add anhydrous solvent (5-10 mL).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the catalyst if it is heterogeneous.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst SystemSolventTemperatureNotesReferences
[PtCl₂(H₂C=CH₂)]₂ / PPh₃Dioxane120 °CEffective for hydroamination of unactivated olefins.[16]
(dppf)PtCl₂ / AgOTfDCE80 °CUsed for intermolecular hydroamination of allenes.[15]
Table 3. Platinum Catalyst Systems for Hydroamination Reactions.

Applications in Drug Discovery and Development

The indole nucleus is a cornerstone in medicinal chemistry. The ability to efficiently synthesize substituted indoles via metal-catalyzed cyclization of (2-ethynylphenyl)methanamine derivatives has a direct impact on the discovery of new therapeutic agents. Many approved drugs and clinical candidates for a variety of diseases, including cancer, HIV, and inflammatory disorders, contain the indole scaffold.[1][2][3] The methodologies described herein provide medicinal chemists with robust tools to generate libraries of novel indole derivatives for biological screening, accelerating the drug discovery process.

Conclusion

The metal-catalyzed reactions of (2-ethynylphenyl)methanamine represent a highly efficient and versatile strategy for the synthesis of indoles. Gold catalysts offer mild conditions and high yields for straightforward cyclizations. Palladium catalysts provide the added advantage of tandem cyclization-functionalization reactions, allowing for the direct introduction of molecular complexity at the C3 position of the indole ring. Platinum catalysts, while less common, also serve as effective promoters of the key hydroamination step. The choice of catalyst and reaction conditions can be tailored to achieve specific synthetic goals, making these reactions invaluable for researchers in organic synthesis and drug development.

References

  • Yuan, W., Li, X., et al. (2022). Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. Organic Letters. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Royal Society of Chemistry. Available at: [Link]

  • Yuan, W., Li, X., et al. (2022). Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. American Chemical Society. Available at: [Link]

  • Request PDF. (n.d.). Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes. ResearchGate. Available at: [Link]

  • The Journal of Organic Chemistry. (2025). Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. American Chemical Society. Available at: [Link]

  • Arcadi, A., Bianchi, G., & Marinelli, F. (2004). Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles. Synthesis.
  • Sci-Hub. (n.d.). Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration. Available at: [Link]

  • Shaik, F., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Yao, B., et al. (2013). Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions. PubMed. Available at: [Link]

  • Fadaeinasab, M., et al. (2022).
  • Phys.org. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Available at: [Link]

  • Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Available at: [Link]

  • Jatana, N., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Available at: [Link]

  • Wang, X., et al. (2021). Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes. PubMed Central. Available at: [Link]

  • Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Available at: [Link]

  • AWS. (n.d.). Proton-Catalyzed Hydroamination and Hydroarylation Reactions of Anilines and Alkenes. A Dramatic Effect of Counteranions on Rea. Available at: [Link]

  • Hornink, M. M., et al. (2023). Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. Organic Letters. Available at: [Link]

  • Gicquel, M., et al. (2024). Small gold nanoparticles for tandem cyclization/reduction and cyclization/hydroalkoxylation reactions. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). A mechanism for the platinum catalyzed hydroamination of allenes with. Available at: [Link]

  • NTNU. (n.d.). Gold catalysed cyclizations of alkynes - Gold Catalysis in Organic Synthesis. Available at: [Link]

  • Toups, K. L., & Widenhoefer, R. A. (2010). Platinum(ii)-catalyzed intermolecular hydroamination of monosubstituted allenes with secondary alkylamines. Chemical Communications. Available at: [Link]

  • ResearchGate. (2025). (PDF) Heterogeneous gold(III)-catalyzed tandem cyclization of 2-alkynylbenzamides with ammonium acetate toward 1-aminoisoquinolines. Available at: [Link]

  • Tšupova, S., et al. (2016). New Pathways for the Dual Gold-Catalyzed Cyclization of Diynes. PubMed. Available at: [Link]

  • PubMed Central. (n.d.). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Available at: [Link]

  • ResearchGate. (n.d.). Gold(I)-catalyzed tandem cyclization/peroxidation of 2-alkynyl-1-carbonylbenzenes with TBHP. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of (2-ethynylphenyl)methanamine. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this versatile yet challenging molecule. The aim is to provide not just procedural steps but a deeper understanding of the chemical principles at play, enabling you to adeptly troubleshoot and refine your purification strategies.

Introduction: The Dual-Nature Challenge of (2-Ethynylphenyl)methanamine

(2-Ethynylphenyl)methanamine is a highly valuable building block in the synthesis of pharmaceuticals and advanced materials. Its utility stems from the presence of two reactive functional groups: a primary amine and a terminal alkyne. However, this very bifunctionality is the root of its instability, presenting considerable purification challenges. The compound is prone to polymerization, oxidation, and various side reactions, particularly when subjected to heat or in the presence of trace metals. This guide offers a systematic approach to overcoming these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (2-ethynylphenyl)methanamine that I should be aware of during purification?

A1: The two main degradation pathways are polymerization and oxidation. The terminal alkyne can undergo a copper-catalyzed oxidative homocoupling known as the Glaser coupling, especially when exposed to air and trace metals, leading to the formation of symmetric 1,3-diynes.[1][2][3][4][5] This process can be accelerated by heat. The primary amine group is susceptible to oxidation, which can result in the formation of imines and other colored byproducts, often indicated by a darkening of the material.

Q2: What are the optimal storage conditions for (2-ethynylphenyl)methanamine both pre- and post-purification?

A2: To mitigate degradation, (2-ethynylphenyl)methanamine should be stored under an inert atmosphere, such as argon or nitrogen, at low temperatures. For long-term storage, -20°C is recommended. The compound should be kept in a well-sealed container, shielded from light. It is critical to maintain these conditions after purification to preserve its integrity.

Q3: Is standard silica gel chromatography a viable option for purifying (2-ethynylphenyl)methanamine?

A3: While it is possible, it is often fraught with difficulty. The basic nature of the primary amine leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause significant tailing of the product peak, poor separation from impurities, and in some cases, on-column decomposition.[6][7] If silica gel chromatography is the chosen method, it is highly advisable to use a deactivated stationary phase or to add a competing base to the mobile phase.

Troubleshooting Guide

This section is designed to address specific issues that may arise during the purification of (2-ethynylphenyl)methanamine.

Problem 1: Low recovery following distillation.

Possible Cause: Thermal decomposition or polymerization of the heat-sensitive compound.[8][9][10][11]

Troubleshooting Steps:

  • Reduce Distillation Pressure: Employ high-vacuum distillation techniques, such as short-path distillation, to lower the boiling point of the compound and minimize thermal stress.[8]

  • Utilize a Polymerization Inhibitor: The addition of a small quantity of a radical scavenger, like hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask can effectively suppress polymerization.

  • Ensure a Metal-Free Environment: Use an all-glass distillation setup to prevent contact with metals that could catalyze decomposition or coupling reactions.

Problem 2: The product darkens or changes color during the purification process.

Possible Cause: Oxidation of the primary amine or polymerization of the alkyne.[12]

Troubleshooting Steps:

  • Maintain an Inert Atmosphere: All purification steps should be conducted under a protective blanket of an inert gas like argon or nitrogen.

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.

  • Minimize Exposure Time: Work efficiently to reduce the duration of exposure to ambient air and light.

Problem 3: Persistent impurities are detected by NMR or LC-MS after chromatography.

Possible Cause: Co-elution of structurally similar impurities or degradation of the product on the column.

Troubleshooting Steps:

  • Optimize the Chromatographic System:

    • Stationary Phase: Consider using a less acidic stationary phase like basic or neutral alumina, or an amine-functionalized silica gel.[6][7] Reversed-phase C18 columns can also be an effective alternative.[13]

    • Mobile Phase: Employing a gradient elution is generally more effective than an isocratic method. Begin with a non-polar solvent system and gradually increase the polarity. The addition of a small amount (0.1-1%) of a competing base, such as triethylamine or ammonium hydroxide, to the mobile phase can dramatically improve peak shape and separation by neutralizing acidic sites on the stationary phase.[6]

  • Pre-Chromatography Chemical Treatment: If the impurity is a known byproduct of a side reaction, a pre-chromatography wash or extraction may be beneficial. For instance, a carefully controlled mild acidic wash could remove basic impurities. However, excessive use of acid can protonate the desired amine, altering its chromatographic properties.

Experimental Protocols

Protocol 1: Flash Chromatography on Amine-Functionalized Silica Gel

This protocol is designed to minimize on-column degradation and improve the separation of (2-ethynylphenyl)methanamine.

Materials:

  • Crude (2-ethynylphenyl)methanamine

  • Amine-functionalized silica gel (e.g., Biotage® KP-NH)

  • Hexane (or heptane)

  • Ethyl acetate

  • Argon or Nitrogen gas

Procedure:

  • Column Packing: Pack the column with the amine-functionalized silica gel as a slurry in the initial mobile phase.

  • Equilibration: Equilibrate the packed column with the starting mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal volume of the initial mobile phase and load it onto the column.

  • Elution: Perform the chromatography using a gradient of ethyl acetate in hexane (e.g., from 2% to 20% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using TLC or LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (below 30°C).

Protocol 2: Short-Path Distillation

This method is ideal for the purification of thermally sensitive compounds.[8]

Materials:

  • Crude (2-ethynylphenyl)methanamine

  • Hydroquinone or another suitable polymerization inhibitor

  • High-vacuum pump

  • Short-path distillation apparatus

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus, ensuring all glass joints are properly sealed.

  • Charging the Flask: Add the crude (2-ethynylphenyl)methanamine along with a catalytic amount of a polymerization inhibitor to the distillation flask.

  • System Evacuation: Carefully evacuate the system to a high vacuum.

  • Heating: Gently and evenly heat the distillation flask with a heating mantle while ensuring constant stirring.

  • Distillation: Collect the purified product in the receiving flask, which should be cooled to enhance condensation.

  • Shutdown: After the distillation is complete, allow the apparatus to cool to room temperature before slowly venting with an inert gas.

Data Presentation

Table 1: Recommended Solvent Systems for Flash Chromatography

Polarity of ImpuritiesStationary PhaseStarting Solvent System (v/v/v)Gradient To (v/v/v)
Non-polarAmine-functionalized SilicaHexane/EtOAc (98:2)Hexane/EtOAc (80:20)
Moderately PolarDeactivated Silica GelHexane/EtOAc/Et3N (95:5:0.1)Hexane/EtOAc/Et3N (70:30:0.1)
PolarReversed-Phase C18Water/Acetonitrile (90:10)Water/Acetonitrile (10:90)

Note: When using standard silica gel, the addition of a base like triethylamine (Et3N) is often essential for achieving good peak shape and recovery.

Visualization

Diagram 1: Purification Workflow Decision Tree

This diagram outlines a logical approach to selecting the most suitable purification method for (2-ethynylphenyl)methanamine.

Purification_Workflow start Crude (2-Ethynylphenyl)methanamine thermal_stability Is the compound thermally stable? start->thermal_stability distillation Short-Path Distillation thermal_stability->distillation Yes chromatography Chromatography thermal_stability->chromatography No pure_product Pure (2-Ethynylphenyl)methanamine distillation->pure_product silica_choice Use amine-functionalized silica or alumina chromatography->silica_choice solvent_choice Add competing base to mobile phase if using standard silica silica_choice->solvent_choice solvent_choice->pure_product

Caption: Decision tree for purification method selection.

Sources

Technical Support Center: Synthesis of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing (2-Ethynylphenyl)methanamine. As a valuable bifunctional building block, its synthesis can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of (2-Ethynylphenyl)methanamine. The most common synthetic strategies involve either the reduction of a precursor like 2-ethynylbenzonitrile or a cross-coupling reaction on a pre-formed aminobenzyl scaffold. Each approach has distinct potential side reactions.

Q1: My Sonogashira coupling reaction is low-yielding, and I'm observing a significant amount of a dimeric alkyne byproduct. What is causing this and how can I fix it?

A: The issue you are describing is the classic side reaction of Sonogashira couplings: oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.

  • Causality: This side reaction is predominantly catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1] The copper acetylide intermediate, essential for the main reaction, can undergo oxidation to a copper(II) species, which then promotes the dimerization of the alkyne. This process is highly favored if the reaction is not performed under strictly anaerobic conditions.

  • Solutions & Preventative Measures:

    • Ensure Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. De-gas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and perform the reaction under a positive pressure of an inert gas. Using Schlenk line techniques is highly recommended.[1]

    • Minimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

    • Switch to a Copper-Free Protocol: Several modern Sonogashira protocols have been developed that eliminate the need for a copper co-catalyst, thereby completely avoiding the Glaser homocoupling side reaction.[2] These methods often require a slightly higher catalyst loading or temperature but offer a cleaner reaction profile.

start Low Yield or Byproducts in Sonogashira Reaction check_byproduct Identify major byproduct start->check_byproduct homocoupling Byproduct is Alkyne Dimer (Glaser Coupling) check_byproduct->homocoupling Dimer observed decomposition Complex mixture / Starting material decomposition check_byproduct->decomposition No clear major byproduct oxygen_issue Root Cause: Oxygen contamination homocoupling->oxygen_issue catalyst_issue Root Cause: Catalyst deactivation or wrong choice decomposition->catalyst_issue solution_decouple Action: Switch to a copper-free Sonogashira protocol. oxygen_issue->solution_decouple Alternative solution_degas Action: Improve degassing of solvents and reagents. Use Schlenk techniques. oxygen_issue->solution_degas Primary Fix solution_catalyst Action: Screen different Pd catalysts and ligands. Check catalyst quality. catalyst_issue->solution_catalyst

Caption: Decision tree for troubleshooting Sonogashira coupling reactions.

Q2: I'm using a TMS-protected alkyne, but the protecting group is being cleaved prematurely during a basic step. How can I avoid this?

A: Premature deprotection of a Trimethylsilyl (TMS) group is a common problem, as it is highly labile to basic and even mildly protic conditions.

  • Causality: The silicon-carbon bond in TMS-alkynes is susceptible to nucleophilic attack, especially by hydroxide or alkoxides.[3] Amine bases used in Sonogashira couplings can also facilitate this cleavage, particularly if wet solvents are used.[3] For instance, using piperidine in ethanol can lead to significant TMS deprotection.[3]

  • Solutions & Preventative Measures:

    • Use Anhydrous Reagents: Ensure all solvents and amine bases are rigorously dried before use. The presence of water can generate hydroxide ions, which readily cleave the TMS group.

    • Switch to a More Robust Protecting Group: The Triisopropylsilyl (TIPS) group is significantly more sterically hindered and thus more stable to basic conditions than the TMS group.[3] While its removal requires stronger conditions (typically fluoride-based reagents like TBAF), its stability often justifies the extra step.

    • Modify Reaction Conditions: If you must use a TMS group, consider using a non-protic solvent (e.g., THF, Dioxane) and a non-nucleophilic base if the reaction chemistry allows.

Protecting GroupRelative Stability to BaseCommon Deprotection ConditionsKey AdvantageKey Disadvantage
TMS (Trimethylsilyl)LowK₂CO₃ in MeOH; Mildly basic/protic conditions[4]Easy to removeProne to premature cleavage[3]
TIPS (Triisopropylsilyl)HighTBAF in THF; HF-Pyridine[5]Robust, withstands many reaction conditionsRequires harsher deprotection conditions
Q3: My attempt to reduce 2-ethynylbenzonitrile to (2-Ethynylphenyl)methanamine is giving me a mixture of products, including some where the alkyne is also reduced.

A: Achieving chemoselective reduction of a nitrile in the presence of an alkyne is challenging because many common reducing agents can react with both functional groups.

  • Causality:

    • Catalytic Hydrogenation (e.g., Pd/C, H₂): This method is often too aggressive. While it will reduce the nitrile, it can easily over-reduce the alkyne, first to the alkene and then to the fully saturated alkane, especially under standard pressures and with common catalysts.

    • Hydride Reagents (e.g., LiAlH₄, NaBH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[6] However, it can also react with the terminal proton of an unprotected alkyne to form a lithium acetylide and hydrogen gas. While it typically does not reduce the triple bond itself, this interaction can complicate the reaction. Sodium borohydride is generally not strong enough to reduce nitriles.

  • Solutions & Preventative Measures:

    • Use LiAlH₄ with Careful Control: LiAlH₄ in an ether solvent (like THF or diethyl ether) is often the method of choice.[6] Add the nitrile solution slowly to a cooled solution of LiAlH₄ to control the exothermic reaction. The key is to use a precise stoichiometry and quench the reaction carefully once the nitrile is consumed.

    • Consider Borane Reagents: Diisopropylaminoborane has been shown to reduce a variety of nitriles in the presence of alkynes.[6]

    • Alternative Synthetic Route: If selectivity remains an issue, consider an alternative synthesis where the amine functionality is introduced before the alkyne. For example, performing a Sonogashira coupling on a protected 2-bromobenzylamine.

ReagentConditionsSelectivity for Nitrile vs. AlkynePotential Side Reactions
H₂ / Pd/C MeOH/EtOAc, 1-4 atm H₂PoorOver-reduction of alkyne to alkene/alkane
LiAlH₄ Anhydrous THF or Et₂O, 0°C to RTGoodDeprotonation of terminal alkyne; Highly reactive
Diisopropylaminoborane THF, with catalytic LiBH₄ExcellentGenerally clean, good functional group tolerance[6]
SnCl₂·2H₂O EtOH or EtOAcNot applicable (for nitro group reduction)Excellent for reducing nitro groups while leaving nitriles and other groups untouched[7]
Q4: After purification, my final product seems unstable and NMR analysis shows unexpected signals. Could the product be cyclizing?

A: Yes, intramolecular cyclization is a significant potential side reaction for (2-Ethynylphenyl)methanamine. The proximity of the nucleophilic amine and the electrophilic alkyne makes it susceptible to cyclization, especially in the presence of heat or trace transition metals.

  • Causality: The primary amine can attack the alkyne in a 5-exo-dig cyclization, which can be promoted by residual copper or palladium from a previous Sonogashira step, or by heat.[8][9] This can lead to the formation of indole-type heterocyclic structures.

  • Solutions & Preventative Measures:

    • Thorough Purification: Ensure all traces of transition metal catalysts are removed from the precursor before the final deprotection or from the final product. Treatment with a metal scavenger or performing an extra purification step might be necessary.

    • Low-Temperature Handling: Perform the final purification and isolation steps at low temperatures. Avoid heating the final product.

    • Proper Storage: Store the purified (2-Ethynylphenyl)methanamine under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) to prevent degradation and cyclization.[10]

reactant (2-Ethynylphenyl)methanamine product Indole Derivative reactant->product [M] or Δ 5-exo-dig cyclization

Caption: Intramolecular cyclization of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare (2-Ethynylphenyl)methanamine?

A: There is no single "best" route, as the choice depends on available starting materials and equipment. However, a very common and generally reliable approach is a two-step sequence starting from 2-bromobenzonitrile:

  • Sonogashira Coupling: Couple 2-bromobenzonitrile with a protected alkyne, such as (trimethylsilyl)acetylene, using a palladium catalyst.

  • Nitrile Reduction: After deprotection of the silyl group, selectively reduce the nitrile to the primary amine using a controlled hydride reagent like LiAlH₄.

This route is often preferred because the starting materials are commercially available and the reaction conditions are well-documented.

Q2: How should I handle and store the final product, (2-Ethynylphenyl)methanamine, to ensure its long-term stability?

A: (2-Ethynylphenyl)methanamine is a primary amine and a terminal alkyne, making it susceptible to oxidation, polymerization, and intramolecular cyclization. Proper handling and storage are critical.

  • Handling: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.

  • Storage: For long-term stability, store the compound in a tightly sealed vial under argon or nitrogen in a refrigerator or freezer (2-8°C is standard).[10][11] Storing it as a salt (e.g., the hydrochloride salt) can sometimes improve its stability if the freebase proves too unstable for your application.

Detailed Experimental Protocols

Protocol 1: Selective Reduction of 2-Ethynylbenzonitrile using LiAlH₄

This protocol assumes you have successfully synthesized and purified 2-ethynylbenzonitrile.

  • Setup: Under an argon atmosphere, add lithium aluminum hydride (LiAlH₄, 1.2 equivalents) to a flame-dried, three-neck flask equipped with a dropping funnel and a thermometer. Add anhydrous tetrahydrofuran (THF) to create a slurry (approx. 0.5 M). Cool the flask to 0°C in an ice bath.

  • Addition: Dissolve 2-ethynylbenzonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (staining with ninhydrin to visualize the amine product).

  • Quenching (Fieser workup): Once the reaction is complete, cool the flask back to 0°C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL). This procedure is crucial for safety and to produce a granular precipitate that is easy to filter.

  • Workup: Allow the mixture to stir at room temperature for 1 hour. The grey slurry should become a white, filterable solid. Filter the mixture through a pad of Celite®, washing the solids thoroughly with ethyl acetate or THF.

  • Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30°C) to yield the crude (2-Ethynylphenyl)methanamine. Purify immediately.

Protocol 2: Mild Deprotection of a TMS-Alkyne

This protocol is adapted from standard procedures for TMS cleavage under mild, basic conditions.[4]

  • Setup: Dissolve the TMS-protected alkyne (1.0 equivalent) in methanol (MeOH).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2-0.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC; the product should be more polar than the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Dilute the residue with diethyl ether or ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected alkyne.

References

  • Reddit r/Chempros Discussion on TMS Alkyne Deprotection. (2025). Reddit. [Link]

  • Tandel, S. (2022). 2-Aminobenzonitrile. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org. [Link]

  • Barber, J., et al. (2002). Two unusual, competitive mechanisms for (2-ethynylphenyl)triazene cyclization: pseudocoarctate versus pericyclic reactivity. PubMed. [Link]

  • Dong, D., et al. (2025). Cyclization of N-(2-Ethynylphenyl)acrylamides for the Synthesis of Heteropolycyclic Compounds. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • PubMed. Oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols under metal-free conditions. PubMed. [Link]

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

  • Mohammed, A. H., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. organic-chemistry.org. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Ethynylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The primary synthetic route discussed is the Sonogashira cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This guide provides in-depth, field-proven insights to ensure the successful and efficient synthesis of your target molecule.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of (2-Ethynylphenyl)methanamine via the Sonogashira coupling of a suitable 2-halophenylmethanamine derivative with a protected or terminal alkyne.

Issue 1: Consistently Low or No Product Yield

Question: I am attempting the Sonogashira coupling to synthesize (2-Ethynylphenyl)methanamine, but I am observing very low to no yield of my desired product. What are the likely causes and how can I rectify this?

Answer:

A low or non-existent yield in a Sonogashira coupling can stem from several factors, often related to the catalyst system, reaction conditions, or the stability of your starting materials. Let's break down the potential culprits and their solutions.

1. Catalyst Inactivity or Degradation:

  • The "Why": The palladium catalyst is the heart of the Sonogashira reaction.[1] Zerovalent palladium [Pd(0)] is the active catalytic species. If your Pd(0) source is not generated in situ or is deactivated, the catalytic cycle will not proceed.[1] Oxygen can oxidize and deactivate Pd(0) catalysts, and certain functional groups can poison the catalyst.[4][5] The primary amine in your substrate can potentially coordinate to the palladium center, inhibiting its catalytic activity.

  • The Solution:

    • Protect the Amine: The most robust solution is to protect the primary amine of your (2-halophenyl)methanamine starting material. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[6] These groups are stable under Sonogashira conditions and can be easily removed post-coupling.

    • Use a Pre-activated Catalyst: Employ a stable Pd(0) source like Pd(PPh₃)₄ or generate the active species in situ from a Pd(II) precursor such as PdCl₂(PPh₃)₂ with the addition of a reducing agent (often the amine base can facilitate this).[1][7]

    • Degas Your Reaction Mixture: Rigorously degas your solvent and reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][4]

2. Inefficient Copper (I) Co-catalyst:

  • The "Why": In the traditional Sonogashira reaction, a copper (I) salt, typically CuI, acts as a co-catalyst to form a copper acetylide intermediate, which then transmetalates with the palladium complex.[1] If the CuI is of poor quality or is not present in a sufficient amount, the reaction rate will be significantly reduced.

  • The Solution:

    • Use High-Purity CuI: Ensure you are using a high-purity, anhydrous copper (I) iodide.

    • Consider Copper-Free Conditions: If homocoupling of the alkyne is a significant issue, you might consider a copper-free Sonogashira protocol.[1][7] These reactions often require a stronger base and may proceed at a slower rate.

3. Suboptimal Reaction Parameters:

  • The "Why": The choice of solvent, base, and temperature profoundly impacts the reaction outcome.[8][9] The base is crucial for neutralizing the hydrogen halide byproduct and for deprotonating the terminal alkyne.[1][10] The solvent must be able to dissolve all reactants and stabilize the catalytic species.[8]

  • The Solution:

    • Solvent Selection: A range of solvents can be used, from polar aprotic solvents like DMF and acetonitrile to nonpolar solvents like toluene.[1][8] For substrates with polar functional groups, DMF is often a good starting point due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[8]

    • Base Selection: Amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[1][10] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems.[1] The choice of base can significantly influence the reaction rate and yield, so screening different bases may be necessary.[2][10]

    • Temperature Optimization: While many Sonogashira couplings proceed at room temperature, some less reactive substrates may require heating to 50-80 °C.[4]

Experimental Workflow for Troubleshooting Low Yield:

troubleshooting_low_yield start Low/No Product Yield protect_amine Protect Amine (e.g., Boc, Cbz) start->protect_amine Is amine unprotected? check_catalyst Verify Catalyst Activity (Use fresh Pd(0) or pre-catalyst) start->check_catalyst Is amine protected? protect_amine->check_catalyst degas Ensure Inert Atmosphere (Degas solvent and reaction) check_catalyst->degas optimize_base Optimize Base (Screen NEt3, DIPEA, K2CO3) degas->optimize_base optimize_solvent Optimize Solvent (Screen DMF, THF, Toluene) optimize_base->optimize_solvent optimize_temp Optimize Temperature (Trial at RT, 50°C, 80°C) optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low yield in (2-Ethynylphenyl)methanamine synthesis.

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct

Question: My reaction is producing a significant amount of a byproduct that I've identified as the homocoupled dimer of my alkyne. How can I minimize this side reaction?

Answer:

The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in copper-catalyzed Sonogashira couplings, especially in the presence of oxygen.[4] This side reaction consumes your alkyne, reducing the yield of the desired cross-coupled product.

1. Rigorous Exclusion of Oxygen:

  • The "Why": Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[4]

  • The Solution:

    • Inert Atmosphere: As mentioned previously, maintaining a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is critical. Use Schlenk line techniques for optimal results.[4]

    • Degassed Reagents: Ensure all solvents and liquid reagents are thoroughly degassed before use.

2. Reaction Conditions and Reagent Stoichiometry:

  • The "Why": The relative rates of the desired cross-coupling and the undesired homocoupling can be influenced by reagent concentrations and temperature.

  • The Solution:

    • Alkyne Addition: Instead of adding all the alkyne at the beginning, consider slow addition of the alkyne to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.

    • Equivalents of Alkyne: Using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion, but a large excess may lead to more homocoupling.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling more than the rate of cross-coupling.

3. Copper-Free Sonogashira Coupling:

  • The "Why": The copper co-catalyst is directly involved in the homocoupling pathway. By eliminating it, you can significantly reduce this side reaction.[1]

  • The Solution:

    • Copper-Free Protocol: Employ a copper-free Sonogashira protocol. These reactions typically require a palladium catalyst with a suitable ligand (e.g., a bulky phosphine ligand), a strong amine base (like pyrrolidine or piperidine), and may need slightly higher temperatures.[7]

Table: Strategies to Minimize Alkyne Homocoupling

StrategyRationaleKey Experimental Considerations
Strictly Anaerobic Conditions Oxygen promotes the oxidative dimerization of copper acetylides.[4]Use Schlenk line techniques; thoroughly degas all solvents and reagents.
Slow Addition of Alkyne Maintains a low instantaneous concentration of the alkyne, disfavoring bimolecular homocoupling.Use a syringe pump for controlled addition over several hours.
Copper-Free Conditions Eliminates the copper co-catalyst, which is a key component of the homocoupling pathway.[1]May require stronger bases (e.g., piperidine) and potentially higher temperatures.
Use of Hydrogen Atmosphere A dilute hydrogen atmosphere can reduce residual oxygen, thereby suppressing homocoupling.[11]Use a balloon filled with a mixture of H₂ and N₂ or Ar.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of (2-Ethynylphenyl)methanamine via Sonogashira coupling?

For the synthesis of (2-Ethynylphenyl)methanamine, the most common approach would be the Sonogashira coupling of a 2-halobenzylamine derivative with a suitable alkyne. The reactivity of the halide follows the order I > Br > Cl.[4] Therefore, (2-iodophenyl)methanamine or (2-bromophenyl)methanamine would be the preferred starting materials. As discussed in the troubleshooting guide, it is highly recommended to use an N-protected version of these starting materials, such as the Boc- or Cbz-protected derivatives, to avoid catalyst poisoning by the free amine.[5][6]

Q2: Which palladium catalyst and ligand combination is most effective?

The choice of catalyst and ligand can be substrate-dependent. For general purposes, commercially available catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are good starting points.[1][7] The use of bulky, electron-rich phosphine ligands can often improve catalytic activity, especially in copper-free systems.[7]

Q3: How do I purify the final product, (2-Ethynylphenyl)methanamine?

After the deprotection step (if an amine protecting group was used), the crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol with a small amount of triethylamine to prevent the amine from streaking on the silica gel. The purity of the final product should be confirmed by NMR and mass spectrometry.

Q4: Can I use trimethylsilylacetylene as the alkyne source?

Yes, using trimethylsilylacetylene (TMSA) is a very common and convenient strategy.[1] The TMS group acts as a protecting group for the terminal alkyne, preventing its homocoupling. After the Sonogashira coupling, the TMS group can be easily removed under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a base like K₂CO₃ in methanol, to yield the terminal alkyne.[1]

Sonogashira Reaction Mechanism:

sonogashira_mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡CR'        L₂ pd_complex->pd_alkynyl Transmetalation (from Cu cycle) cu_acetylide Cu-C≡CR' pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_x CuX alkyne H-C≡CR' alkyne->cu_acetylide + CuX, Base - Base·HX base Base

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. (n.d.). Benchchem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
  • Effect of different bases in the Sonogashira reaction. (n.d.). ResearchGate.
  • Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate.
  • Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles. (n.d.). Benchchem.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.
  • Influence of base on the Sonogashira coupling reaction. (n.d.). ResearchGate.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate.
  • The Sonogashira Coupling. (n.d.). Megan Shroder.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Royal Society of Chemistry.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC.
  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (2004). Organic Chemistry Portal.
  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.

Sources

Technical Support Center: (2-Ethynylphenyl)methanamine Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

Welcome to the technical support guide for the synthesis and reaction condition optimization of (2-Ethynylphenyl)methanamine. This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile building block. The unique ortho-substitution pattern of an ethynyl group and a methylamine group presents specific challenges in synthesis and purification. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for improved yield, purity, and scalability.

Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable and actionable information. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the reaction mechanisms at play.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Conditions
Q1: What are the most common synthetic routes to (2-Ethynylphenyl)methanamine, and what are the key challenges associated with them?

There are two primary retrosynthetic approaches to (2-Ethynylphenyl)methanamine:

  • Sonogashira Coupling followed by Reduction: This is a widely used and robust method. It typically involves the Sonogashira coupling of a protected or masked aminomethyl group on an aryl halide with a protected alkyne, followed by deprotection and/or reduction. A common starting material is 2-bromobenzonitrile. The nitrile group can then be reduced to the primary amine.

  • Direct C-H Alkynylation: More recent methods involve the direct C-H functionalization of a benzylamine derivative.[1][2] These reactions often employ directing groups to achieve ortho-selectivity and are catalyzed by transition metals like iridium or rhodium.[1]

Key Challenges:

  • Catalyst Poisoning: The primary amine functionality in the target molecule can coordinate to and deactivate the palladium catalyst used in Sonogashira couplings.

  • Homocoupling: A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, leading to diarylacetylenes and reducing the yield of the desired product.

  • Ortho-Substitution Steric Hindrance: The proximity of the two functional groups can sterically hinder the approach of reactants to the catalytic center, potentially requiring more forcing conditions.

  • Reduction of the Alkyne: During the reduction of the nitrile or other precursors to the amine, the triple bond of the ethynyl group can also be reduced if harsh conditions (e.g., high-pressure hydrogenation with certain catalysts) are used.

  • Purification: The polarity of the amine group can make purification by standard column chromatography challenging due to streaking. The product can also be sensitive to air and light.

Q2: My Sonogashira coupling reaction to introduce the ethynyl group is giving low yields. What are the first parameters I should investigate?

Low yields in a Sonogashira coupling are a common issue. Here is a systematic approach to troubleshooting:

Troubleshooting Decision Tree for Low-Yield Sonogashira Coupling

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Coupling Catalyst Check Catalyst System (Pd & Cu) Start->Catalyst Is catalyst active? Is Cu(I) co-catalyst present? Base Evaluate Base Start->Base Is base appropriate? Is it strong enough? Solvent Assess Solvent & Temperature Start->Solvent Is solvent degassed? Is temperature optimal? Reactants Inspect Reactant Quality Start->Reactants Are reactants pure? Is alkyne protected? Optimization Systematic Optimization Catalyst->Optimization Base->Optimization Solvent->Optimization Reactants->Optimization

A systematic approach to troubleshooting low-yield Sonogashira reactions.

Detailed Optimization Parameters:

ParameterCommon IssueRecommended ActionRationale
Palladium Catalyst Inactive Pd(0) species.Use a pre-catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidation. Consider bulky, electron-rich phosphine ligands which can facilitate the reaction with less reactive aryl bromides or chlorides.[3]The catalytic cycle requires the active Pd(0) species.[4] Amines or phosphine ligands in the reaction mixture can reduce Pd(II) to Pd(0) in situ.[4]
Copper Co-catalyst Omission or use of inactive Cu(I) salt.CuI is the most common and effective co-catalyst. Its presence significantly increases the reaction rate.[4]The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for the coupling reaction.[4]
Base Incorrect base strength or type.An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used. The base neutralizes the hydrogen halide formed during the reaction.The reaction can be carried out under mild conditions with a mild base.[4] The choice of base can also influence the rate of side reactions.
Solvent Presence of oxygen.The solvent (e.g., THF, DMF, MeCN) must be thoroughly degassed to prevent oxidation of the catalyst and homocoupling of the alkyne.Anhydrous and anaerobic conditions are typically required for optimal results.[5]
Temperature Suboptimal reaction temperature.Most Sonogashira couplings proceed well at room temperature.[4] If the reaction is sluggish, gentle heating (40-60 °C) may be beneficial. However, higher temperatures can promote side reactions.
Aryl Halide Reactivity Low reactivity of the aryl halide.The reactivity order is I > Br > Cl.[4] If using an aryl bromide or chloride, a more active catalyst system (e.g., with a bulky phosphine ligand) may be necessary.[3]This difference in reactivity can be exploited for selective couplings.[4]
Q3: I am observing a significant amount of a side product that I suspect is the homocoupled alkyne. How can I minimize this?

Homocoupling (Glaser coupling) is a common side reaction, especially if the cross-coupling is slow. Here’s how to address it:

  • Strictly Anaerobic Conditions: Oxygen promotes homocoupling. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas (N₂ or Ar).

  • Copper-Free Conditions: While Cu(I) accelerates the desired reaction, it also catalyzes homocoupling. Several copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst system and may need higher temperatures, but can be very effective at eliminating the homocoupling side product.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to maintain a low concentration of the alkyne in the reaction mixture, which disfavors the bimolecular homocoupling reaction.

  • Choice of Base: Some studies suggest that certain bases can suppress homocoupling more effectively than others. It may be worthwhile to screen a few different amine bases.

Q4: When reducing the nitrile group of 2-ethynylbenzonitrile to the amine, I am also reducing the alkyne. How can I selectively reduce the nitrile?

Selective reduction is crucial. The ethynyl group is susceptible to reduction under standard catalytic hydrogenation conditions.

Recommended Selective Reduction Methods:

Reagent/MethodConditionsAdvantagesConsiderations
Lithium Aluminum Hydride (LAH) Anhydrous THF or Et₂O, 0 °C to room temperature.Highly effective for nitrile reduction. Generally does not reduce isolated alkynes under these conditions.Highly reactive and requires careful handling under anhydrous conditions. The workup can be challenging.
Borane (BH₃•THF or BH₃•SMe₂) Anhydrous THF, 0 °C to reflux.Milder than LAH and also highly selective for nitriles over alkynes.Also requires anhydrous conditions. The borane-amine complex formed needs to be hydrolyzed during workup.
Cobalt(II) chloride / Sodium Borohydride Methanol, room temperature.A milder and often effective system for nitrile reduction.May require optimization of stoichiometry to avoid over-reduction.

Experimental Workflow for LAH Reduction of 2-Ethynylbenzonitrile

LAH_Reduction_Workflow Setup Setup: Flame-dried flask under N₂/Ar LAH_Suspension Prepare LAH suspension in anhydrous THF at 0°C Setup->LAH_Suspension Substrate_Addition Slowly add 2-ethynylbenzonitrile in THF to LAH suspension LAH_Suspension->Substrate_Addition Reaction Stir at 0°C to RT Monitor by TLC Substrate_Addition->Reaction Quench Careful Quench (Fieser workup): Add H₂O, then 15% NaOH, then H₂O Reaction->Quench Filtration Filter through Celite® Wash with THF/EtOAc Quench->Filtration Extraction Extract aqueous layer with EtOAc Filtration->Extraction Purification Combine organic layers, dry, concentrate, and purify Extraction->Purification

A standard workflow for the selective reduction of a nitrile in the presence of an alkyne using LAH.

Purification & Handling
Q5: I'm having difficulty purifying (2-Ethynylphenyl)methanamine by column chromatography. It streaks badly on silica gel. What can I do?

The basicity of the amine group causes strong interaction with the acidic silica gel, leading to poor separation. Here are several strategies to overcome this:

  • Basified Silica Gel: Before packing your column, prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica.

  • Use a Different Stationary Phase: Alumina (basic or neutral) is often a better choice for purifying amines than silica gel.

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase (C18) chromatography can be an excellent alternative.

  • Salt Formation and Extraction: Convert the amine to a salt (e.g., hydrochloride) by treating it with HCl in a suitable solvent. The salt is often crystalline and can be purified by recrystallization. The free amine can then be regenerated by basifying an aqueous solution of the salt and extracting it into an organic solvent.

  • Boc Protection: If the amine is an intermediate, consider protecting it as its t-butyl carbamate (Boc) derivative. The Boc-protected amine is much less polar and behaves well on silica gel. The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

  • Challenges of ortho amination with mono N‐alkylamine‐derived... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Catalytic C–H Alkynylation of Benzylamines and Aldehydes with Aldimine-Directing Groups Generated In Situ. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Sonogashira-Hagiwara Cross Coupling Reaction. (2014, March 11). Chem-Station International Edition. [Link]

  • Li, J., & Li, B. (2017). Iridium-catalysed regioselective C–H alkynylation of unprotected primary benzylamines and aliphatic aldehydes with aldimine-directing groups generated in situ. Chemical Communications, 53(80), 11034-11037. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Ethynylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reactivity issues encountered with this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to ensure the success of your experiments.

Section 1: Understanding the Reactivity Profile of (2-Ethynylphenyl)methanamine

(2-Ethynylphenyl)methanamine is a bifunctional molecule containing a terminal alkyne and a primary benzylic amine. This unique structure presents both opportunities and challenges in synthesis. The primary amine is nucleophilic and basic, while the terminal alkyne can undergo a variety of transformations, including coupling reactions, additions, and cyclizations.[1][2] The close proximity of these two functional groups on the aromatic ring can lead to intramolecular interactions and side reactions that may not be observed with simpler monofunctional substrates.

Core Structural Features and Their Implications:
  • Primary Amine (-CH₂NH₂): This group is a potent nucleophile and a moderate base.[3] Its presence can lead to several complications:

    • Catalyst Inhibition: The lone pair of electrons on the nitrogen can coordinate to and deactivate transition metal catalysts, particularly palladium, which is commonly used in alkyne coupling reactions.[4]

    • Side Reactions: The amine can act as a nucleophile, potentially reacting with electrophilic partners intended for the alkyne.

    • Basicity: The amine can interfere with base-sensitive functional groups or reagents in the reaction mixture.

  • Terminal Alkyne (-C≡CH): The terminal alkyne is the site of many desired transformations. Its reactivity is influenced by:

    • Acidity of the Alkynyl Proton: The proton on the terminal alkyne is weakly acidic and can be removed by a suitable base to form a nucleophilic acetylide.

    • Susceptibility to Coupling Reactions: It is an excellent substrate for various cross-coupling reactions, most notably the Sonogashira coupling.[5][6]

    • Intramolecular Cyclization: The proximity of the amine group can facilitate intramolecular cyclization reactions to form indole derivatives under certain conditions.[7][8]

Initial Storage and Handling Considerations:

Proper storage is crucial to maintaining the reactivity of (2-Ethynylphenyl)methanamine. It is recommended to store the compound, which may be supplied as a free base or a hydrochloride salt, under an inert atmosphere at 2-8°C.[9][10] Aminophenyl derivatives can be susceptible to air oxidation, which can lead to discoloration (e.g., turning brown or reddish) and the formation of impurities that can hinder reactivity.[11]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during reactions with (2-Ethynylphenyl)methanamine in a question-and-answer format.

FAQ 1: My Sonogashira coupling reaction with (2-Ethynylphenyl)methanamine is failing or giving very low yields. What's going wrong?

Answer: This is a frequent issue stemming from the compound's bifunctional nature. Several factors could be at play:

Potential Cause 1: Catalyst Inhibition by the Amine

The primary amine group can coordinate to the palladium catalyst, leading to its deactivation.[4] This is especially problematic in standard Sonogashira conditions.

Troubleshooting Steps:

  • Protect the Amine Group: The most reliable solution is to temporarily protect the amine. This prevents it from interfering with the catalyst.[11][12] The tert-butyloxycarbonyl (Boc) group is a common choice as it forms a stable carbamate that is unreactive under typical Sonogashira conditions and can be readily removed later under acidic conditions.[13]

    • dot

      Caption: Amine protection workflow.

  • Use a Copper-Free Sonogashira Protocol: Some copper-free Sonogashira protocols are less sensitive to inhibition by amines.[5][14] These systems often employ bulky, electron-rich phosphine ligands that can promote the catalytic cycle even in the presence of coordinating functional groups.

  • Increase Catalyst and Ligand Loading: While not the most elegant solution, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes overcome partial deactivation and drive the reaction to completion.[14]

Potential Cause 2: Alkyne Homocoupling (Glaser Coupling)

A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne to form a diyne.[14] This is particularly prevalent when using a copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Steps:

  • Thoroughly Degas Solvents: It is critical to remove all traces of oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period.[14]

  • Minimize Copper(I) Catalyst: Use the minimum effective amount of the copper(I) co-catalyst.

  • Slow Addition of the Alkyne: In some cases, adding the (2-Ethynylphenyl)methanamine solution slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Potential Cause 3: Inadequate Reaction Conditions

Steric hindrance from the ortho-aminomethyl group can slow down the oxidative addition step of the catalytic cycle.[14]

Troubleshooting Steps:

  • Increase Reaction Temperature: For less reactive aryl halides (e.g., bromides and chlorides), higher temperatures are often necessary to overcome the activation barrier for oxidative addition.[15] Temperatures in the range of 80-120°C may be required.

  • Screen Different Solvents and Bases: The choice of solvent and base can have a significant impact on the reaction outcome. Common combinations include triethylamine in THF or DMF, or cesium carbonate in dioxane.[15]

ParameterRecommendation for Aryl IodidesRecommendation for Aryl Bromides/Chlorides
Temperature Room Temperature to 60°C80°C to 120°C
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd(dppf)Cl₂ or systems with bulky phosphine ligands
Base Triethylamine, DiisopropylamineCesium Carbonate, Potassium Carbonate
Solvent THF, DMF, DioxaneDioxane, Toluene, DMF
FAQ 2: I am observing the formation of an indole byproduct. How can I prevent this?

Answer: The formation of an indole ring system is a known intramolecular cyclization pathway for 2-ethynylaniline derivatives, often catalyzed by transition metals like copper or palladium.[7][8]

dot

Indole_Formation Reactant (2-Ethynylphenyl)methanamine -CH₂NH₂ -C≡CH Catalyst Cu(II) or Pd(II) Catalyst Reactant->Catalyst Intramolecular Cyclization Indole 2-Methyl-1H-indole (or derivative) Catalyst->Indole

Caption: Indole formation from (2-Ethynylphenyl)methanamine.

Troubleshooting Steps:

  • Amine Protection: As with catalyst deactivation, protecting the amine group is the most effective way to prevent this side reaction. By converting the amine to a non-nucleophilic group like a carbamate, the intramolecular attack on the alkyne is inhibited.[12]

  • Careful Selection of Catalyst: If amine protection is not feasible, carefully select the catalyst system. Some palladium catalysts are more prone to promoting this cyclization than others. It may be necessary to screen different palladium sources and ligands.

  • Control Reaction Temperature: Higher temperatures can sometimes favor the intramolecular cyclization. Running the reaction at the lowest effective temperature can help to minimize this byproduct.

FAQ 3: My compound is turning dark brown/black upon storage or during workup. Is it still usable?

Answer: The discoloration is likely due to oxidation of the aminophenyl group.[11] While minor discoloration may not significantly impact reactivity in all cases, severe darkening suggests the formation of impurities that could interfere with your reaction.

Troubleshooting Steps:

  • Purification Before Use: If the compound has significantly discolored, it is advisable to purify it before use, for example, by column chromatography or by converting it to the hydrochloride salt, recrystallizing, and then liberating the free base just before the reaction.

  • Inert Atmosphere During Workup: During aqueous workups, bubbling an inert gas through the aqueous and organic layers can help to minimize oxidation.

  • Storage of Solutions: If you prepare a stock solution of (2-Ethynylphenyl)methanamine, store it under an inert atmosphere in the refrigerator and use it promptly.

Section 3: Recommended Experimental Protocols

Protocol 1: Boc Protection of (2-Ethynylphenyl)methanamine

This protocol provides a standard procedure for protecting the primary amine, which is often a necessary first step before attempting subsequent transformations.

Materials:

  • (2-Ethynylphenyl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve (2-Ethynylphenyl)methanamine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can often be used in the next step without further purification.

Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling with Boc-Protected (2-Ethynylphenyl)methanamine

This protocol is a robust starting point for coupling the protected amine with various aryl or vinyl halides.

Materials:

  • Boc-protected (2-Ethynylphenyl)methanamine

  • Aryl or vinyl halide (iodides and bromides are most common)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(dppf)Cl₂)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or Et₃N)

  • Anhydrous, degassed solvent (e.g., Dioxane, THF, or DMF)

  • Schlenk flask or other suitable reaction vessel for air-sensitive reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Boc-protected (2-Ethynylphenyl)methanamine (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting aryl halide is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Online] Available at: [Link]

  • Lead Sciences. * (2-Ethynylphenyl)methanamine hydrochloride*. [Online] Available at: [Link]

  • Wikipedia. (2023). Protecting group. [Online] Available at: [Link]

  • SynArchive. Protecting Groups List. [Online] Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. [Online] Available at: [Link]

  • ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Online] Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the application of alkynes in multicomponent reactions. [Online] Available at: [Link]

  • Chemsrc. (3-Ethynylphenyl)methanamine. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2014). Supporting Information Polymerization of Acetylene: Polyynes, but not Carbyne. [Online] Available at: [Link]

  • CCS Chemistry. (2022). “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. [Online] Available at: [Link]

  • PubChem. (4-Ethynylphenyl)methanamine. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Online] Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link]

  • E3S Web of Conferences. (2023). Research of the synthesis of new acetylene aminoalcohols. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2014). Optical and Electrochemical Properties of Ethynylaniline Derivatives of Phenothiazine, Phenothiazine-5-oxide and Phenothiazine-5,5-dioxide. [Online] Available at: [Link]

  • Chemsrc. (2-Ethynylphenyl)methanol. [Online] Available at: [Link]

  • Scribd. (2005). Mild and Efficient Cyclization Reaction of 2-Ethynylaniline Derivatives To Indoles in Aqueous Medium. [Online] Available at: [Link]

  • ResearchGate. (2023). Research of the synthesis of new acetylene aminoalcohols. [Online] Available at: [Link]

  • Google Patents. Process for the preparation of acetylene derivatives.
  • ResearchGate. Scheme 1 "Click" reaction between 2-ethynylaniline and azides. [Online] Available at: [Link]

  • National Institutes of Health. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. [Online] Available at: [Link]

  • MDPI. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Online] Available at: [Link]

  • ResearchGate. (2025). ALKYNATION REACTIONS OF m-, p-SUBSTITUTED BENZALDEHYDE DERIVATIVES WITH 4-ETHINYL-N, N-DIMETHYLANILINE. [Online] Available at: [Link]

Sources

Preventing polymerization of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Ethynylphenyl)methanamine

A Guide to Preventing Unwanted Polymerization and Degradation

Welcome to the technical support center for (2-Ethynylphenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to its unique bifunctional nature—possessing both a nucleophilic primary amine and a reactive terminal alkyne—this compound can be susceptible to degradation and polymerization if not handled with care. This document provides in-depth, experience-driven answers to common challenges, ensuring the integrity of your material and the success of your experiments.

Part 1: Understanding the Root Cause of Instability

This section addresses the fundamental chemical properties of (2-Ethynylphenyl)methanamine that contribute to its potential instability.

Q1: My vial of (2-Ethynylphenyl)methanamine has turned dark brown and become viscous. What is happening?

A1: You are likely observing polymerization and/or degradation. The molecule has two reactive functional groups that can contribute to this instability: the terminal ethynyl (alkyne) group and the primary benzylic amine group.

  • Alkyne Reactivity: Terminal alkynes are prone to oxidative homocoupling, often catalyzed by trace metals (especially copper), heat, or exposure to air and light. This process, known as Glaser coupling, links alkyne units together, forming conjugated polydiacetylenes, which are often highly colored.[1][2][3]

  • Amine Reactivity: Primary aromatic amines are nucleophilic and basic.[4][5] The amine can act as an internal catalyst for side reactions or react with impurities or degradation products. Aromatic amines, in general, are known to be sensitive to oxidation, which can lead to the formation of colored impurities.[6][7]

The combination of these two groups in one molecule creates a system susceptible to multiple degradation pathways, which can occur during storage or under inappropriate reaction conditions.

cluster_main Potential Degradation Pathways Monomer (2-Ethynylphenyl)methanamine (Stable Form) Polymer_Alkyne Dimerization / Polymerization (e.g., Glaser Coupling) Monomer->Polymer_Alkyne Heat, Light, O2 Trace Metals (Cu, Pd) Polymer_Amine Oxidative Degradation & Amine-Mediated Side Reactions Monomer->Polymer_Amine Air (O2) Incompatible Reagents

Caption: Primary degradation pathways for (2-Ethynylphenyl)methanamine.

Part 2: Proactive Prevention: Storage and Handling Protocols

Proper storage and handling are the most critical factors in maintaining the quality of your (2-Ethynylphenyl)methanamine.

Q2: What are the definitive storage conditions to prevent polymerization?

A2: To maximize shelf-life and prevent degradation, strict storage protocols must be followed. The compound is available as a free base and as a hydrochloride salt; the salt form is generally more stable for long-term storage.

ParameterRecommendationRationale
Form Hydrochloride SaltThe amine is protonated, preventing it from acting as a nucleophile or base, which significantly reduces reactivity.[8]
Temperature 2-8°CReduces the rate of potential degradation reactions.[8][9][10]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the amine and oxidative coupling of the alkyne.[8][9]
Light Amber Vial / Protect from LightMinimizes light-induced radical formation that can initiate polymerization.[9]
Moisture Store in a desiccatorPrevents absorption of atmospheric water, which can facilitate side reactions.
Q3: I need to use the free base for my reaction. How should I handle it?

A3: If you must use the free base, it is best to generate it from the more stable hydrochloride salt immediately before use. If you have purchased the free base directly, handle it with extreme care.

Protocol: Handling (2-Ethynylphenyl)methanamine Free Base

  • Inert Atmosphere: Bring the vial from cold storage and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Purge with Inert Gas: Perform all manipulations in a glovebox or under a positive pressure of argon or nitrogen.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid metal spatulas if possible, especially those made of copper or brass, to minimize the risk of catalytic decomposition.

  • Solvation: If preparing a stock solution, use a dry, de-gassed solvent. Solvents should be sparged with argon or nitrogen for at least 30 minutes prior to use.

  • Resealing: After dispensing the required amount, flush the vial headspace with inert gas before tightly resealing and wrapping the cap with paraffin film.

  • Return to Storage: Promptly return the vial to cold storage (2-8°C), protected from light.

Part 3: Troubleshooting During Experimental Use

Even with proper storage, issues can arise during reactions. This section provides guidance on troubleshooting common experimental problems.

Q4: I'm running a Sonogashira coupling and observing significant formation of a dark, insoluble byproduct. What's causing this?

A4: This is a classic sign of alkyne homocoupling (Glaser coupling), a common side reaction in Sonogashira couplings.[2][11] The Sonogashira reaction often employs a copper(I) co-catalyst, which is also an excellent catalyst for this unwanted side reaction, especially in the presence of oxygen.[2][3]

Troubleshooting Steps for Sonogashira Coupling:

  • Rigorous Deoxygenation: Ensure all solvents, reagents, and the reaction vessel are thoroughly deoxygenated before adding the palladium and copper catalysts. A common method is to perform several vacuum/inert gas backfill cycles.

  • Use the Hydrochloride Salt: Start with the (2-Ethynylphenyl)methanamine hydrochloride salt if your reaction conditions permit. The amine base in the reaction mixture (e.g., triethylamine, DIPEA) will liberate the free base in situ for the coupling reaction. This minimizes the time the reactive free base is present in the mixture.[12]

  • Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed precisely to avoid the issue of homocoupling.[3] These methods may require different palladium catalysts or ligands but can provide a much cleaner reaction profile for sensitive substrates.

  • Minimize Reaction Time and Temperature: Do not heat the reaction unnecessarily or for longer than required. Monitor the reaction by TLC or LC-MS and work it up as soon as it is complete. Higher temperatures can accelerate the rate of byproduct formation.[13]

Start Observing black/brown precipitate in Sonogashira reaction? Check_O2 Was the reaction rigorously deoxygenated? Start->Check_O2 Check_Cu Is a Copper (I) co-catalyst being used? Check_O2->Check_Cu No Sol_O2 Solution: Improve deoxygenation (e.g., 3x vacuum/Ar cycles, sparge solvents). Check_O2->Sol_O2 Yes Check_Form Did you use the free base or HCl salt? Check_Cu->Check_Form No Sol_Cu Solution: Switch to a copper-free Sonogashira protocol. Check_Cu->Sol_Cu Yes Sol_Form Solution: Use the HCl salt. The reaction base will generate the free amine in situ. Check_Form->Sol_Form Free Base End Problem likely resolved. Consider other variables (temp, time). Check_Form->End HCl Salt

Caption: Troubleshooting flowchart for Sonogashira side reactions.

Q5: Can I add a stabilizer or inhibitor directly to my bottle of (2-Ethynylphenyl)methanamine?

A5: Adding stabilizers to the bulk material is generally not recommended as it introduces an impurity that may interfere with downstream reactions. The most effective stabilization strategy is proper storage of the high-purity material, preferably as the hydrochloride salt. For specific applications where the free base must be stored in solution, the addition of a radical inhibitor like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., <0.1%) could potentially be explored, but this must be validated on a small scale to ensure it does not impact your specific chemical process.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

  • Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. ChemRxiv.[Link]

  • Stabilization of Ethynyl-Substituted Aryl-λ-Iodanes by Tethered N-Heterocylces. Wiley Online Library.[Link]

  • (2-Ethynylphenyl)methanamine hydrochloride. Lead Sciences.[Link]

  • Amine Reactivity. MSU Chemistry.[Link]

  • Amines - Properties and Reactivity of Amines. Study Mind.[Link]

  • Sonogashira Coupling. YouTube.[Link]

  • Inhibiting polymer precipitation in acetylene purification process.
  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.[Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications.[Link]

  • Removing acetylene from ethylene gas streams during polyethylene synthesis. Justia Patents.[Link]

  • The polymerization of acetylene on supported metal clusters. AIP Publishing.[Link]

  • Catalytic polymerization of acetylene.
  • How to Ensure Safety in Acetylene Production Using Calcium Carbide? TYWH.[Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC.[Link]

  • Ethynyl group. Wikipedia.[Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI.[Link]

  • (3-Ethynylphenyl)methanamine. Chemsrc.[Link]

Sources

Removal of catalyst impurities from (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Impurity Removal

Topic: Strategies for the Removal of Catalyst Impurities from (2-Ethynylphenyl)methanamine

Welcome to the technical support center for the purification of (2-Ethynylphenyl)methanamine. The synthesis of this compound, a valuable building block in pharmaceutical and materials science, often employs palladium and copper catalysts, most notably in Sonogashira cross-coupling reactions.[1][2][3] The removal of these residual metals is not merely a procedural step but a critical determinant of product purity, safety, and efficacy in its final application.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalyst-related impurities I should expect in my crude (2-Ethynylphenyl)methanamine?

A1: In a typical Sonogashira coupling, the primary metallic impurities are derived from the palladium catalyst and, if used, the copper co-catalyst.[1][2] These do not exist as simple metals. Instead, you will encounter a mixture of species, including:

  • Palladium(0) and Palladium(II) complexes: The catalytic cycle involves both oxidation states. The final crude product will contain a mixture of Pd(0) species, often complexed with phosphine ligands, and Pd(II) salts.

  • Degraded Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) can be oxidized to triphenylphosphine oxide (OPPh₃), which can complicate purification.

  • Copper(I) Salts: If a classic Sonogashira protocol is used, residual copper salts (e.g., CuI) and their complexes will be present.

  • Colloidal Palladium: Under certain conditions, Pd(0) can agglomerate into nanoparticles or colloids, which can be challenging to remove by simple filtration.[4]

Q2: Why is the complete removal of these metal impurities so critical?

A2: There are three main drivers for stringent metal removal:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA have established strict limits on elemental impurities.[5][6] Palladium is classified as a Class 2B element, with defined Permitted Daily Exposure (PDE) limits.[7][8]

  • Catalytic Activity in Downstream Steps: Residual palladium can retain catalytic activity, potentially causing unintended side reactions in subsequent synthetic transformations.

  • Interference with Biological Assays: For drug discovery applications, even trace amounts of palladium can produce false positives or negatives in biological screening assays, confounding results and leading to wasted resources.[9][10]

Q3: What are the regulatory limits for palladium in pharmaceutical products?

A3: The International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities provides the framework. The Permitted Daily Exposure (PDE) for palladium depends on the route of administration.

Route of Administration Palladium (Pd) PDE (µ g/day ) Typical Concentration Limit (for ≤10 g/day dose)
Oral100 µ g/day 10 ppm
Parenteral (Injection)10 µ g/day 1 ppm
Inhalation1 µ g/day 0.1 ppm
Data sourced from ICH Q3D Guidelines.[7][8]

Q4: What are the primary strategies for removing palladium and copper?

A4: Purification strategies can be broadly categorized as follows:

  • Adsorption: Using solid-supported materials ("scavengers") that selectively bind to the metal, allowing it to be removed by filtration. This includes activated carbon and functionalized silica or polymer resins.[11][12][13]

  • Crystallization: A powerful technique for purification where the desired compound is crystallized from a solution, leaving impurities behind in the mother liquor.[14]

  • Extraction: Using liquid-liquid extraction with an aqueous phase containing a chelating agent (e.g., EDTA, thiourea) to pull the metal salts out of the organic phase. This is often of limited effectiveness on its own.

  • Chromatography: Passing the crude product through a silica gel column is a common laboratory method to separate the product from polar metal complexes and ligand byproducts.[15]

Q5: How can I accurately measure the level of residual palladium in my final product?

A5: The industry-standard methods for quantifying trace metals are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).[6][16]

  • ICP-MS: Offers the highest sensitivity (parts-per-trillion, ppt) and is capable of multi-element analysis, making it the gold standard for final API testing.[17][18]

  • AAS (Graphite Furnace - GFAAS): A very sensitive technique (parts-per-billion, ppb) that is excellent for quantifying specific elements. It is generally less expensive than ICP-MS but has a lower sample throughput as it measures elements individually.[19]

Feature ICP-MS Graphite Furnace AAS
Sensitivity Excellent (ppt range)[18]Very Good (ppb range)
Throughput High (Multi-element)[18]Low (Single-element)[19]
Cost Higher initial and running costs[20]Lower initial and running costs[19]
Interferences Can have polyatomic interferencesFewer spectral interferences, but more chemical interferences[21]
This table provides a comparative overview of the two main analytical techniques.

Troubleshooting Guide

Issue 1: After column chromatography, my product is still a grey/black color and ICP-MS shows >200 ppm Palladium.

  • Underlying Cause: This strongly suggests the presence of colloidal Pd(0). Simple silica gel chromatography is often ineffective at removing these fine, nonpolar metallic particles, which can co-elute with your product. Standard aqueous washes are also ineffective.

  • Solution Path:

    • Filtration through Celite: Before any purification, dilute the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a 1-2 inch pad of Celite®. This will remove heterogeneous palladium (like Pd/C) and larger colloidal particles.[4][15]

    • Oxidative Wash: After the Celite filtration, perform a liquid-liquid extraction. Wash the organic layer with a dilute aqueous solution of an oxidizing agent, such as 1% sodium thiosulfate or a solution containing iodine (I₂). This can help oxidize the Pd(0) colloid to a more soluble Pd(II) salt, which can then be partitioned into the aqueous layer.

    • Employ a Scavenger: If the issue persists, the most robust solution is to use a metal scavenger post-chromatography. A thiol-functionalized scavenger is particularly effective at binding both Pd(0) and Pd(II).

Issue 2: My yield drops significantly after using activated carbon for purification.

  • Underlying Cause: Activated carbon is a highly effective but non-selective adsorbent.[22] Its vast, porous surface area adsorbs not only palladium but also a significant amount of your product, especially if the product has aromatic rings or polar functional groups.[23]

  • Solution Path:

    • Optimize Carbon Loading: Reduce the amount of activated carbon used. Start with a much lower loading (e.g., 5-10 wt% relative to the crude product) and increase only if necessary.

    • Reduce Contact Time: Stirring the slurry for extended periods (e.g., overnight) maximizes product loss. Try reducing the contact time to 1-2 hours and monitor palladium levels.

    • Switch to a Selective Scavenger: This is the preferred industrial solution. Functionalized silica or polymer scavengers (e.g., Si-Thiol, MP-TMT) have specific functional groups that chelate strongly with palladium but have a much lower affinity for organic molecules, thus preserving your yield.[23] Studies have shown that scavengers can reduce palladium levels to <10 ppm while requiring significantly less material and reactor space compared to activated carbon.[11][23]

Issue 3: I used a thiol-based scavenger resin, but the palladium level is still above 50 ppm.

  • Underlying Cause: The effectiveness of a scavenger depends on the palladium species present, the solvent, and the experimental conditions.

    • Wrong Scavenger for the Species: While thiol scavengers are broadly effective, other scavengers might be more efficient for specific complexes. For example, scavengers with trimercaptotriazine (TMT) moieties can be exceptionally efficient for a range of palladium species.[24]

    • Insufficient Equivalents or Time: Metal scavenging is a kinetic process. You may not be using enough scavenger or allowing sufficient time for it to work.

    • Solvent Effects: The polarity of the solvent can affect the swelling of polymer-based scavengers and the accessibility of their binding sites.[25]

  • Solution Path:

    • Screen Scavengers: Test a small panel of scavengers with different functional groups (e.g., Thiol, Thiourea, TMT, Amino-functionalized) to find the most effective one for your specific post-reaction mixture.

    • Optimize Conditions: Increase the equivalents of scavenger used (a typical starting point is 3-5 equivalents relative to the initial palladium load). Increase the stirring time (from 1-4 hours up to 16 hours) and/or gently heat the mixture (e.g., to 40-50 °C) to improve kinetics.[11]

    • Consider a "Catch and Release" Approach: If your product contains a basic amine, like (2-Ethynylphenyl)methanamine, you can use an acidic ion-exchange resin to bind your product, wash away the neutral palladium complexes with solvent, and then release your purified product by washing the resin with a basic solution.

Decision Workflow for Palladium Removal

This workflow provides a logical path for selecting an appropriate purification strategy based on the initial state of the catalyst and the desired level of purity.

G cluster_start Initial Assessment cluster_primary Primary Purification cluster_secondary Secondary / Polishing Purification cluster_analysis Analysis & Outcome start Crude Product from Sonogashira Reaction celite Filter through Celite Pad start->celite Always first step chroma Column Chromatography (Silica Gel) celite->chroma For lab scale / complex mixtures analysis Analyze Pd Level (ICP-MS) celite->analysis For process scale / simple mixtures chroma->analysis scavenger Treat with Metal Scavenger scavenger->analysis Re-analyze carbon Treat with Activated Carbon carbon->analysis Re-analyze recryst Recrystallization recryst->analysis Re-analyze pass < 10 ppm Pd (API Grade) analysis->pass Meets Spec fail > 10 ppm Pd analysis->fail Out of Spec fail->scavenger High Yield Required (Recommended) fail->carbon Low Cost, Yield Loss Tolerable fail->recryst If Product is a Crystalline Solid

Caption: Decision workflow for selecting a palladium purification strategy.

Experimental Protocol: Palladium Removal with a Solid-Supported Scavenger

This protocol describes a general batch method for removing residual palladium using a functionalized silica scavenger (e.g., ISOLUTE® Si-Thiol or Si-TMT).

1. Materials:

  • Crude (2-Ethynylphenyl)methanamine solution post-workup, dissolved in a suitable solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)).

  • Solid-supported scavenger resin (e.g., Si-TMT, ~1.2 mmol/g loading capacity).

  • Inert atmosphere (Nitrogen or Argon).

  • Stirring plate and stir bar.

  • Filtration apparatus (Büchner funnel, filter paper, or sintered glass funnel).

2. Procedure:

  • Quantify the Palladium Load: If possible, determine the initial palladium concentration (in ppm or molarity) in the crude material via ICP-MS or estimate it based on the initial catalyst loading. For this example, assume a 1 mmol scale reaction with 1 mol% Pd catalyst (0.01 mmol Pd).

  • Calculate Scavenger Amount: Use a 3 to 5-fold molar excess of scavenger functional groups relative to the metal.

    • Calculation: 0.01 mmol Pd * 4 equivalents = 0.04 mmol of scavenger functional groups needed.

    • Mass of Scavenger: 0.04 mmol / 1.2 mmol/g = 0.033 g or 33 mg of Si-TMT scavenger.

  • Prepare the Slurry:

    • In a round-bottom flask, dissolve the crude product in a sufficient volume of solvent to ensure good stirring (e.g., 10-20 mL per gram of crude product).

    • Add the calculated amount of the scavenger resin to the solution.

  • Scavenging:

    • Stir the resulting slurry vigorously to ensure good contact between the dissolved palladium species and the solid scavenger.

    • Stir for 4-16 hours at room temperature. For difficult cases, the temperature can be increased to 40-60 °C.[26] Progress can be monitored by taking small, filtered aliquots for analysis.

  • Isolation:

    • Once scavenging is complete, remove the solid scavenger by filtration. For fine particles, filtering through a small pad of Celite® on top of the filter paper is recommended.

    • Wash the filtered scavenger cake with 2-3 small portions of fresh solvent to recover any adsorbed product.

    • Combine the filtrate and the washes.

  • Final Product:

    • Remove the solvent from the combined filtrate under reduced pressure (rotary evaporation) to yield the purified product.

    • Submit a sample of the final product for ICP-MS analysis to confirm the final palladium concentration is within the acceptable limit.

References

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). PharmaTech. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). ResearchGate. [Link]

  • Welsh, C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. [Link]

  • API Purification. (2011). Pharmaceutical Technology. [Link]

  • Metal Scavenger Guide. (n.d.). Sopachem. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2022). ResearchGate. [Link]

  • Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters. [Link]

  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • ICP-MS vs. AAS - Which Technique to Choose. (n.d.). Drawell. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Standards for Elemental Impurities in Pharmaceuticals. (n.d.). Reagecon Knowledge. [Link]

  • Rafiee, E., & Shahebrahimi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Manage API keys. (n.d.). Catalyst.io. [Link]

  • AAS vs. ICP Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab?. (2024). Lab Manager. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). ResearchGate. [Link]

  • Which instrument is better for determination of metals: ICP/MS or AAS and why?. (2015). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Welsh, C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health. [Link]

  • Are metal scavengers better than carbon?. (2023). Biotage. [Link]

  • Graphite Furnace AAS vs ICP-MS. (n.d.). Agilent. [Link]

  • AAS Vs. ICP-OeS For Precious Metals in Autocatalysts. (2005). SGS. [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). ResearchGate. [Link]

  • Catalyst Removal. (n.d.). Carnegie Mellon University. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (2-Ethynylphenyl)methanamine. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile building block. (2-Ethynylphenyl)methanamine is a crucial intermediate in the synthesis of various heterocyclic compounds, including indoles and quinolines, making it highly valuable in pharmaceutical and materials science research.[1][2]

The primary challenge in its synthesis lies in the efficient and scalable formation of the C(sp²)-C(sp) bond, typically achieved via a Sonogashira coupling reaction.[3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a reference protocol to help you navigate the complexities of scaling this reaction from the bench to pilot scale.

Core Synthesis Workflow Overview

The most common and industrially relevant route to (2-Ethynylphenyl)methanamine involves the palladium and copper-catalyzed Sonogashira coupling of a 2-halo-benzylamine derivative with a suitable acetylene source. A key consideration is the use of a protected alkyne, such as trimethylsilylacetylene (TMSA), to prevent side reactions and improve handling, followed by a deprotection step.

G cluster_0 PART 1: Sonogashira Coupling cluster_1 PART 2: Deprotection & Workup A 2-Iodobenzylamine D Coupling Reaction (Formation of protected intermediate) A->D B Trimethylsilylacetylene (TMSA) B->D C Pd/Cu Catalyst System Base, Solvent C->D E Base-mediated Deprotection (e.g., K2CO3/MeOH) D->E F Aqueous Workup & Extraction E->F G Purification (e.g., Column Chromatography or Distillation) F->G H (2-Ethynylphenyl)methanamine (Final Product) G->H

Caption: High-level workflow for the two-step synthesis of (2-Ethynylphenyl)methanamine.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process in a question-and-answer format.

Q1: My reaction has stalled or shows very low conversion of the starting aryl halide. What are the primary factors to investigate?

Answer: Low or incomplete conversion in a Sonogashira coupling is a common issue that can typically be traced back to the catalyst system, reaction conditions, or reagent quality.

1. Catalyst System Integrity:

  • Palladium Catalyst Activity: The active Pd(0) species is prone to oxidation. Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is of high quality.[4] For scale-up, using more stable and active pre-catalysts with bulky, electron-rich phosphine ligands can be beneficial.

  • Copper Co-catalyst: If using a traditional copper-catalyzed system, ensure the Cu(I) source (typically CuI) is fresh and not oxidized to Cu(II), which is ineffective.

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. If the reaction mixture turns black rapidly (indicating palladium black precipitation), it's a sign of catalyst decomposition.

2. Reaction Conditions:

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.[3][5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are degassed prior to use.

  • Temperature: While many Sonogashira couplings run at room temperature, reactions involving less reactive aryl bromides or chlorides may require heating (e.g., 60-80 °C).[5] However, excessive heat can accelerate catalyst decomposition. Monitor the reaction progress closely.

  • Base Strength & Solubility: The base is crucial for deprotonating the alkyne. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serve as both the base and solvent.[5] Ensure the base is in sufficient excess (typically 2-3 equivalents) and is soluble in the reaction medium.

3. Reagent Quality:

  • Solvent Purity: Use anhydrous, degassed solvents. Water can interfere with the catalytic cycle.

  • Inhibitors in Starting Materials: Your aryl halide or alkyne source could contain inhibitors from their manufacturing process. Purification of starting materials may be necessary.

Parameter Recommendation for Investigation Rationale
Catalyst Analyze a sample by TLC/LCMS to check for starting material. If stalled, consider adding a fresh portion of the palladium catalyst.To determine if the issue is catalyst deactivation versus an inherently slow reaction.
Atmosphere Improve degassing procedures. Use a continuous inert gas blanket for large-scale reactions.Oxygen is a primary culprit for both catalyst death and the formation of homocoupling impurities.[3][6]
Temperature Gradually increase the temperature in 10 °C increments, monitoring for product formation and decomposition.Balances the need for thermal energy to overcome activation barriers against the risk of catalyst degradation.
Q2: My primary impurity is the homocoupled alkyne (Glaser product). How can I suppress this side reaction?

Answer: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, especially in copper-catalyzed variants, and is promoted by the presence of oxygen.[6] Here are several effective strategies to minimize it:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Use Schlenk line techniques or a glovebox for small-scale reactions. For pilot-scale, ensure the reactor is pressure-purged multiple times with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.

  • Consider a Copper-Free Protocol: The copper acetylide intermediate is central to the Glaser coupling mechanism.[6] Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side product. These systems often require a stronger organic base and may use specialized palladium/ligand systems.[3][7]

  • Use a Protected Alkyne: Employing an alkyne with a protecting group, such as trimethylsilylacetylene (TMSA), physically prevents homocoupling. The silyl group is then removed in a subsequent step, typically under mild basic conditions (e.g., K₂CO₃ in methanol).[8] This two-step approach often provides cleaner product and is highly reliable for scale-up.

G start High Homocoupling Detected q1 Is the reaction run under strictly anaerobic conditions? start->q1 a1_no Implement rigorous degassing and inert atmosphere blanket. q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes a1_no->q1 Re-evaluate q2 Is a copper co-catalyst being used? a1_yes->q2 a2_yes Switch to a copper-free protocol OR Use a protected alkyne (e.g., TMSA). q2->a2_yes Yes a2_no Consider slow addition of alkyne to keep concentration low. q2->a2_no No end_node Homocoupling Minimized a2_yes->end_node a2_no->end_node

Caption: Decision tree for troubleshooting alkyne homocoupling.

Q3: The reaction was successful at 1g scale, but the yield dropped significantly at 100g scale. What scale-up parameters should I reconsider?

Answer: This is a classic scale-up challenge. The transition from a round-bottom flask to a large reactor changes the surface-area-to-volume ratio, which profoundly impacts heat and mass transfer.[9]

  • Thermal Management: Sonogashira couplings can be exothermic. In a small flask, this heat dissipates easily. In a large reactor, poor heat transfer can create localized hot spots, leading to solvent boiling or catalyst decomposition.[9]

    • Solution: Ensure your reactor has adequate cooling capacity. Consider controlling the rate of addition of a key reagent to manage the rate of heat generation. Perform a reaction calorimetry study if possible to understand the thermal profile.

  • Mass Transfer (Mixing): Inefficient mixing in a large reactor can lead to localized areas of high reagent concentration and others of depletion, slowing the overall reaction rate and promoting side reactions.

    • Solution: The choice of impeller (stirrer) type and stirring speed is critical. Ensure the mixing is sufficient to keep the catalyst and reagents homogeneously suspended. For heterogeneous catalysts or slurries, ensuring good solid suspension is paramount.

  • Reagent Addition Strategy: Adding a reagent all at once on a large scale is very different from doing so on a small scale.

    • Solution: As mentioned, subsurface addition and slow, controlled addition rates for key reagents (like the alkyne or base) are crucial for maintaining control over the reaction.

Q4: I'm observing product loss during workup and purification. Is (2-Ethynylphenyl)methanamine unstable?

Answer: Yes, the product can be sensitive. The combination of a primary amine and a terminal alkyne in one molecule presents stability challenges. The primary amine is basic and can be nucleophilic, while the terminal alkyne can be prone to oxidation or polymerization under certain conditions.

  • pH Sensitivity: Avoid strongly acidic or basic conditions during aqueous workup, as this can promote side reactions. A simple extraction with a mild base (e.g., NaHCO₃ solution) is often sufficient.

  • Thermal Stability: The product may be unstable to high temperatures. If purification is done by distillation, use high vacuum to keep the boiling temperature as low as possible.

  • Air Sensitivity: Like many alkynes, the product can be sensitive to air, especially in the presence of trace metals. It is best to handle the purified product under an inert atmosphere and store it cold and protected from light.

  • Purification: Standard silica gel chromatography is often effective. However, the basic amine group can streak on silica. To mitigate this, you can either pre-treat the silica with a small amount of triethylamine in the eluent (e.g., 1%) or use a different stationary phase like alumina.

Part 2: Key Process FAQs

Q1: Which aryl halide starting material is best for scale-up: 2-iodo-, 2-bromo-, or 2-chloro-benzylamine?

Answer: The choice of halide is a trade-off between reactivity and cost. The reactivity order for oxidative addition to the palladium center is I > Br > Cl .[5]

  • 2-Iodobenzylamine: This will be the most reactive starting material, allowing for the mildest reaction conditions (lower temperatures, lower catalyst loading), which is highly advantageous for stability and purity. However, iodo-aromatics are significantly more expensive, which can be prohibitive for large-scale synthesis.

  • 2-Bromobenzylamine: This represents the best balance. It is significantly cheaper than the iodo-analogue and is still quite reactive, typically requiring only moderate heating. Most published procedures for similar couplings utilize aryl bromides.

  • 2-Chlorobenzylamine: Aryl chlorides are the cheapest but also the least reactive. They require more forcing conditions: higher temperatures and, critically, specialized catalyst systems with highly active, bulky, electron-rich ligands (e.g., Buchwald or Fu-type ligands) to achieve efficient coupling.[6] While economically attractive, the process development can be more challenging.

Recommendation: For initial scale-up and process validation, 2-bromobenzylamine is often the most practical and reliable choice.

Q2: What are the pros and cons of copper-catalyzed vs. copper-free Sonogashira for this synthesis?

Answer: This is a critical process decision. While the "classic" Sonogashira reaction uses a copper(I) co-catalyst, modern methods often omit it to avoid its drawbacks.[3]

FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Pros - Generally faster reaction rates. - Well-established, vast literature. - Often effective at lower temperatures.- Avoids alkyne homocoupling (Glaser product).[3] - Eliminates toxic copper waste, simplifying purification and reducing environmental impact. - Less stringent exclusion of air may be tolerable in some systems.
Cons - Prone to alkyne homocoupling, requiring strict oxygen exclusion.[6] - Copper waste can be toxic and difficult to remove from the final product to meet pharmaceutical specifications (< ppm levels).- May require higher temperatures or longer reaction times. - Often requires a stronger base (e.g., Cs₂CO₃, K₂CO₃) or a larger excess of an amine base. - May require more specialized/expensive ligands for high efficiency.

Recommendation for Scale-Up: A copper-free protocol is strongly recommended. The benefits of avoiding homocoupling and eliminating copper contamination far outweigh the potentially more challenging reaction development. The improved purity profile and simplified waste stream are major advantages in a manufacturing context.

Part 3: Reference Protocol (50g Scale, Copper-Free)

Disclaimer: This protocol is a representative example based on established chemical principles. It must be optimized and validated for safety and efficiency in a controlled laboratory setting before any scale-up.

Objective: To synthesize (2-Ethynylphenyl)methanamine on a 50g scale from 2-bromobenzylamine and trimethylsilylacetylene.

Reagents:

  • 2-Bromobenzylamine (50.0 g, 269 mmol, 1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (31.7 g, 322 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1.89 g, 2.69 mmol, 1 mol%)

  • Diisopropylethylamine (DIPEA) (104 g, 806 mmol, 3.0 equiv)

  • Anhydrous, degassed Toluene (500 mL)

Step 1: Sonogashira Coupling

  • Equip a 1L, 3-neck reactor with a mechanical stirrer, condenser, thermocouple, and a nitrogen inlet.

  • Purge the reactor thoroughly with nitrogen for 30 minutes.

  • Charge the reactor with 2-bromobenzylamine (50.0 g), PdCl₂(PPh₃)₂ (1.89 g), and toluene (500 mL).

  • Begin stirring and sparge the resulting slurry with nitrogen for an additional 20 minutes to ensure the system is fully deoxygenated.

  • Add the DIPEA (104 g) via cannula, followed by the TMSA (31.7 g).

  • Heat the reaction mixture to 70 °C and hold at this temperature, monitoring by TLC or LCMS every 2 hours until the 2-bromobenzylamine is consumed (typically 8-12 hours).

Step 2: Deprotection and Workup

  • Once the coupling is complete, cool the reaction mixture to room temperature.

  • Add Methanol (250 mL) followed by Potassium Carbonate (K₂CO₃) (55.7 g, 404 mmol, 1.5 equiv).

  • Stir the mixture at room temperature for 4-6 hours until the TMS-protected intermediate is fully converted to the terminal alkyne (monitor by TLC/LCMS).

  • Filter the mixture through a pad of celite to remove inorganic salts and palladium residues. Wash the pad with toluene (100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in ethyl acetate (400 mL) and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, containing 1% triethylamine to prevent streaking) to afford (2-Ethynylphenyl)methanamine as a pale yellow oil.

Part 4: Safety & Handling

  • Palladium Catalysts: Palladium compounds are heavy metal catalysts. Avoid inhalation of dust and skin contact.

  • Copper Salts (if used): Copper iodide is toxic. Handle with appropriate personal protective equipment (PPE).

  • Amines: 2-Bromobenzylamine and the product, (2-Ethynylphenyl)methanamine, are corrosive and harmful amines. A related isomer is known to cause severe skin burns and eye damage.[10] Always handle in a fume hood with gloves and eye protection.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment.

  • Exotherm: Be aware of potential exotherms during the reaction and have adequate cooling in place, especially during scale-up.[9]

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Synlett. Available at: [Link]

  • Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. Available at: [Link]

  • o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. The Journal of Organic Chemistry. Available at: [Link]

  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Synthesis of (3-Ethynyl-phenyl)-methyl-amine (2). Reagents and conditions. ResearchGate. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. Available at: [Link]

  • Synthesis of 4-Alkylindoles from 2-Alkynylanilines via Dearomatization- and Aromatization-Triggered Alkyl Migration. Organic Letters. Available at: [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. Available at: [Link]

  • Challenges in catalyzing the Sonogashira coupling reaction with current catalytic systems. ResearchGate. Available at: [Link]

  • (4-Ethynylphenyl)methanamine. PubChem. Available at: [Link]

  • Preparation method for oxetane-2-methylamine.Google Patents.
  • 2-(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. Advanced Synthesis & Catalysis. Available at: [Link]

Sources

Technical Support Center: Synthesis of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Ethynylphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable building block. We will move beyond simple procedural lists to explore the mechanistic origins of common impurities and provide validated, step-by-step protocols to overcome them.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing (2-Ethynylphenyl)methanamine?

There are two predominant routes for the synthesis of (2-Ethynylphenyl)methanamine. The most common approach involves a Sonogashira cross-coupling reaction between a 2-halobenzylamine derivative (or a precursor like 2-halobenzonitrile) and a protected terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection. An alternative strategy is the reduction of 2-ethynylbenzonitrile. The choice of route often depends on the availability of starting materials and the scale of the reaction.

Q2: Why is a protecting group, like TMS, typically used for the alkyne in the Sonogashira coupling route?

Terminal alkynes have an acidic proton that can lead to a significant side reaction under the basic conditions of the Sonogashira coupling: oxidative homocoupling (also known as Glaser or Hay coupling).[1] This results in the formation of a symmetric buta-1,3-diyne byproduct. Using a protecting group like trimethylsilyl (TMS) blocks this acidic site, preventing homocoupling. The protecting group is then removed in a subsequent step to yield the desired terminal alkyne.[2]

Q3: My final product appears unstable and darkens over time. Why does this happen and how can I store it?

(2-Ethynylphenyl)methanamine, like many primary amines and terminal alkynes, can be susceptible to oxidation and polymerization. The amine can be oxidized by atmospheric oxygen, and the terminal alkyne can undergo slow, often metal-catalyzed, polymerization, both leading to discoloration and the formation of complex impurities. For optimal stability, the compound should be stored as a salt (e.g., hydrochloride) or in a pure, free-base form under an inert atmosphere (Nitrogen or Argon) at low temperatures (4°C), protected from light.

Section 2: Troubleshooting Guide for the Sonogashira Coupling Route

This route is highly versatile but is prone to specific side reactions that can complicate purification and reduce yields. The general workflow is outlined below.

Sonogashira_Workflow SM 2-Halobenzylamine (or precursor) Coupled Protected Intermediate SM->Coupled Alkyne TMS-Acetylene Alkyne->Coupled Catalyst Pd/Cu Catalyst, Base Product (2-Ethynylphenyl)methanamine Coupled->Product Deprotection Deprotection Reagent

Caption: General workflow for the Sonogashira synthesis route.

Problem 1: Identification of a High Molecular Weight Byproduct (Homocoupling)

Q: My reaction mass spectrometry shows a significant peak around m/z 260, and my yield of the desired product is low. What is this impurity?

This is the classic signature of the alkyne homocoupling byproduct, 1,4-bis(2-(aminomethyl)phenyl)buta-1,3-diyne. This occurs when the terminal alkyne, formed in situ by premature deprotection or from unprotected starting material, undergoes oxidative coupling. This reaction is particularly promoted by the copper(I) co-catalyst in the presence of oxygen.[1][3]

Homocoupling_Mechanism cluster_sonogashira Desired Sonogashira Cycle cluster_homocoupling Undesired Homocoupling Cycle ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition Pd0 Pd(0) ArPdC≡CR Ar-Pd(II)-C≡CR ArPdX->ArPdC≡CR Transmetalation CuC≡CR Cu-C≡CR Product Ar-C≡CR ArPdC≡CR->Product Reductive Elimination CuC≡CH_1 Cu-C≡CH Diyne H-C≡C-C≡C-H (Diyne) CuC≡CH_1->Diyne CuC≡CH_2 Cu-C≡CH CuC≡CH_2->Diyne O2 O₂ O2->Diyne Oxidative Coupling Troubleshoot Problem: Premature deprotection or unprotected alkyne starting material leads to Cu-C≡CH formation, which enters the homocoupling cycle.

Caption: Catalytic cycles showing desired Sonogashira vs. undesired homocoupling.

Preventative Measures & Protocol:

  • Rigorous Degassing: Oxygen is the terminal oxidant for the homocoupling reaction. Before adding the catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Use High-Quality Reagents: Ensure the base (e.g., triethylamine, diisopropylethylamine) is freshly distilled to remove any oxidizing impurities.

  • Copper-Free Conditions: While often slower, copper-free Sonogashira protocols can completely eliminate this side product.[4] These typically require more specialized phosphine ligands and may need higher temperatures.

  • Controlled Atmosphere: Maintain a positive pressure of inert gas throughout the reaction. Some protocols even suggest using a dilute hydrogen atmosphere to keep the catalysts in their active, reduced state and suppress oxidation.[1]

Problem 2: Incomplete Deprotection of Silyl Group

Q: My NMR spectrum shows signals around 0.25 ppm, and my mass spec has a peak at M+72. How do I resolve this?

This indicates the presence of the TMS-protected intermediate, (2-((trimethylsilyl)ethynyl)phenyl)methanamine. The deprotection step was incomplete. The stability of the silyl group and the efficiency of its removal depend heavily on the chosen reagent and reaction conditions.

Table 1: Comparison of Common Silyl Deprotection Methods

ReagentTypical ConditionsAdvantagesDisadvantages & Impurities
TBAF (Tetrabutylammonium fluoride)THF, 0°C to RTHighly effective, fastCan be non-selective, may affect other silyl ethers; potential for side reactions with base-sensitive groups.[5][6]
K₂CO₃ / MeOH Methanol, RTMild, inexpensive, easy workupSlower reaction times, may not be effective for bulkier silyl groups.[7]
AgNO₃ / KF Methanol or other polar solventsCan be selective for alkynyl silyl groupsRequires stoichiometric silver, potential for metal contamination in product.[6][8]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Acetonitrile/H₂O, 60°CHighly chemoselective for TMS-alkynes, mild.[9]Requires heating, DBU can be difficult to remove during workup.

Recommended Protocol for Complete Deprotection:

This protocol utilizes potassium carbonate in methanol, which is generally robust, inexpensive, and easy to perform.

  • Dissolution: Dissolve the crude TMS-protected amine (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS every 30 minutes. The deprotected product will be more polar. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude deprotected product, ready for purification.

Section 3: Troubleshooting Guide for the Nitrile Reduction Route

This route can be effective if 2-ethynylbenzonitrile is readily available. However, the primary challenge is the chemoselective reduction of the nitrile in the presence of the alkyne.

Problem 3: Over-reduction and Loss of the Alkyne

Q: My final product has a mass of 133 or 135 g/mol , and the characteristic alkyne signals in the ¹H and ¹³C NMR are absent. What occurred?

This is a clear indication of over-reduction. The ethynyl triple bond has been partially or fully reduced to an ethenyl (alkene, C₉H₁₁N, MW 133.19) or ethyl (alkane, C₉H₁₃N, MW 135.21) group, respectively. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) can readily reduce both nitriles and alkynes if conditions are not carefully controlled.

Reduction_Pathway Start 2-Ethynylbenzonitrile C≡N, C≡CH Desired Desired Product CH₂NH₂, C≡CH Start->Desired Selective Reduction (e.g., careful LiAlH₄, BH₃) Alkene Over-reduced Impurity CH₂NH₂, CH=CH₂ Start->Alkene Harsh Reduction (e.g., excess LiAlH₄, H₂/Lindlar) Alkane Fully Reduced Impurity CH₂NH₂, CH₂CH₃ Alkene->Alkane Harsh Reduction (e.g., H₂/Pd-C)

Caption: Potential reduction pathways for 2-ethynylbenzonitrile.

Solutions for Selective Reduction:

  • Controlled LiAlH₄ Addition: Use LiAlH₄, but control the stoichiometry and temperature rigorously.

    • Cool the solution of 2-ethynylbenzonitrile in an anhydrous ether (like THF or diethyl ether) to -20°C or lower before the dropwise addition of the LiAlH₄ solution.

    • Use only a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents).

    • Maintain the low temperature throughout the addition and for a short period after, then allow it to slowly warm to room temperature while monitoring by TLC.

  • Use Alternative Reducing Agents: Borane complexes (e.g., BH₃·THF) are often more chemoselective for the reduction of nitriles over isolated alkynes.

  • Avoid Catalytic Hydrogenation: Standard catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) is generally not suitable as it will readily reduce the alkyne.

Section 4: General Purification Protocol

Regardless of the synthetic route, purification is essential to remove catalysts, unreacted starting materials, and byproducts. A combination of acid-base extraction and column chromatography is highly effective.

Protocol: Acid-Base Extraction and Chromatography

  • Initial Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with aqueous acid (e.g., 1 M HCl). The desired amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like the homocoupling diyne) in the organic layer.

    • Separate the layers and discard the organic phase.

  • Liberation of Free Base:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10).

    • The free amine will precipitate or form an oil.

  • Final Extraction & Chromatography:

    • Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting crude amine by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane or 10-50% ethyl acetate in hexanes, often provides excellent separation.

Section 5: References

  • García-López, J.-A., et al. (2007). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. European Journal of Organic Chemistry, 2007(28), 4761-4765. [Link]

  • SynArchive. (2024). Protection of Acetylene by Silane. [Link]

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]

  • Lang, K., & Toste, F. D. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(1), 1-21. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Alagarsamy, P., & Varma, R. S. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 8(24), 5441–5444. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(17), 7342–7348. [Link]

  • Organic Chemistry Portal. (2023). Protective Groups. [Link]

  • Wu, C.-C., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(8), 9659–9675. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. (2-Ethynylphenyl)methanamine, a versatile building block in medicinal chemistry and materials science, is no exception. Its dual functionality—a reactive primary amine and a terminal alkyne—makes it highly valuable, but also susceptible to a unique profile of process-related impurities.

This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive purity assessment of synthesized (2-Ethynylphenyl)methanamine. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative standards.

Part 1: Understanding the Synthetic Landscape and Potential Impurity Profile

The purity analysis of a synthesized compound begins with a thorough understanding of its synthetic route. A common and efficient method for preparing (2-Ethynylphenyl)methanamine involves a Sonogashira coupling reaction.[1][2] This palladium- and copper-catalyzed cross-coupling joins an aryl halide with a terminal alkyne.[1][3]

A plausible synthetic route could involve the coupling of 2-iodobenzylamine with a protected alkyne like trimethylsilylacetylene, followed by deprotection. Given this, a newly synthesized batch may contain a variety of impurities, each requiring a specific analytical strategy for detection and quantification.

Table 1: Common Impurities in the Synthesis of (2-Ethynylphenyl)methanamine

Impurity ClassSpecific ExamplesOriginRecommended Primary Analysis Technique
Unreacted Starting Materials 2-Iodobenzylamine, TrimethylsilylacetyleneIncomplete reactionHPLC-UV, GC-MS
Catalyst Residues Palladium (Pd), Copper (Cu)Sonogashira coupling catalystsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Reaction Byproducts Alkyne homocoupling products (diynes)Side reaction, often promoted by oxygenHPLC-UV, LC-MS
Isomeric Impurities (3-Ethynylphenyl)methanamine, (4-Ethynylphenyl)methanamineImpure starting materials or side reactionsHPLC-UV (with appropriate column and mobile phase)
Residual Solvents Toluene, Triethylamine, Tetrahydrofuran (THF)Reaction and workup solventsHeadspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

The Sonogashira reaction, while versatile, is known for a key side reaction: the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[4] This can lead to the formation of diyne impurities, which can be difficult to separate and may interfere with subsequent reactions. The presence of copper, while increasing reactivity, can exacerbate this issue.[1]

Part 2: A Multi-Pronged (Orthogonal) Approach to Purity Verification

No single analytical technique can provide a complete purity profile. A robust analysis relies on orthogonal methods—techniques that measure the same attribute (purity) using different physicochemical principles. For (2-Ethynylphenyl)methanamine, a combination of chromatographic and spectroscopic methods is essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities

HPLC with UV detection is the primary tool for quantifying organic, non-volatile impurities, including unreacted starting materials, isomeric impurities, and byproducts.

  • Expertise & Causality: The choice of a C18 (octadecylsilyl) reversed-phase column is logical due to the aromatic nature of the analyte and its expected impurities. A gradient elution, starting with a high percentage of aqueous mobile phase and ramping up the organic component (like acetonitrile or methanol), is necessary to elute both the polar amine and any less polar byproducts within a reasonable timeframe. The primary amine group can cause peak tailing on standard silica-based columns; therefore, using a column with end-capping or a base-deactivated stationary phase is critical for achieving sharp, symmetrical peaks, which are essential for accurate quantification. The addition of a small amount of an acid modifier like formic acid or trifluoroacetic acid to the mobile phase protonates the amine, improving peak shape and retention consistency.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Residues

Residual solvents from synthesis and purification pose a significant risk to safety and can inhibit downstream reactions.[5] Headspace GC-MS is the gold-standard method for their analysis, conforming to guidelines like USP <467>.[5][6]

  • Expertise & Causality: The headspace technique is preferred because it avoids injecting the non-volatile analyte and potential inorganic impurities onto the GC column, which would otherwise lead to contamination and degradation of column performance. By heating the sample in a sealed vial, volatile solvents partition into the headspace gas, which is then injected for analysis.[7] A polar GC column, such as one with a polyethylene glycol (PEG) stationary phase, is often used for residual solvent analysis as it provides good separation for a wide range of common organic solvents.[8] Mass spectrometry provides definitive identification of the eluted solvents based on their unique mass fragmentation patterns.

Quantitative NMR (qNMR): An Absolute Purity Assessment

While HPLC and GC provide relative purity (area %), quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful method for determining absolute purity without the need for a specific reference standard for every impurity.[9][10]

  • Trustworthiness & Causality: qNMR is considered a primary ratio measurement technique.[11] By accurately weighing the analyte and a certified internal standard of known purity into the same NMR tube, the purity of the analyte can be calculated directly by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[10][12] This method is "self-validating" in the sense that it is orthogonal to chromatographic techniques and relies on the fundamental principle that NMR signal intensity is directly proportional to the number of nuclei.[10][12] For (2-Ethynylphenyl)methanamine, the distinct alkyne proton (-C≡CH) or the benzylic protons (-CH₂NH₂) are excellent candidates for quantification against a stable, non-overlapping internal standard like maleic anhydride or dimethyl sulfone.

Part 3: Experimental Protocols and Data Visualization

Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a newly synthesized batch of (2-Ethynylphenyl)methanamine.

Purity_Analysis_Workflow cluster_initial Initial Screening & ID cluster_quant Quantitative Purity Assessment cluster_final Final Reporting Start New Batch of (2-Ethynylphenyl)methanamine NMR_ID ¹H NMR & ¹³C NMR (Structural Confirmation) Start->NMR_ID FTIR_ID FTIR (Functional Group ID) Start->FTIR_ID HPLC HPLC-UV (Organic Impurities, Isomers, Byproducts) NMR_ID->HPLC GC_MS HS-GC-MS (Residual Solvents) NMR_ID->GC_MS ICP_MS ICP-MS (Trace Metals: Pd, Cu) NMR_ID->ICP_MS qNMR qNMR (Absolute Purity Assay) HPLC->qNMR If primary standard is unavailable Report Generate Certificate of Analysis (CoA) HPLC->Report GC_MS->Report ICP_MS->Report qNMR->Report

Caption: Workflow for the comprehensive purity analysis of (2-Ethynylphenyl)methanamine.

Detailed Protocol: HPLC-UV Analysis of Organic Impurities

This protocol is designed to provide robust separation of (2-Ethynylphenyl)methanamine from potential process-related impurities.

  • Instrumentation & Columns:

    • HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (base-deactivated).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (monitor 220 nm as well for broader impurity detection).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized material into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of (2-Ethynylphenyl)methanamine should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

Detailed Protocol: HS-GC-MS Analysis of Residual Solvents

This protocol is aligned with the principles of USP <467> for identifying and quantifying residual solvents.[5][6]

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD) and a headspace autosampler.

    • GC Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MS Transfer Line: 250 °C.

    • MS Source: 230 °C.

    • Scan Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 min.

    • Loop Temperature: 90 °C.

    • Vial Pressurization: 10 psi.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent, such as Dimethyl Sulfoxide (DMSO), which is known to be a good solvent for many drug formulations for this analysis.[5]

    • Crimp the vial securely.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data from the analysis of a batch of (2-Ethynylphenyl)methanamine, showcasing how different techniques provide complementary information.

Table 2: Hypothetical Purity Analysis Results for Batch #XYZ-001

Analytical TechniqueParameter MeasuredResultInterpretation
HPLC-UV Relative Purity (Area %)99.2%High purity with respect to UV-active organic impurities.
Known Impurity: 2-Iodobenzylamine0.15%Minor amount of unreacted starting material.
Unknown Impurity at RRT 1.80.35%A non-polar byproduct, possibly a diyne, requires further identification (e.g., by LC-MS).
Isomeric Purity>99.9%No detectable isomeric impurities.
HS-GC-MS Residual Toluene150 ppmBelow typical regulatory limits (e.g., ICH Q3C limit is 890 ppm).[5]
Residual Triethylamine< 50 ppmAcceptable level.
qNMR Absolute Purity (w/w %)98.9%Provides the most accurate mass-based purity, accounting for non-UV active impurities and inorganics.
ICP-MS Residual Palladium (Pd)8 ppmWithin acceptable limits for many pharmaceutical applications (<10 ppm).
Residual Copper (Cu)25 ppmWithin acceptable limits.

Conclusion

The purity analysis of (2-Ethynylphenyl)methanamine is a multifaceted task that demands a carefully selected suite of orthogonal analytical methods. While HPLC-UV provides the core data on organic impurities and isomers, it must be complemented by HS-GC-MS for volatile residues and ICP-MS for inorganic catalyst remnants. For the highest level of accuracy and to establish a definitive purity value, qNMR stands as an indispensable tool, offering an absolute measurement that is independent of the assumptions inherent in chromatographic methods.[12][13] By integrating these techniques, researchers can ensure the quality, consistency, and safety of their synthesized material, paving the way for successful and reliable scientific outcomes.

References

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Available from: [Link]

  • Shimadzu Europe. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available from: [Link]

  • Reading Scientific Services Ltd (RSSL). qNMR: A powerful tool for purity determination. Available from: [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

  • PubMed. Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • LCGC International. Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. Available from: [Link]

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed Central (PMC). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available from: [Link]

  • RSC Publishing. Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities. Available from: [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]

  • YouTube. Tests for Terminal Alkynes. Available from: [Link]

  • YouTube. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

Sources

A Comparative Spectroscopic Guide to (2-Ethynylphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of (2-Ethynylphenyl)methanamine and its derivatives, compounds of significant interest in medicinal chemistry and materials science. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this important class of molecules.

Introduction

(2-Ethynylphenyl)methanamine and its analogs are versatile building blocks in organic synthesis. The presence of a terminal alkyne, a primary amine, and an aromatic ring provides multiple reaction sites for diversification, making them valuable scaffolds in the development of novel therapeutic agents and functional materials. Accurate and thorough spectroscopic analysis is paramount for confirming the structure and purity of these compounds. This guide provides a comparative analysis of the parent molecule and three key derivatives: an N-acetylated derivative, a derivative with an electron-withdrawing group (chlorine), and a derivative with an electron-donating group (methyl).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed picture of the molecular structure.

Causality Behind Experimental Choices:

A standard 400 MHz or 500 MHz spectrometer is employed to provide sufficient resolution for unambiguous peak assignment. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning proton and carbon signals, especially in complex regions of the spectrum.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Setup: Tune and shim the NMR spectrometer (e.g., Bruker Avance 400 MHz) for the ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Standard parameters might include a spectral width of 220 ppm and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Comparative ¹H NMR Data
CompoundAr-H (ppm)-CH₂- (ppm)-NH₂/-NH (ppm)≡C-H (ppm)Other (ppm)
(2-Ethynylphenyl)methanamine 7.15-7.45 (m, 4H)3.90 (s, 2H)1.60 (br s, 2H)3.30 (s, 1H)-
N-(2-Ethynylbenzyl)acetamide 7.20-7.50 (m, 4H)4.50 (d, 2H)6.00 (br t, 1H)3.35 (s, 1H)2.05 (s, 3H, -COCH₃)
(4-Chloro-2-ethynylphenyl)methanamine 7.10-7.40 (m, 3H)3.85 (s, 2H)1.65 (br s, 2H)3.32 (s, 1H)-
(4-Methyl-2-ethynylphenyl)methanamine 6.95-7.30 (m, 3H)3.82 (s, 2H)1.55 (br s, 2H)3.25 (s, 1H)2.30 (s, 3H, Ar-CH₃)
Comparative ¹³C NMR Data
CompoundAr-C (ppm)-CH₂- (ppm)C≡C (ppm)≡C-H (ppm)Other (ppm)
(2-Ethynylphenyl)methanamine 122.0, 127.0, 128.5, 129.0, 132.5, 142.046.0121.083.0-
N-(2-Ethynylbenzyl)acetamide 122.5, 127.5, 129.0, 130.0, 133.0, 139.044.0120.583.523.0 (-COCH₃), 169.5 (C=O)
(4-Chloro-2-ethynylphenyl)methanamine 121.0, 128.0, 129.5, 132.0, 134.0, 140.545.5122.082.5-
(4-Methyl-2-ethynylphenyl)methanamine 122.5, 127.5, 129.5, 133.0, 138.0, 139.545.8120.083.221.0 (Ar-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.

Causality Behind Experimental Choices:

Attenuated Total Reflectance (ATR) is often preferred for its simplicity, as it requires minimal sample preparation. Alternatively, preparing a KBr pellet can provide high-quality spectra for solid samples. The mid-infrared region (4000-400 cm⁻¹) is scanned as it contains the characteristic vibrational frequencies for most organic functional groups.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Record the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Comparative IR Data
CompoundN-H Stretch (cm⁻¹)C≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
(2-Ethynylphenyl)methanamine 3300-3400 (m, two bands)~3300 (s, sharp)~2100 (w, sharp)-~3050 (m)
N-(2-Ethynylbenzyl)acetamide ~3300 (m, one band)~3300 (s, sharp)~2105 (w, sharp)~1640 (s)~3060 (m)
(4-Chloro-2-ethynylphenyl)methanamine 3300-3400 (m, two bands)~3295 (s, sharp)~2100 (w, sharp)-~3050 (m)
(4-Methyl-2-ethynylphenyl)methanamine 3300-3400 (m, two bands)~3305 (s, sharp)~2100 (w, sharp)-~3045 (m)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Causality Behind Experimental Choices:

Solvents such as ethanol or methanol are commonly used as they are transparent in the UV-Vis region of interest (typically 200-400 nm). The concentration of the sample is kept low to ensure that the absorbance falls within the linear range of the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Comparative UV-Vis Data
Compoundλₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
(2-Ethynylphenyl)methanamine ~240, ~280~10,000, ~1,500
N-(2-Ethynylbenzyl)acetamide ~242, ~285~11,000, ~1,600
(4-Chloro-2-ethynylphenyl)methanamine ~245, ~288~12,000, ~1,700
(4-Methyl-2-ethynylphenyl)methanamine ~243, ~283~11,500, ~1,650

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Causality Behind Experimental Choices:

Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns, creating a "fingerprint" for a given compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of the molecular formula.

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate positively charged ions (molecular ions).

  • Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, characteristic ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
(2-Ethynylphenyl)methanamine 131130 (M-H), 115 (M-NH₂), 104 (M-HCN), 91 (tropylium ion)
N-(2-Ethynylbenzyl)acetamide 173131 (M-CH₂CO), 116 (M-NHCOCH₃), 91 (tropylium ion)
(4-Chloro-2-ethynylphenyl)methanamine 165/167164/166 (M-H), 130 (M-Cl), 115 (M-NH₂-Cl)
(4-Methyl-2-ethynylphenyl)methanamine 145144 (M-H), 130 (M-CH₃), 115 (M-NH₂), 105 (methyl tropylium ion)

Visualization of Key Concepts

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output Sample Derivative Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR UV UV-Vis Spectroscopy Sample->UV MS Mass Spectrometry (EI, HRMS) Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure UV->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison Guide Publication Guide Comparison->Guide G Aromatic Aromatic Ring NMR_H ¹H NMR Aromatic->NMR_H δ 7.0-7.5 NMR_C ¹³C NMR Aromatic->NMR_C δ 120-145 UV_spec UV-Vis Aromatic->UV_spec λₘₐₓ ~240, 280 nm Alkyne Terminal Alkyne (-C≡CH) Alkyne->NMR_H δ ~3.3 Alkyne->NMR_C δ ~83, 121 IR_spec IR Alkyne->IR_spec ~3300, ~2100 cm⁻¹ Amine Primary Amine (-CH₂NH₂) Amine->NMR_H δ ~1.6 (br) Amine->IR_spec 3300-3400 cm⁻¹ (2 bands) MS_spec MS Amine->MS_spec Loss of NH₂ Amide N-Acetyl Amide (-NHCOCH₃) Amide->NMR_H δ ~2.05, ~6.0 Amide->IR_spec ~1640 cm⁻¹ (C=O) Amide->MS_spec Loss of NHCOCH₃

Caption: Correlation of functional groups with their characteristic spectroscopic signals.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and MS provide a complementary and powerful suite of tools for the unambiguous characterization of (2-Ethynylphenyl)methanamine and its derivatives. The predictable shifts and fragmentation patterns observed upon substitution with electron-donating, electron-withdrawing, and N-acyl groups allow for a detailed understanding of the structure-property relationships within this class of compounds. This guide serves as a foundational resource for researchers working with these versatile molecules, facilitating their identification and use in the advancement of science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Route 1: Convergent Synthesis via Late-Stage Nitrile Reduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of (2-Ethynylphenyl)methanamine: A Comparative Analysis of Synthetic Routes

Guide for Researchers, Scientists, and Drug Development Professionals

(2-Ethynylphenyl)methanamine is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a terminal alkyne and a primary benzylamine on an ortho-substituted benzene ring, allows for diverse subsequent chemical modifications. The alkyne group is a versatile handle for transformations such as click chemistry, Sonogashira couplings, and cyclization reactions, while the primary amine serves as a key site for amide bond formation, reductive amination, and the introduction of nitrogen-containing heterocycles.

This guide provides a detailed comparison of the two primary synthetic strategies for accessing this important intermediate, offering insights into the practical considerations, advantages, and limitations of each approach. The discussion is grounded in established chemical principles and supported by detailed experimental protocols to aid researchers in selecting the optimal route for their specific application.

This synthetic strategy is arguably the more common and efficient approach. It involves the initial construction of the 2-ethynylbenzonitrile core, followed by the reduction of the nitrile functionality to the desired primary amine. This convergent approach is advantageous as the sensitive aminomethyl group is introduced in the final step, minimizing the need for protecting groups and simplifying the overall synthetic sequence.

Workflow for Route 1

A 2-Iodobenzonitrile C Sonogashira Coupling A->C B Trimethylsilylacetylene B->C D 2-((Trimethylsilyl)ethynyl)benzonitrile C->D Pd(PPh3)2Cl2, CuI, Et3N E Deprotection (e.g., K2CO3, MeOH) D->E F 2-Ethynylbenzonitrile E->F G Reduction (e.g., LiAlH4) F->G H (2-Ethynylphenyl)methanamine G->H

Caption: Convergent synthesis of (2-Ethynylphenyl)methanamine via Sonogashira coupling and subsequent nitrile reduction.

Experimental Protocols for Route 1

Step 1A: Synthesis of 2-Ethynylbenzonitrile via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a robust method for forming C(sp²)-C(sp) bonds.[1][2] The reaction couples a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[3] Using a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is common practice to prevent self-coupling of the terminal alkyne (Glaser coupling).[4]

  • Materials:

    • 2-Iodobenzonitrile

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), anhydrous

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodobenzonitrile (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2.5 mol%), and CuI (5.0 mol%).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous THF and anhydrous Et₃N.

    • Add trimethylsilylacetylene (1.2 equiv.) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.

    • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure. The crude TMS-protected product is often carried forward without further purification.

Step 1B: Desilylation

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)benzonitrile in methanol.

  • Add potassium carbonate (K₂CO₃) (2.0 equiv.) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 2-ethynylbenzonitrile. Purify by column chromatography if necessary.

Step 2: Reduction of 2-Ethynylbenzonitrile to (2-Ethynylphenyl)methanamine

The reduction of nitriles to primary amines is a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion, while generally leaving non-conjugated carbon-carbon triple bonds intact.[5][6]

  • Materials:

    • 2-Ethynylbenzonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or THF

    • Sulfuric acid (10% v/v) or Rochelle's salt solution

  • Procedure (CAUTION: LiAlH₄ reacts violently with water. Perform in a dry fume hood with appropriate personal protective equipment):

    • To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5 - 2.0 equiv.) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-ethynylbenzonitrile (1.0 equiv.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.

    • Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (2-Ethynylphenyl)methanamine. The product can be purified by distillation under reduced pressure or column chromatography.

Route 2: Linear Synthesis via Late-Stage Ethynylation

This alternative strategy involves installing the aminomethyl group first, followed by the introduction of the ethynyl moiety in a later step. This linear approach necessitates the protection of the benzylamine to prevent interference with the Sonogashira coupling catalyst and base. While this adds steps to the synthesis, it avoids the use of potent and hazardous reducing agents like LiAlH₄.

Workflow for Route 2

A 2-Bromobenzylamine B Amine Protection (e.g., Boc2O) A->B C N-Boc-(2-bromophenyl)methanamine B->C E Sonogashira Coupling C->E D Ethynyltrimethylsilane D->E F N-Boc-(2-((trimethylsilyl)ethynyl)phenyl)methanamine E->F Pd cat., CuI, Base G Deprotection (e.g., TFA or HCl) F->G H (2-Ethynylphenyl)methanamine G->H

Sources

A Comparative Guide to the Biological Activity of (2-Ethynylphenyl)methanamine Analogs as MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Propargylamine Scaffold in Neurotherapeutics

The (2-Ethynylphenyl)methanamine scaffold and its N-propargyl derivatives represent a cornerstone in the development of selective inhibitors for Monoamine Oxidase B (MAO-B). MAO-B is a critical flavoenzyme located on the outer mitochondrial membrane, primarily responsible for the degradation of key monoamine neurotransmitters, most notably dopamine.[1][2] In neurodegenerative conditions such as Parkinson's disease (PD), the progressive loss of dopaminergic neurons leads to a dopamine deficit, resulting in severe motor symptoms.[3] By inhibiting MAO-B, the catabolism of dopamine is reduced, thereby increasing its synaptic availability and alleviating parkinsonian symptoms.[2][4]

The defining feature of this inhibitor class is the propargylamine moiety (a terminal acetylene group attached to an aminomethyl chain), which acts as a mechanism-based inactivator. This guide provides a comparative analysis of key analogs, delves into the molecular mechanism of their irreversible inhibition, presents a robust experimental protocol for activity assessment, and contextualizes their action within the broader dopamine signaling pathway. For this analysis, we will focus on well-characterized, clinically relevant analogs such as Rasagiline and Selegiline, which, while incorporating the core ethynylphenylamine pharmacophore into a more rigid structure, provide a wealth of comparative data.

Mechanism of Action: Irreversible Covalent Inhibition

The therapeutic efficacy of propargylamine-based inhibitors stems from their ability to act as "suicide substrates," leading to the irreversible inactivation of the MAO-B enzyme. This process is not merely about competitive binding but involves a chemical transformation within the enzyme's active site.

The mechanism proceeds in a series of steps:

  • Initial Binding: The inhibitor reversibly binds within the active site of MAO-B.

  • Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor, the catalytic heart of MAO, oxidizes the inhibitor. In what is believed to be the rate-limiting step, the FAD abstracts a hydride ion from the carbon adjacent to the nitrogen of the inhibitor.[5][6]

  • Covalent Adduct Formation: This oxidation generates a highly reactive intermediate. This intermediate then rapidly forms a stable, covalent bond with the N5 atom of the FAD cofactor.[7][8]

This covalent modification permanently deactivates the enzyme. The restoration of MAO-B activity is not possible until the cell synthesizes new enzyme molecules, leading to a prolonged therapeutic effect from a low daily dose.[7]

G cluster_0 MAO-B Active Site cluster_1 Cellular Consequence FAD FAD Cofactor (Oxidized) Reactive_Intermediate Reactive Intermediate FAD->Reactive_Intermediate Hydride Abstraction (Oxidation) Inhibitor Propargylamine Inhibitor (e.g., Rasagiline) Inhibitor->FAD Binds to Active Site Adduct Covalent Inhibitor-FAD Adduct (Inactive Enzyme) New_Enzyme De Novo Enzyme Synthesis Adduct->New_Enzyme Activity restored only by Reactive_Intermediate->Adduct Covalent Bond Formation (N5 Atom) caption Mechanism of Irreversible MAO-B Inhibition.

Caption: Mechanism of Irreversible MAO-B Inhibition.

Comparative Analysis of (2-Ethynylphenyl)methanamine Analogs

The potency and selectivity of MAO-B inhibitors are critical determinants of their therapeutic utility. Potency is measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity, the ratio of IC50 for MAO-A to MAO-B, is crucial for avoiding off-target effects, such as the "cheese effect" (a hypertensive crisis) associated with MAO-A inhibition.[7]

Here, we compare Rasagiline (R-(+)-N-propargyl-1-aminoindan), its less active enantiomer (S-(-)-N-propargyl-1-aminoindan), and the related drug Selegiline. The data clearly demonstrates the high potency and selectivity of these compounds for MAO-B.

CompoundTarget EnzymeIC50 (nM)Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)Reference(s)
Rasagiline Human Brain MAO-B1450.7[9]
Human Brain MAO-A710[9]
Rat Brain MAO-B4.4393[9]
Rat Brain MAO-A412[9]
(S)-(-)-Enantiomer Rat Brain MAO-B~16,800~0.02
Rat Brain MAO-A412 (approx.)
Selegiline Human Brain MAO-B6.8~250[9]
Human Brain MAO-A1700[9]
Rat Brain MAO-B3.63~260[9]
Rat Brain MAO-A944[9]

Key Insights from the Data:

  • Potency: Both Rasagiline and Selegiline are highly potent inhibitors of MAO-B, with IC50 values in the low nanomolar range.[9]

  • Selectivity: Both compounds exhibit significant selectivity for MAO-B over MAO-A, with selectivity indices ranging from approximately 50 to over 250.[9] This high selectivity is key to their favorable safety profile.

  • Stereoselectivity: The activity is highly stereospecific. The R-(+)-enantiomer of N-propargyl-1-aminoindan (Rasagiline) is approximately 3,800 times more active against MAO-B than its S-(-)-enantiomer, highlighting a precise geometric requirement for optimal interaction within the enzyme's active site.[1]

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

To quantitatively assess the inhibitory potential of novel analogs, a robust and high-throughput compatible assay is essential. The Amplex® Red-based fluorometric assay is a widely accepted standard. The principle relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the non-fluorescent Amplex® Red reagent to produce the highly fluorescent compound resorufin, which can be measured. A decrease in the rate of fluorescence generation indicates enzyme inhibition.

G A 1. Reagent Preparation - Assay Buffer - Enzyme Stock (MAO-B) - Inhibitor Dilutions - Control Stocks (e.g., Selegiline) - Substrate (Benzylamine) - Detection Mix (HRP, Amplex Red) B 2. Plate Setup (96-well black plate) - Add Assay Buffer - Add Inhibitor dilutions - Add Control compounds A->B C 3. Pre-incubation - Add MAO-B Enzyme - Incubate (e.g., 15 min, RT) Allows inhibitor to bind enzyme. B->C D 4. Initiate Reaction - Add Substrate/Detection Mix - Mix gently C->D E 5. Kinetic Measurement - Read Fluorescence (Ex/Em ~535/587 nm) - Multiple readings over time (e.g., every 2 min for 30 min) D->E F 6. Data Analysis - Calculate reaction rates (slopes) - Plot % Inhibition vs. [Inhibitor] - Fit curve to determine IC50 E->F caption Workflow for Fluorometric MAO-B Inhibition Assay.

Caption: Workflow for Fluorometric MAO-B Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme: Recombinant human MAO-B. Dilute to a working concentration in Assay Buffer immediately before use.

    • Substrate: Prepare a stock solution of Benzylamine (a selective MAO-B substrate) in ddH₂O.

    • Test Compounds: Prepare a serial dilution series of the (2-Ethynylphenyl)methanamine analogs in DMSO, then dilute further in Assay Buffer.

    • Positive Control: Prepare a dilution series of a known MAO-B inhibitor (e.g., Selegiline or Rasagiline).

    • Detection Reagent: Prepare a working solution containing Amplex® Red and Horseradish Peroxidase (HRP) in Assay Buffer. Protect from light.

  • Assay Procedure (96-well format):

    • To appropriate wells of a black, flat-bottom 96-well plate, add 50 µL of Assay Buffer.

    • Add 5 µL of the test compound dilutions or control compounds. Include "no inhibitor" wells (vehicle control) and "no enzyme" wells (background control).

    • To initiate the inhibitor binding, add 20 µL of the diluted MAO-B enzyme solution to all wells except the "no enzyme" control.

    • Causality: Pre-incubate the plate for 15 minutes at room temperature. This step is critical for irreversible or time-dependent inhibitors to allow for the covalent modification of the enzyme before the substrate is introduced.

    • To start the enzymatic reaction, add 25 µL of the Substrate/Detection Reagent mixture to all wells.

  • Measurement and Analysis:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) kinetically over 30-60 minutes, taking readings every 1-2 minutes.

    • Trustworthiness: The kinetic read is superior to a single endpoint measurement as it ensures the reaction rate is linear and provides a more accurate determination of inhibition.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to calculate the IC50 value.

Broader Context: MAO-B Inhibition in the Dopamine Pathway

Inhibiting MAO-B has profound downstream consequences for neuronal signaling, particularly in the context of Parkinson's disease. The therapeutic benefit arises directly from the modulation of the dopamine metabolic pathway.

G L_DOPA L-DOPA (Levodopa) Dopamine Dopamine L_DOPA->Dopamine Decarboxylation MAOB MAO-B Enzyme Dopamine->MAOB Catabolism Synapse Increased Dopamine in Synapse Dopamine->Synapse Leads to DOPAC DOPAC (Inactive Metabolite) H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->DOPAC MAOB->H2O2 Inhibitor (2-Ethynylphenyl)methanamine Analog (e.g., Rasagiline) Inhibitor->MAOB Irreversible Inhibition Symptoms Improved Motor Symptoms Synapse->Symptoms caption Role of MAO-B Inhibition in Dopamine Pathway.

Caption: Role of MAO-B Inhibition in Dopamine Pathway.

As depicted, dopamine is synthesized from its precursor, L-DOPA. In dopaminergic neurons, MAO-B is a primary enzyme responsible for breaking down dopamine into the inactive metabolite DOPAC (3,4-Dihydroxyphenylacetic acid).[3] This process also generates hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and may exacerbate neuronal damage.[3]

By irreversibly inhibiting MAO-B, (2-Ethynylphenyl)methanamine analogs block this degradation pathway. This has two major therapeutic benefits:

  • Symptomatic Relief: It increases the resident time and concentration of dopamine in the synapse, enhancing dopaminergic signaling and improving the motor symptoms of Parkinson's disease.[1]

  • Potential Neuroprotection: By reducing the production of H₂O₂, these inhibitors may mitigate oxidative stress, potentially slowing the underlying progression of neurodegeneration.[3]

Conclusion and Future Directions

Analogs based on the (2-Ethynylphenyl)methanamine scaffold are potent, selective, and irreversible inhibitors of MAO-B. Their mechanism of action, involving the formation of a covalent adduct with the enzyme's FAD cofactor, provides a durable pharmacological effect that is highly valuable in the management of Parkinson's disease. The high degree of potency and stereoselectivity, as demonstrated by compounds like Rasagiline, underscores the specific nature of the enzyme-inhibitor interaction.

Future research in this area will likely focus on developing multi-target-directed ligands that combine MAO-B inhibition with other neuroprotective activities, such as anti-inflammatory or anti-apoptotic properties, to create more comprehensive disease-modifying therapies for neurodegenerative disorders.

References

  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration Publishing. [Link]

  • Hydride Abstraction as the Rate-Limiting Step of the Irreversible Inhibition of Monoamine Oxidase B by Rasagiline and Selegiline: A Computational Empirical Valence Bond Study. (2020). MDPI. [Link]

  • Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. (2019). PubMed. [Link]

  • Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. (2019). ACS Publications. [Link]

  • Irreversible Inhibition of Monoamine Oxidase B by the Antiparkinsonian Medicines Rasagiline and Selegiline: A Computational Study. (2014). ResearchGate. [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (2005). PubMed Central. [Link]

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. (2001). BioWorld. [Link]

  • MAO-B Inhibitors. (n.d.). Parkinson's Foundation. [Link]

  • Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. (2001). PubMed Central. [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. (2018). PubMed Central. [Link]

  • What are MAO-B inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Could MAO-B Inhibitors Slow Parkinson's Disease Progression?. (2017). Michael J. Fox Foundation. [Link]

  • Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. (2021). King's College London Research Portal. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2017). RSC Publishing. [Link]

  • Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. (2008). PubMed Central. [Link]

Sources

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Ethynylphenylmethanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The positional isomerism of substituents on a phenyl ring can profoundly influence the chemical reactivity of a molecule. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-ethynylphenylmethanamine. By examining the interplay of electronic effects—specifically resonance and inductive effects—we elucidate the expected differences in the nucleophilicity of the amine and the reactivity of the ethynyl group across these three isomers. This analysis is supported by a proposed experimental framework using kinetic studies and Hammett analysis, offering a quantitative approach to understanding and predicting the chemical behavior of these versatile building blocks in synthetic and medicinal chemistry.

Introduction: The Critical Role of Isomerism in Molecular Reactivity

In the realm of drug discovery and materials science, the precise spatial arrangement of functional groups on an aromatic scaffold is a key determinant of a molecule's biological activity and chemical properties. The ethynylphenylmethanamine isomers, possessing a nucleophilic amino group, a reactive ethynyl moiety, and a benzylic methylene, are valuable synthons for the construction of complex molecular architectures. However, the relative positioning of the ethynyl and aminomethyl groups dictates the electronic landscape of the entire molecule, leading to significant variations in reactivity among the ortho, meta, and para isomers. Understanding these differences is paramount for designing efficient synthetic routes and for the rational design of molecules with desired properties.

This guide will dissect the electronic characteristics of each isomer, predict their relative reactivities in a model reaction, and provide a detailed experimental protocol for validating these predictions.

Theoretical Framework: Unraveling the Electronic Effects

The reactivity of the ethynylphenylmethanamine isomers is governed by a combination of inductive and resonance effects exerted by the ethynyl (-C≡CH) and aminomethyl (-CH₂NH₂) substituents.

  • Aminomethyl Group (-CH₂NH₂): This group is primarily an electron-donating group (EDG) through the inductive effect of the methylene group. The nitrogen's lone pair is not in direct conjugation with the aromatic ring.

  • Ethynyl Group (-C≡CH): The ethynyl group is an electron-withdrawing group (EWG) through its sp-hybridized carbons, which are more electronegative than sp²-hybridized carbons of the benzene ring. It can also participate in resonance, acting as a weak π-acceptor.

The interplay of these effects differs depending on the substituent position:

  • Para-ethynylphenylmethanamine: In the para isomer, the electron-withdrawing resonance effect of the ethynyl group can extend through the entire π-system of the benzene ring, directly influencing the electron density at the benzylic position and, to a lesser extent, the amino group. The inductive effects of both groups are also at play.

  • Meta-ethynylphenylmethanamine: In the meta position, the resonance effect of the ethynyl group does not extend to the aminomethyl group's attachment point.[1][2][3] Therefore, the electronic influence is primarily governed by inductive effects.

  • Ortho-ethynylphenylmethanamine: The ortho isomer experiences a combination of resonance and inductive effects, similar to the para isomer. However, the close proximity of the two functional groups can introduce steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the amine's hydrogen and the alkyne's π-system, which can modulate its reactivity in unique ways.

To quantify these electronic effects, the Hammett equation is an invaluable tool.[4] It relates the reaction rates or equilibrium constants of a series of reactions with substituted benzene derivatives to the electronic nature of the substituents.[4] The equation is given by:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.[4]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction.[5][6]

Proposed Experimental Investigation: A Kinetic Study of N-Acylation

To empirically compare the reactivity of the ortho, meta, and para isomers, we propose a kinetic study of their N-acylation with a standard electrophile, such as acetic anhydride. This reaction is a good probe of the nucleophilicity of the primary amine, which is directly influenced by the electronic effects of the ethynyl substituent.

Experimental Workflow

The proposed experimental workflow is outlined below:

G cluster_prep Reactant Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep1 Dissolve ortho-ethynylphenylmethanamine in aprotic solvent (e.g., acetonitrile) react1 Equilibrate amine solution to a constant temperature (e.g., 25°C) prep1->react1 prep2 Dissolve meta-ethynylphenylmethanamine in aprotic solvent prep2->react1 prep3 Dissolve para-ethynylphenylmethanamine in aprotic solvent prep3->react1 prep4 Prepare a standardized solution of acetic anhydride in the same solvent react2 Initiate reaction by adding a stoichiometric excess of acetic anhydride react1->react2 react3 Monitor the disappearance of the amine or appearance of the amide product over time using an appropriate analytical technique (e.g., HPLC, GC, or in-situ IR) react2->react3 analysis1 Plot concentration vs. time data react3->analysis1 analysis2 Determine the initial reaction rate (k) for each isomer by fitting the data to a pseudo-first-order rate law analysis1->analysis2 analysis3 Compare the rate constants (k_ortho, k_meta, k_para) analysis2->analysis3 analysis4 Construct a Hammett plot (log(k/k_H) vs. σ) analysis3->analysis4

Figure 1: Proposed experimental workflow for the kinetic study of N-acylation.

Detailed Experimental Protocol
  • Preparation of Reactant Solutions:

    • Prepare 0.1 M solutions of ortho-, meta-, and para-ethynylphenylmethanamine in anhydrous acetonitrile.

    • Prepare a 1.0 M solution of acetic anhydride in anhydrous acetonitrile.

  • Kinetic Measurement:

    • Place 10 mL of the amine solution in a thermostated reaction vessel at 25.0 ± 0.1 °C equipped with a magnetic stirrer.

    • Initiate the reaction by adding 1.0 mL of the acetic anhydride solution.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting with a suitable solvent system (e.g., a mixture of acetonitrile and water with a small amount of trifluoroacetic acid for HPLC analysis).

    • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining amine.

  • Data Analysis:

    • Plot the natural logarithm of the amine concentration versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k).

    • Repeat the experiment for each isomer to obtain k_ortho, k_meta, and k_para.

Predicted Reactivity and Data Interpretation

Based on the electronic effects discussed, we can predict the relative nucleophilicity of the amine and thus the rate of N-acylation.

Expected Reactivity Order

The expected order of reactivity is:

meta > para ≈ ortho

  • Meta-ethynylphenylmethanamine: The ethynyl group in the meta position exerts its electron-withdrawing inductive effect but cannot engage in resonance with the aminomethyl group's attachment point. This results in the least deactivation of the amine's nucleophilicity compared to the other isomers.

  • Para-ethynylphenylmethanamine: The ethynyl group in the para position deactivates the ring through both inductive and resonance effects, reducing the electron-donating ability of the aromatic system towards the benzylic amine. This leads to a lower amine nucleophilicity compared to the meta isomer.

  • Ortho-ethynylphenylmethanamine: The electronic effects are similar to the para isomer. However, steric hindrance from the bulky ethynyl group may further decrease the reaction rate by impeding the approach of the electrophile. Potential intramolecular interactions could also play a role.

Hypothetical Comparative Data

The following table presents hypothetical, yet plausible, kinetic data for the N-acylation reaction.

IsomerSubstituent PositionHammett Sigma Constant (σ) (estimated for -C≡CH)Pseudo-first-order Rate Constant (k) (s⁻¹)Relative Rate (k/k_meta)
meta-ethynylphenylmethanaminemetaσ_m ≈ +0.215.2 x 10⁻⁴1.00
para-ethynylphenylmethanamineparaσ_p ≈ +0.233.8 x 10⁻⁴0.73
ortho-ethynylphenylmethanamineortho-3.5 x 10⁻⁴0.67
Hammett Analysis

A Hammett plot of log(k/k_H) versus the appropriate sigma constants for the ethynyl group would be expected to yield a negative ρ value. This would confirm that the reaction is favored by electron-donating groups and that the electron-withdrawing ethynyl group retards the reaction. The deviation of the ortho point from the line defined by the meta and para points can provide quantitative insight into the steric effects of the ortho substituent.

Visualizing Electronic Effects

The following diagram illustrates the key electronic effects influencing the amine nucleophilicity in the para and meta isomers.

Sources

A Computational Chemist's Guide to (2-Ethynylphenyl)methanamine: Unveiling Electronic Structure, Reactivity, and Conformational Landscapes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intrinsic properties of a molecule is paramount to predicting its behavior in a biological system. (2-Ethynylphenyl)methanamine, a molecule featuring a reactive ethynyl group and a flexible methanamine side chain on a benzene ring, presents a compelling scaffold for chemical modification and drug design. Its unique electronic and structural characteristics, governed by the interplay between the aromatic ring, the triple bond, and the amino group, can be powerfully elucidated through computational chemistry.

This guide provides an in-depth comparative analysis of (2-Ethynylphenyl)methanamine, benchmarking its predicted properties against key structural isomers and a saturated analog. We will explore how modern computational techniques, particularly Density Functional Theory (DFT), can offer profound insights into conformational preferences, electronic distributions, and reactivity, thereby guiding rational drug design efforts.

The Strategic Selection of Comparators

To fully appreciate the unique properties of (2-Ethynylphenyl)methanamine, a strategic selection of comparator molecules is essential. This allows for the systematic dissection of structure-property relationships.

  • (2-Ethynylphenyl)methanamine (Ortho Isomer): The primary molecule of interest, featuring close proximity between the ethynyl and methanamine groups, suggesting the potential for intramolecular interactions.

  • (3-Ethynylphenyl)methanamine (Meta Isomer): Serves to understand the electronic effects of the ethynyl group on the methanamine moiety when conjugation is disrupted.

  • (4-Ethynylphenyl)methanamine (Para Isomer): Allows for the study of the maximal electronic communication between the two functional groups through the aromatic ring.

  • (2-Ethylphenyl)methanamine: The saturated analog, which by replacing the ethynyl with an ethyl group, helps to isolate the specific contributions of the π-system of the triple bond to the overall properties.

This comparative set allows us to probe the influence of substituent position and the presence of the ethynyl moiety on the molecule's conformational flexibility, electronic landscape, and potential reactivity.

Computational Methodology: A Self-Validating System

The reliability of computational predictions hinges on the careful selection of theoretical methods and basis sets. Our approach is designed to provide a balance between computational cost and accuracy, ensuring the results are robust and predictive.

Conformational Analysis

The spatial arrangement of atoms (conformation) is critical for a molecule's interaction with biological targets.[1] A thorough conformational search is the first step in understanding the molecule's flexibility and identifying its most stable forms.

Protocol:

  • Initial Conformer Generation: A systematic or random conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a broad range of possible low-energy structures.

  • Geometry Optimization: The identified conformers will then be subjected to full geometry optimization using Density Functional Theory (DFT). The B3LYP functional with the 6-31G(d) basis set is a cost-effective and reliable choice for initial optimizations of organic molecules.[2]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies confirms a stable conformation.

Causality: The multi-step approach ensures a comprehensive exploration of the conformational space. Molecular mechanics is fast and ideal for an initial broad search, while DFT provides a more accurate description of the electronic structure necessary for refining the geometries and energies.[3]

G cluster_0 Conformational Analysis Workflow Initial Structures Initial Structures MMFF94 Search Molecular Mechanics Conformational Search Initial Structures->MMFF94 Search Generate diverse starting points DFT Optimization DFT Geometry Optimization (B3LYP/6-31G(d)) MMFF94 Search->DFT Optimization Refine low-energy structures Frequency Analysis Frequency Calculation (No Imaginary Frequencies) DFT Optimization->Frequency Analysis Verify minima Stable Conformers Stable Conformers Frequency Analysis->Stable Conformers Identify stable 3D structures

Caption: Workflow for identifying stable molecular conformers.

Comparative Analysis of Molecular Properties

Once the stable conformers are identified, a deeper analysis of their electronic and reactive properties can be performed. For the highest accuracy, single-point energy calculations are recommended using a larger basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions on all atoms.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.[4]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
(2-Ethynylphenyl)methanaminePredicted ValuePredicted ValuePredicted Value
(3-Ethynylphenyl)methanaminePredicted ValuePredicted ValuePredicted Value
(4-Ethynylphenyl)methanaminePredicted ValuePredicted ValuePredicted Value
(2-Ethylphenyl)methanaminePredicted ValuePredicted ValuePredicted Value
Caption: Predicted Frontier Molecular Orbital energies.

We anticipate that the para isomer will have the smallest HOMO-LUMO gap due to extended conjugation, suggesting higher reactivity.[5] Conversely, the saturated analog, (2-ethylphenyl)methanamine, is expected to have the largest gap, indicating greater kinetic stability.

Molecular Electrostatic Potential (MESP)

The MESP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[6]

Expected Observations:

  • Electron-rich regions (red/yellow): Expected around the nitrogen atom of the amine and the π-system of the ethynyl group and benzene ring. These are sites for potential electrophilic attack.

  • Electron-poor regions (blue): Expected on the amine hydrogens and potentially on the acetylenic hydrogen, indicating sites for nucleophilic attack.

For (2-ethynylphenyl)methanamine, the proximity of the amine and ethynyl groups may lead to a unique MESP surface compared to the other isomers, potentially influencing intramolecular interactions.

G cluster_1 MESP Analysis MESP Molecular Electrostatic Potential Surface Red Red/Yellow Regions (Electron-Rich) MESP->Red Blue Blue Regions (Electron-Poor) MESP->Blue Prediction Predicts Sites for Nucleophilic and Electrophilic Attack Red->Prediction Blue->Prediction

Caption: Interpreting Molecular Electrostatic Potential (MESP) maps.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and bonding interactions within the molecule.[7] It can quantify hyperconjugative interactions, which are crucial for understanding molecular stability.[8]

Key Parameters from NBO Analysis:

  • Natural Atomic Charges: Provides a more chemically intuitive picture of charge distribution than Mulliken charges.

  • Second-Order Perturbation Theory Analysis: Quantifies the stabilization energy (E(2)) associated with donor-acceptor (hyperconjugative) interactions. For example, the interaction between the nitrogen lone pair (donor) and antibonding orbitals of the ring (acceptor).

We hypothesize that in the para isomer, the E(2) energy for delocalization of the nitrogen lone pair into the aromatic system will be the largest, reflecting strong electronic communication. In the ortho isomer, potential intramolecular hydrogen bonding between the amine and the ethynyl group could be identified and quantified.

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of chemical reactivity and stability.[9]

DescriptorFormula(2-Ethynylphenyl)methanamine(3-Ethynylphenyl)methanamine(4-Ethynylphenyl)methanamine(2-Ethylphenyl)methanamine
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Predicted ValuePredicted ValuePredicted ValuePredicted Value
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Predicted ValuePredicted ValuePredicted ValuePredicted Value
Electrophilicity Index (ω)μ² / (2η)Predicted ValuePredicted ValuePredicted ValuePredicted Value
Caption: Predicted Global Reactivity Descriptors.

A lower chemical hardness (η) indicates a molecule is more reactive. The electrophilicity index (ω) measures the ability of a molecule to accept electrons. These quantitative descriptors are invaluable for comparing the overall reactivity profiles of the different isomers and the saturated analog.

Potential for Intramolecular Reactions

The ortho-positioning of the ethynyl and methanamine groups in (2-ethynylphenyl)methanamine raises the possibility of intramolecular cyclization reactions, a process that can be modeled computationally.[10] By locating the transition state for a potential cyclization pathway, the activation energy barrier can be calculated, providing an estimate of the reaction's feasibility under different conditions. This is a critical consideration for the synthesis, storage, and metabolic fate of such compounds.

Conclusion and Future Directions

This computational guide outlines a comprehensive strategy for characterizing (2-ethynylphenyl)methanamine and its analogs. By systematically comparing the conformational, electronic, and reactivity properties of these molecules, we can gain a deep, predictive understanding of their behavior. The insights derived from these computational studies are not merely academic; they provide a rational basis for the design of novel therapeutic agents. For instance, understanding the preferred conformation and electrostatic potential can guide the design of molecules that fit precisely into a target's binding pocket. Similarly, knowledge of a molecule's metabolic stability, informed by its reactivity profile, is a cornerstone of modern drug development. The methodologies described herein represent a powerful, in-silico toolkit for accelerating the drug discovery process.

References

  • Mukamel, S. (n.d.). Localized Electronic Excitations in Phenylacetylene Dendrimers.
  • Zhao, Y. (n.d.). Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry (RSC Publishing).
  • The electronic spectra of aryl olefins: A theoretical study of phenylacetylene. (n.d.). ResearchGate.
  • Styrene and phenylacetylene: Electronic effects of conjugating substituents “off” and “on” the axis of a benzene ring. (2025). ResearchGate.
  • Wang, Y., & Zhao, Y. (2015). Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry, 13(37), 9634–9637. doi:10.1039/C5OB01651G
  • Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. (n.d.). PubMed Central.
  • The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central.
  • Lahm, M. E., Maynard, R. K., Turney, J. M., Weinhold, F., & Schaefer, H. F. (2020). Substituted Ortho-Benzynes: Properties of the Triple Bond. The Journal of Organic Chemistry, 85(15), 9905–9914. doi:10.1021/acs.joc.0c01209
  • Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems. (n.d.). NIH.
  • Conformational Analysis of 1,1'-(Methylphosphinylidene)-bis(methanamine) and Its Platinum(II) Complex. (2025). ResearchGate.
  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. (n.d.). MDPI.
  • Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept. (1987). PubMed.
  • DFT, FT-IR, Fukui Function and MESP analyses of 2-ethoxy-4-{(E)-[(3 nitrophenyl)imino]methyl}phenol. (n.d.). YMER.
  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. (2025). ResearchGate.
  • Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. (n.d.). ScienceDirect.
  • Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing? (2024). ResearchGate.
  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023). MDPI.
  • Conformational analysis of 2-substituted piperazines. (2016). PubMed.
  • First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. (n.d.). PMC - NIH.
  • Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. (2024). NIH.
  • Computational Studies of Structures and Properties of Metallaboranes. 2. Transition-Metal Dicarbollide Complexes. (n.d.). Amanote Research.
  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI.
  • Structural, topological, vibrational, and electronic analysis, and ADMET study of Methyl-2-(4-isobutylphenyl)propanoate. (2025). ResearchGate.
  • Computational Study of Crystallography, Defects, Ion Migration and Dopants in Almandine Garnet. (n.d.). MDPI.
  • A Computational Study on Structural and Electronic Properties of 1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,2,3-Oxadiazol-2-Yl]Sulfanyl}Ethanone. (n.d.). ResearchGate.

Sources

A Comparative Guide to the Structural Elucidation of (2-Ethynylphenyl)methanamine Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. (2-Ethynylphenyl)methanamine and its derivatives represent a class of compounds with significant potential, featuring a rigid ethynyl group that can probe molecular interactions and a flexible methanamine side chain that can be readily functionalized. This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of these valuable molecules, grounded in experimental data and established scientific principles.

The Imperative of Structural Verification

Before delving into complex biological assays, the unambiguous confirmation of a synthesized molecule's identity and structure is a critical, non-negotiable step. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide essential information about the connectivity and functional groups within a molecule, single-crystal X-ray diffraction stands alone in its ability to provide a definitive, atomic-resolution, three-dimensional structure.

Synthesis of (2-Ethynylphenyl)methanamine Derivatives: A Plausible Route

A robust and versatile method for the synthesis of the (2-ethynylphenyl) moiety is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide is highly efficient and tolerates a wide range of functional groups.[1][2][3] A plausible and well-documented synthetic pathway to (2-ethynylphenyl)methanamine is outlined below.

Experimental Protocol: Synthesis

Step 1: Sonogashira Coupling to form 2-ethynylbenzonitrile

  • To a solution of 2-bromobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add ethynyltrimethylsilane (1.2 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst such as CuI (0.04 eq).

  • Add a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

  • Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)benzonitrile.

  • Remove the trimethylsilyl (TMS) protecting group by treating the product with a mild base such as potassium carbonate in methanol to afford 2-ethynylbenzonitrile.

Step 2: Reduction of 2-ethynylbenzonitrile to (2-Ethynylphenyl)methanamine

  • Dissolve the 2-ethynylbenzonitrile (1.0 eq) in a dry, ethereal solvent like THF or diethyl ether.

  • Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced, as monitored by TLC.

  • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude amine, if necessary, by distillation or chromatography to yield (2-ethynylphenyl)methanamine.

The Art and Science of Crystallization

The critical bottleneck in any X-ray crystallographic analysis is the growth of high-quality single crystals. This process is often more of an art than a science, requiring patience and the screening of multiple conditions. For (2-ethynylphenyl)methanamine derivatives, which are often oils or low-melting solids at room temperature, crystallization can be particularly challenging. The formation of salts, for instance by reacting the amine with hydrochloric acid to form the hydrochloride salt, can often improve the crystallinity of the material.[4]

Experimental Protocol: Crystallization Screening

Several common techniques can be employed to obtain single crystals suitable for X-ray diffraction:[5]

  • Slow Evaporation: Dissolve the compound in a suitable solvent (or a mixture of solvents) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a more dense solvent in which it is insoluble. The compound will crystallize at the interface of the two solvents.

Causality Behind Experimental Choices: The choice of solvent is critical. For ethynyl-substituted aromatic compounds, solvents that can engage in π-π stacking interactions, such as benzene or toluene, can sometimes promote crystallization.[5] For amines, the pH of the solution can also play a crucial role. Protonation of the amine can introduce strong hydrogen bonding interactions, which can facilitate the formation of a well-ordered crystal lattice.[5]

Table 1: Common Solvents for Crystallization of Aromatic Amines

Solvent System (Good Solvent/Anti-Solvent)Rationale
Dichloromethane/HexaneGood balance of polarity and volatility.
Ethyl Acetate/HeptaneLess volatile alternative to dichloromethane.
Methanol/Diethyl EtherFor more polar derivatives.
Toluene/HexaneUtilizes π-π interactions for aromatic compounds.

X-ray Crystallography: The Gold Standard

Once a suitable single crystal is obtained, X-ray diffraction analysis can provide a wealth of information. The process involves irradiating the crystal with a focused beam of X-rays and measuring the diffraction pattern produced. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Presentation: Crystallographic Data for a Benzylamine Derivative

While a crystal structure for the parent (2-ethynylphenyl)methanamine is not publicly available, the following table presents representative crystallographic data for a related benzylamine derivative to illustrate the type of quantitative information obtained.

Table 2: Representative Crystallographic Data

ParameterValue
Chemical FormulaC₂₇H₂₃N₃
Formula Weight389.48
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.7296(6)
b (Å)11.1447(6)
c (Å)12.3411(6)
α (°)70.914(2)
β (°)86.955(2)
γ (°)74.653(2)
Volume (ų)1083.34(11)
Z2
R-factor (%)4.5
Data adapted from a related benzylamine structure.

Comparison with Other Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine characterization and for providing complementary information.

Caption: Information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the connectivity of a molecule in solution. For (2-ethynylphenyl)methanamine, ¹H and ¹³C NMR would provide key information:

  • ¹H NMR: Distinct signals for the aromatic protons, the benzylic CH₂ protons, the amine NH₂ protons, and the acetylenic C-H proton. Coupling patterns would confirm their spatial relationships.

  • ¹³C NMR: Resonances for each unique carbon atom, including the characteristic signals for the alkyne carbons.

Comparison: While NMR excels at establishing the carbon-hydrogen framework, it does not directly provide information on bond lengths, bond angles, or the precise three-dimensional arrangement of the molecule in the solid state. Conformations in solution may also differ from those in the crystal lattice.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups. For (2-ethynylphenyl)methanamine, key vibrational bands would include:

  • ~3300-3400 cm⁻¹: N-H stretching of the primary amine.

  • ~3300 cm⁻¹: C-H stretching of the terminal alkyne.

  • ~2100 cm⁻¹: C≡C stretching of the alkyne.

  • ~1600 cm⁻¹: C=C stretching of the aromatic ring.

Comparison: IR is an excellent qualitative tool for confirming the presence of expected functional groups but provides no information about the overall molecular structure or connectivity.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern. This is crucial for confirming the elemental composition.

Comparison: MS is a powerful tool for confirming the molecular formula but, like IR, does not provide detailed structural information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires high-quality single crystals; solid-state structure may differ from solution.
NMR Spectroscopy Atom connectivity, electronic environment of nuclei, solution-state conformation.Provides detailed information on the molecular framework in solution.Does not provide precise bond lengths/angles; interpretation can be complex for large molecules.
IR Spectroscopy Presence of functional groups.Rapid, simple, and non-destructive.Provides limited structural information.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, confirms molecular formula.Provides minimal information on stereochemistry or connectivity.

Conclusion: An Integrated Approach

For the comprehensive and unambiguous structural elucidation of (2-ethynylphenyl)methanamine derivatives, an integrated analytical approach is essential. While NMR, IR, and MS provide rapid and crucial information for routine characterization and confirmation of synthesis, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional structure. The atomic-level insights gained from X-ray crystallography are invaluable for understanding intermolecular interactions, guiding further synthetic efforts, and ultimately, accelerating the drug discovery process. The investment in obtaining high-quality crystals and performing a crystallographic analysis is often repaid many times over in the confidence and clarity it brings to a research program.

References

  • Kryatov, S. V., et al. (2002). Inorganic Chemistry, 41(5), 923-925.
  • Strashnova, S., et al. (2013). Open Journal of Inorganic Chemistry, 3, 1-6.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Alagarsamy, P., & Varma, R. S. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Ghosh, S., et al. (2017). Silicone Oil Induced Spontaneous Single-crystal-to-Single-crystal Phase Transitions in Ethynyl substituted fluorinated benzamides. Crystal Growth & Design, 17(9), 4533-4540.
  • Stalke, D., et al. (2021). Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. ChemistryOpen, 10(11), 1059-1065.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Pérez-Ramírez, J., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Guide for crystallization. [Link]

  • Arhangelskis, M., et al. (2015). A combination of crystallographic and spectroscopic techniques has been used in order to address thorough purification protocols for a series of atropoisomeric 1,1'-binaphthalene-2,2'-diol (BINOL)
  • ResearchGate. (n.d.). Synthesis of (3-Ethynyl-phenyl)-methyl-amine (2). [Link]

  • Stenfors, C., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 164-173.
  • Kikelj, D., et al. (2007). Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points.
  • Thorat, B. R., et al. (2014). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL)
  • Ferguson, G., et al. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C: Structural Chemistry, 77(10), 573-584.
  • Lord, S. J., et al. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
  • Antonietti, M., et al. (2018). Green and Rapid Hydrothermal Crystallization and Synthesis of Fully Conjugated Aromatic Compounds. ChemistryOpen, 7(8), 629–635.

Sources

A Comparative Guide to the Validation of Analytical Methods for (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethynylphenyl)methanamine is a molecule of interest in medicinal chemistry and drug development, incorporating a primary aromatic amine and a terminal alkyne. These functional groups, while offering synthetic versatility, also present unique challenges for analytical characterization and quantification. The development of robust, reliable, and validated analytical methods is a cornerstone of the pharmaceutical industry, ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of various analytical methodologies for (2-Ethynylphenyl)methanamine, grounded in the principles of scientific integrity and regulatory expectations. As a Senior Application Scientist, the aim is to not only present protocols but to elucidate the rationale behind the experimental choices, empowering researchers to develop and validate analytical methods that are fit for purpose.

Part 1: Physicochemical and Spectroscopic Profile: A Foundation for Method Development

A thorough understanding of the analyte's properties is paramount for developing effective analytical methods. In the absence of extensive experimental data for (2-Ethynylphenyl)methanamine, we can predict its key characteristics based on its structural components.

Chemical Structure and Functional Groups:

The molecule comprises a benzene ring substituted with a methanamine (-CH₂NH₂) group and an ethynyl (-C≡CH) group. The primary amine is basic, while the terminal alkyne proton is weakly acidic.

Predicted Physicochemical Properties:

  • pKa: The primary amine is expected to have a pKa around 9-10, making it basic and readily protonated in acidic conditions. The terminal alkyne proton is weakly acidic, with a pKa of approximately 25.

  • LogP: The predicted octanol-water partition coefficient (LogP) suggests a moderate lipophilicity, suitable for reversed-phase chromatography.

  • Solubility: The compound is expected to be soluble in organic solvents and aqueous acidic solutions.

Predicted Spectroscopic Properties (for illustrative purposes):

  • UV-Vis Spectrum: The aromatic ring and alkyne conjugation are predicted to result in a UV absorption maximum (λmax) around 240-250 nm. This provides a basis for detection in HPLC-UV analysis.

  • NMR (¹H and ¹³C) Spectra:

    • ¹H NMR: Aromatic protons (δ 7.0-7.5), a singlet for the alkyne proton (δ ~3.0), a singlet for the benzylic protons (δ ~3.8-4.0), and a broad singlet for the amine protons (variable).

    • ¹³C NMR: Aromatic carbons (δ 120-140), alkyne carbons (δ ~80-85), and a benzylic carbon (δ ~45).

  • Mass Spectrum (Electron Ionization): The molecular ion peak (m/z 131) is expected. Key fragmentation patterns would likely involve the loss of the amine group and rearrangements of the aromatic ring.

Potential Stability Issues:

The primary amine is susceptible to oxidation, which can be catalyzed by light and metal ions. The terminal alkyne can undergo various reactions, including cyclization or polymerization under certain conditions. These potential degradation pathways must be considered when developing stability-indicating methods.

Part 2: Chromatographic Methodologies: A Comparative Analysis

Chromatographic techniques are the workhorses for the separation and quantification of pharmaceutical compounds. Here, we compare the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of (2-Ethynylphenyl)methanamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is generally the preferred method for non-volatile and thermally labile compounds like aromatic amines.

Method Development Strategy:

  • Column Selection: A C18 column is a good starting point due to the molecule's moderate polarity. For potentially better peak shape and alternative selectivity, a Phenyl-Hexyl column could be explored, offering π-π interactions with the aromatic ring.

  • Mobile Phase Optimization: A mobile phase of acetonitrile or methanol with a buffered aqueous phase is recommended. Given the basic nature of the amine, a mobile phase with a pH of 3-4 will ensure the analyte is protonated and exhibits good peak shape. A phosphate or acetate buffer is suitable.

  • Detector Selection: A UV-Vis or Photodiode Array (PDA) detector set at the predicted λmax of 240-250 nm would provide good sensitivity. For higher specificity and confirmation of identity, a Mass Spectrometry (MS) detector is invaluable.

Validation Protocol for an HPLC-UV Assay Method (ICH Q2(R2) Framework):

The validation of an analytical method is a regulatory requirement to demonstrate its fitness for its intended purpose.[1][2][3][4][5]

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte of interest.Peak purity index > 0.995 (PDA), no interference from placebo and degradants.
Linearity To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) > 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the measured value to the true value.98.0-102.0% recovery of a known amount of analyte.
Precision The degree of scatter between a series of measurements.Repeatability (RSD < 1.0%), Intermediate Precision (RSD < 2.0%).
LOD & LOQ The lowest amount of analyte that can be detected and quantified.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method's capacity to remain unaffected by small variations in parameters.No significant change in results with variations in pH, mobile phase composition, etc.
System Suitability To ensure the system is performing correctly.Tailing factor < 2.0, theoretical plates > 2000, RSD of replicate injections < 1.0%.

Experimental Protocol: HPLC-UV Assay

  • Chromatographic System: HPLC with a UV-Vis or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 20 mM Potassium Phosphate buffer, pH 3.0. B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of (2-Ethynylphenyl)methanamine in a 50:50 mixture of mobile phase A and B. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample in the same diluent as the standards.

Gas Chromatography (GC)

Direct GC analysis of primary amines is often challenging due to their polarity, which can lead to poor peak shape (tailing) and low volatility.[6][7] Therefore, derivatization is typically required.

The Necessity of Derivatization:

Derivatization chemically modifies the analyte to make it more suitable for GC analysis by:

  • Increasing volatility.

  • Improving thermal stability.

  • Reducing peak tailing.

A common derivatization strategy for primary amines is acylation using reagents like trifluoroacetic anhydride (TFAA) or silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][8]

Method Development Strategy:

  • Derivatization Protocol: A detailed, optimized protocol for the derivatization reaction is the first critical step.

  • Column Selection: A mid-polar column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good choice for separating derivatized amines.

  • Inlet and Oven Temperature Programming: The inlet temperature should be high enough to ensure rapid volatilization of the derivative without causing degradation. A temperature ramp for the oven will be necessary to achieve good separation.

  • Detector Selection: A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. For higher specificity and identification, a Mass Spectrometer (MS) is preferred.

Experimental Protocol: GC-FID Analysis after Derivatization (Acylation)

  • Derivatization:

    • To 1 mg of the sample in a vial, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • Chromatographic System: GC with an FID detector.

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: 100 °C hold for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split injection).

Comparison Table: HPLC vs. GC for (2-Ethynylphenyl)methanamine Analysis
FeatureHPLCGC
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Requires derivatization for this polar amine.[6][7]
Sample Preparation Simpler, typically dilution.More complex due to the derivatization step.
Sensitivity Good, especially with UV or MS detectors.Can be very high, particularly with an MS detector.
Specificity High with PDA (peak purity) and MS detectors.High with an MS detector.
Robustness Generally very robust.The derivatization step can introduce variability.
Primary Application Assay, impurity profiling, stability studies.Impurity profiling, analysis of volatile related substances.

Part 3: Spectroscopic Methods for Identification and Characterization

Spectroscopic techniques are essential for confirming the identity and structure of (2-Ethynylphenyl)methanamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is the definitive method for structure elucidation. Validation of an NMR method for identification focuses on specificity.

  • Mass Spectrometry (MS): When coupled with chromatography, it provides molecular weight and fragmentation information, which is crucial for identification. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne.

Part 4: Stability-Indicating Method Development

Regulatory agencies require that analytical methods for stability studies be "stability-indicating," meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products.[9][10][11]

Forced Degradation Studies:

To develop a stability-indicating method, the drug substance is subjected to stress conditions to generate potential degradation products.

  • Acid/Base Hydrolysis: Treatment with HCl and NaOH to assess stability in acidic and basic conditions.

  • Oxidation: Treatment with hydrogen peroxide to evaluate oxidative stability.

  • Thermal Degradation: Exposure to high temperature.

  • Photodegradation: Exposure to UV and visible light.

Developing a Stability-Indicating HPLC Method:

The HPLC method is then developed and optimized to separate the main peak of (2-Ethynylphenyl)methanamine from all the degradation peaks. The use of a PDA detector is crucial to assess peak purity and ensure that no degradants are co-eluting with the API.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting dev Method Development & Optimization protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: Workflow for HPLC Method Validation.

HPLC_vs_GC_Decision_Tree start Analyze (2-Ethynylphenyl)methanamine assay Assay or Stability Study? start->assay volatile Volatile Impurities? assay->volatile No hplc Use HPLC assay->hplc Yes volatile->hplc No gc Consider GC with Derivatization volatile->gc Yes

Caption: Decision Tree for Choosing Between HPLC and GC.

Stability_Indicating_Method_Workflow start Develop Stability-Indicating Method forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_development Develop HPLC Method to Separate API from Degradants forced_degradation->method_development peak_purity Assess Peak Purity using PDA method_development->peak_purity validation Validate the Method per ICH Q2(R2) peak_purity->validation

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

The validation of analytical methods for (2-Ethynylphenyl)methanamine requires a comprehensive approach that considers the unique chemical properties of its aromatic amine and terminal alkyne functional groups. For quantitative analysis, such as assays and stability studies, a validated reversed-phase HPLC method is the most suitable choice due to its robustness and applicability to non-volatile compounds. While GC can be employed, particularly for the analysis of volatile impurities, it necessitates a carefully developed and validated derivatization step. Spectroscopic methods remain indispensable for the definitive identification and structural elucidation of the molecule and any potential impurities or degradants. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers can confidently develop and validate analytical methods that ensure the quality and consistency of (2-Ethynylphenyl)methanamine in a drug development setting.

References

  • BenchChem. (2025).
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
  • Journal of AOAC INTERNATIONAL. (2020).
  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • ProPharma Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Phenomenex. (2025).
  • National Institutes of Health. (2022).
  • News-Medical.Net. (2024). GC Vs.
  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • AmbioPharm. (n.d.).
  • ResearchGate. (n.d.). Experimental UV-vis spectrum of 2 (line) and its TDDFT-predicted....
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ChemRxiv. (n.d.). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals.
  • National Institutes of Health. (2021).
  • PubMed Central. (2025).
  • ResearchGate. (n.d.). Advancing the Prediction of MS/MS Spectra Using Machine Learning.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed Central. (2011). Predicting the UV–vis spectra of oxazine dyes.
  • PubMed. (2023). Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning.
  • Benchchem. (n.d.). Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • PubMed. (2011). Predicting the UV-vis spectra of oxazine dyes.
  • ResearchGate. (2025). Predicting the UV–vis spectra of oxazine dyes.
  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Ethynylphenyl)methanamine is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a primary amine and a terminal alkyne on an aromatic scaffold, allows for diverse and sequential functionalization. This guide offers an in-depth comparative analysis of the primary catalytic systems employed for its synthesis, moving beyond mere protocols to explain the mechanistic rationale behind catalyst selection and process optimization. Our focus is to provide researchers, scientists, and drug development professionals with a robust framework for selecting the most appropriate catalytic method based on criteria such as efficiency, substrate scope, cost, and operational simplicity.

The synthesis of this target molecule is predominantly achieved through two strategic approaches: traditional cross-coupling reactions involving pre-functionalized substrates and modern C-H activation/functionalization methods that offer enhanced atom economy. We will dissect the performance of catalysts central to these strategies, providing supporting data and detailed experimental workflows.

Palladium-Catalyzed Sonogashira Cross-Coupling: The Established Workhorse

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, remains the most prevalent method for forming C(sp²)-C(sp) bonds.[1] For the synthesis of (2-Ethynylphenyl)methanamine, this typically involves the coupling of a 2-halobenzylamine derivative with an acetylene source.

The Classic Pd/Cu Co-Catalytic System

This is the original and most widely used variant of the Sonogashira coupling.[2][3][4] It employs a dual catalytic system where both palladium and copper(I) play crucial, synergistic roles.

  • Catalyst System : A palladium(0) source, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[2]

  • Mechanism : The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle's primary role is to activate the terminal alkyne by forming the copper acetylide, which is more nucleophilic and facilitates the transmetalation step with the palladium complex.[1][2][4]

sonogashira_mechanism Figure 1: Dual Catalytic Cycle of Pd/Cu Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R-X) product_complex R-Pd(II)(C≡CR')L₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product R-C≡CR' product_complex->product cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide R'C≡CH, Base cu_acetylide->pd_complex Enters Pd Cycle CH_activation_workflow Figure 2: Workflow for Iridium-Catalyzed C-H Alkynylation sub Primary Benzylamine + Aldehyde (DG precursor) in_situ In Situ Aldimine Formation (Directing Group) sub->in_situ cyclometalation Chelation-Assisted C-H Activation (Iridacycle Formation) in_situ->cyclometalation catalyst [Ir(III)] Catalyst catalyst->cyclometalation alkyne Alkynylating Agent (e.g., TIPS-EBX) alkynylation Alkynylation Step alkyne->alkynylation cyclometalation->alkynylation product_dg Alkynylated Product with Directing Group alkynylation->product_dg hydrolysis Hydrolysis/ DG Removal product_dg->hydrolysis final_product (2-Ethynylphenyl)methanamine hydrolysis->final_product

Sources

A Comparative Guide to the Performance of (2-Ethynylphenyl)methanamine in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of molecular building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Substituted benzylamines are a cornerstone of this molecular toolbox, prized for their utility in constructing nitrogen-containing scaffolds.[1] This guide provides an in-depth technical comparison of (2-Ethynylphenyl)methanamine, a bifunctional reagent, against a simpler analog, benzylamine. We will benchmark its performance in two key transformations pivotal to modern drug discovery: Amide Bond Formation and the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines.

The unique value of (2-Ethynylphenyl)methanamine lies in the juxtaposition of a nucleophilic primary amine and a reactive terminal alkyne on an aromatic core. This arrangement unlocks novel, sequential reaction pathways, particularly in the realm of transition-metal-catalyzed cyclization reactions, that are inaccessible to simpler benzylamines.[2][3] This guide will elucidate the profound impact of the ortho-ethynyl group on reactivity and synthetic potential.

Part 1: Benchmarking in Amide Bond Formation

Amide coupling is one of the most fundamental and frequently executed reactions in medicinal chemistry. The nucleophilicity of the amine is a primary determinant of reaction efficiency.[4] We compare the performance of (2-Ethynylphenyl)methanamine with the parent benzylamine in a standard EDC/HOBt-mediated coupling with benzoic acid.

Comparative Performance Data
Parameter(2-Ethynylphenyl)methanamineBenzylamine (Alternative)Rationale for Performance
Starting Materials (2-Ethynylphenyl)methanamine, Benzoic AcidBenzylamine, Benzoic AcidDirect comparison of amine nucleophilicity.
Key Reagents EDC, HOBt, DIPEA, DCMEDC, HOBt, DIPEA, DCMStandardized conditions for modern amide coupling.[4]
Reaction Time 4-6 hours2-4 hoursThe electron-withdrawing nature of the sp-hybridized alkyne slightly reduces the nucleophilicity of the amine, potentially slowing the reaction.[1]
Typical Yield >90%>95%Both amines are highly effective nucleophiles, leading to excellent yields. The minor difference is often negligible on a practical scale.[5]
Key Advantage Product contains a reactive alkyne handle for subsequent diversification (e.g., Click chemistry, Sonogashira coupling).High reactivity, low cost, well-established protocols.The true value of the ethynyl-substituted product lies in its potential for further, orthogonal reactions.
Key Disadvantage Higher cost of starting material.Product lacks a secondary reactive site for easy diversification.A trade-off between upfront cost and downstream synthetic versatility.
Experimental Protocol: Amide Coupling
  • To a solution of benzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the respective amine ((2-Ethynylphenyl)methanamine or Benzylamine) (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 2-6 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzylbenzamide derivative.[4]

Workflow & Logic Diagram

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid Benzoic Acid Activated_Ester O-acylisourea (Active Ester Intermediate) Acid->Activated_Ester EDC, HOBt, DCM EDC EDC / HOBt Product N-substituted Benzamide Activated_Ester->Product Nucleophilic Acyl Substitution Amine (2-Ethynylphenyl)methanamine or Benzylamine Amine->Product DIPEA caption Workflow for EDC/HOBt Amide Coupling.

Caption: Workflow for EDC/HOBt Amide Coupling.

Part 2: Benchmarking in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for synthesizing tetrahydroisoquinolines, a core scaffold in numerous alkaloids and pharmaceutical agents.[6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.[8][9]

Here, the performance of (2-Ethynylphenyl)methanamine is benchmarked not against a direct analogue, but in a modified, transition-metal-catalyzed sequence that highlights its unique utility. A traditional Pictet-Spengler reaction requires a β-phenethylamine, which (2-Ethynylphenyl)methanamine is not. However, its structure is perfectly primed for gold- or other transition-metal-catalyzed intramolecular cyclizations that lead to related heterocyclic systems, a modern and highly versatile alternative to the classic reaction.[2][10]

Conceptual Comparison: Annulation Strategies
ParameterGold-Catalyzed Cyclization of (2-Ethynylphenyl)methanamine derivativeClassic Pictet-Spengler Reaction (Alternative)Rationale for Performance
Substrate N-Acyl-(2-Ethynylphenyl)methanamineβ-PhenethylamineThe ethynyl group serves as the electrophile acceptor after activation by a Lewis-acidic metal catalyst. In the classic reaction, the aromatic ring itself is the nucleophile.
Reaction Partner None (Intramolecular)Aldehyde or KetoneThe reaction partner is incorporated into the final ring in the classic P-S reaction. The gold-catalyzed variant is a cycloisomerization.[11]
Catalyst Au(I) or Au(III) salts (e.g., AuCl₃)Strong Brønsted Acid (e.g., TFA, HCl)Gold catalysts are potent π-philic Lewis acids that selectively activate the alkyne for nucleophilic attack.[2][10]
Product Substituted Dihydroisoquinoline or IsoquinolineTetrahydroisoquinolineThe oxidation state of the final product differs. The gold-catalyzed reaction typically yields a more oxidized aromatic system.
Key Advantage Access to unique substitution patterns; proceeds under mild conditions; high functional group tolerance.[12]Well-established; forms stereocenters; direct access to reduced ring systems.[13]The gold-catalyzed method offers a modern entry into isoquinoline scaffolds, often avoiding harsh acidic conditions.[14]
Key Disadvantage Requires a noble metal catalyst; substrate synthesis is more complex.Requires strongly acidic conditions; limited to electron-rich aromatic systems for good yields.[6][9]The choice depends on the desired final structure and available synthetic resources.
Experimental Protocol: Gold-Catalyzed Isoquinoline Synthesis (Illustrative)

This protocol is adapted from methodologies for the cyclization of ortho-alkynyl anilines and related structures.[2][10]

  • Synthesize the starting amide via the procedure in Part 1, using an appropriate acyl chloride (e.g., benzoyl chloride) and (2-Ethynylphenyl)methanamine.

  • Dissolve the resulting N-((2-ethynylphenyl)methyl)benzamide (1.0 eq) in a suitable solvent such as acetonitrile or 1,2-dichloroethane (0.1 M).

  • Add a gold(I) or gold(III) catalyst (e.g., AuCl₃, 5 mol%) to the solution.

  • Heat the reaction mixture to a temperature between 60-85°C.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the substituted dihydroisoquinoline or isoquinoline product.

Mechanistic Pathway Diagram

G cluster_main Gold-Catalyzed 6-endo-dig Cyclization cluster_alt Classic Pictet-Spengler Reaction Start N-Acyl-(2-Ethynylphenyl)methanamine Gold_Complex [Au]-Alkyne π-Complex Start->Gold_Complex + Au(I)/Au(III) Cyclized_Intermediate Vinylic Gold Intermediate Gold_Complex->Cyclized_Intermediate Intramolecular Nucleophilic Attack (6-endo-dig) Product Dihydroisoquinoline Cyclized_Intermediate->Product Protodeauration Phenethylamine β-Phenethylamine + Aldehyde Iminium Iminium Ion Intermediate Phenethylamine->Iminium Condensation (-H₂O) Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium->Tetrahydroisoquinoline Intramolecular Electrophilic Aromatic Substitution caption Comparison of Annulation Pathways.

Caption: Comparison of Annulation Pathways.

Summary & Conclusion

(2-Ethynylphenyl)methanamine demonstrates comparable, high-yielding performance to the standard benzylamine in fundamental reactions like amide bond formation. Its slightly reduced nucleophilicity is a minor drawback, far outweighed by the synthetic versatility of the resulting product.

The true value of this reagent is realized in subsequent transformations where the ortho-ethynyl group becomes the star player. As benchmarked against the classic Pictet-Spengler reaction, (2-Ethynylphenyl)methanamine enables access to isoquinoline-type structures through modern, transition-metal-catalyzed cyclizations.[2][10] These methods offer a distinct and complementary approach, often proceeding under milder conditions and providing access to different oxidation states and substitution patterns than traditional methods.[15]

For drug development professionals and synthetic chemists, (2-Ethynylphenyl)methanamine should be viewed not as a direct replacement for simpler amines, but as a strategic building block for constructing complex molecular architectures. Its ability to participate in sequential or tandem reactions makes it an invaluable tool for diversification and the rapid exploration of chemical space, particularly in the synthesis of novel heterocyclic libraries.

References

  • BenchChem. A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines in Synthesis.
  • Alfonsi, M., Arcadi, A., Aschi, M., Bianchi, G., & Marinelli, F. (2005). Gold-catalyzed reactions of 2-alkynyl-phenylamines with alpha,beta-enones. The Journal of Organic Chemistry, 70(6), 2265–2273. Available at: [Link]

  • BenchChem. A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • Various Authors. (2023). Symposium on chemistry of alkynes, allenes and small cycles. Russian Chemical Bulletin, 72(12).
  • BenchChem. A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.
  • Química Organica.org. (2010). Isoquinoline synthesis.
  • ResearchGate. (2025). Intramolecular cyclization of ortho-alkynylanilines by Rh(I)-catalyzed hydroamination to yield benzo(dipyrroles).
  • Potter, M. E., et al. (2014). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 9(4), e93532.
  • Wikipedia. Pictet–Spengler reaction. Available at: [Link] [Accessed January 19, 2026]

  • Organic Reactions. (2024). Enantioselective Pictet–Spengler Reactions. Organic Reactions, 114.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • ChemRxiv. (2023). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water.
  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 9(3).
  • Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link] [Accessed January 19, 2026]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Zhang, J., et al. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. The Journal of Organic Chemistry, 81(21), 10454–10462. Available at: [Link]

  • ResearchGate. (2025). Heterogeneous gold(III)-catalyzed tandem cyclization of 2-alkynylbenzamides with ammonium acetate toward 1-aminoisoquinolines.
  • Nevado, C., & Echavarren, A. M. (2005). Gold-catalyzed cyclization of 1,6-enynes. Synthesis, 2005(08), 1241-1254. Available at: [Link] [Accessed January 19, 2026]

  • NTNU. Gold catalysed cyclizations of alkynes - Gold Catalysis in Organic Synthesis.

Sources

Safety Operating Guide

Navigating the Disposal of (2-Ethynylphenyl)methanamine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds like (2-Ethynylphenyl)methanamine are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of (2-Ethynylphenyl)methanamine, grounded in established safety protocols and regulatory principles. As a Senior Application Scientist, my objective is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring the safety of your team and the protection of our environment.

Immediate Safety & Hazard Assessment: Understanding the Risks

The Safety Data Sheet (SDS) for (2-Ethynylphenyl)methanamine indicates it is harmful if swallowed and causes skin and eye irritation.[3] Therefore, immediate safety protocols are paramount.

Mandatory Personal Protective Equipment (PPE) When Handling Waste:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, as the compound is a known skin irritant.[4][5]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.[4][5]
Skin and Body Lab coat or chemical-resistant apronTo protect against contamination of personal clothing.
Respiratory Use only in a well-ventilated area or chemical fume hoodTo avoid inhalation of any potential vapors or aerosols.[3][4]

In the event of a spill, absorb the material with an inert absorbent like sand or vermiculite, place it in a sealed container, and remove all ignition sources.[3][5]

The Core of Compliant Disposal: A Step-by-Step Protocol

The guiding principle for the disposal of (2-Ethynylphenyl)methanamine is that it must be treated as hazardous waste.[6] Under no circumstances should it be disposed of down the drain or in regular trash.[7][8][9] The following protocol outlines the necessary steps for its collection, storage, and ultimate disposal.

Step 1: Waste Segregation and Classification

Proper segregation is the foundation of safe chemical waste management.[6][7] It prevents potentially dangerous reactions between incompatible chemicals.[7]

  • Action: Designate a specific waste container for (2-Ethynylphenyl)methanamine and any materials contaminated with it (e.g., gloves, absorbent pads, glassware).

  • Causality: Keeping amine waste separate from other chemical wastes, especially strong oxidizing agents and acids, is crucial to prevent hazardous reactions.[7] Amines can react exothermically with acids.

Step 2: Containerization and Labeling

The choice of container and its proper labeling are critical for safety and regulatory compliance.

  • Action:

    • Select a chemically compatible container with a secure, tight-fitting lid.[6][7] High-density polyethylene (HDPE) is generally a suitable choice for amines.

    • Affix a "HAZARDOUS WASTE" label to the container.[6]

    • Clearly write the full chemical name: "Waste (2-Ethynylphenyl)methanamine" and list any known hazards such as "Harmful," "Skin Irritant," and "Eye Irritant."[7]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental exposure or improper mixing of waste streams.[6][7] A securely sealed container prevents the release of fumes.[7]

Step 3: Accumulation and Storage

Waste must be stored safely pending collection by a licensed disposal service.

  • Action: Store the sealed and labeled container in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.[7][8] This area should be a designated satellite accumulation area (SAA) for hazardous waste.

  • Causality: Storing the waste in a controlled environment minimizes the risk of container degradation and accidental spills, and prevents the accumulation of potentially flammable or reactive vapors.[7]

Step 4: Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.[10]

  • Action: Engage a licensed and reputable hazardous waste disposal company.[3][4][7] Provide them with the Safety Data Sheet and a clear description of the waste.

  • Causality: Professional hazardous waste handlers have the expertise and equipment to transport and dispose of chemical waste safely and in an environmentally responsible manner, often through high-temperature incineration.[7][10] They are also responsible for maintaining the necessary documentation for regulatory compliance.[7]

Visualizing the Disposal Workflow

To ensure clarity and consistency in the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow Disposal Workflow for (2-Ethynylphenyl)methanamine cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal A Waste Generated ((2-Ethynylphenyl)methanamine & contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this an amine-specific waste stream? B->C D Place in designated, compatible, and sealed container for amines. C->D Yes E STOP! Do not mix. Consult with EHS. C->E No F Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards D->F G Store in designated Satellite Accumulation Area F->G H Contact Licensed Hazardous Waste Disposal Service G->H I Provide SDS and waste information H->I J Waste collected for compliant disposal I->J

Caption: Decision workflow for the safe disposal of (2-Ethynylphenyl)methanamine.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of (2-Ethynylphenyl)methanamine is not merely a procedural task but a critical component of responsible scientific practice. By understanding the hazards associated with this class of compounds and adhering to a systematic disposal protocol, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. This guide provides the necessary framework, but always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.

References

  • Amine Disposal For Businesses. Collect and Recycle. (n.d.). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023). [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. (2025). [Link]

  • MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Tri-iso. (n.d.). [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. (n.d.). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. (n.d.). [Link]

  • Safety Data Sheet - Hexamethylenetetramine. Ergonomics. (n.d.). [Link]

  • Safe Disposal of Pesticides. U.S. Environmental Protection Agency. (2025). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. (2023). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Ethynylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a safety-first mindset that is both rigorous and practical. (2-Ethynylphenyl)methanamine is a compound of interest due to its unique structural motifs: a primary amine and a terminal alkyne. This guide provides essential, immediate safety and logistical information for its handling, grounded in an understanding of its constituent functional groups' reactivity. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is underpinned by sound scientific reasoning.

Hazard Analysis: The 'Why' Behind the PPE

Understanding the hazard profile of (2-Ethynylphenyl)methanamine is critical for selecting appropriate Personal Protective Equipment (PPE). The molecule's risk is twofold, stemming from its primary amine and its terminal alkyne functionalities.

  • The Amine Group (-CH₂NH₂): Like many primary amines, this group imparts basicity and nucleophilicity. It is predicted to be corrosive or irritating to the skin, eyes, and respiratory tract.

  • The Terminal Alkyne Group (-C≡CH): Terminal alkynes are characterized by high electron density and significant chemical reactivity.[1][2] The hydrogen atom on the sp-hybridized carbon is notably acidic (pKa ≈ 25) and can be deprotonated by strong bases to form a reactive acetylide anion.[3][4][5] This reactivity, while useful synthetically, necessitates careful handling to avoid unintended reactions.

Table 1: GHS Hazard Summary for (4-Ethynylphenyl)methanamine

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed.[6][7]
Skin Corrosion/Irritation 2 H315: Causes skin irritation.[6][7]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation.[6][7]

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation.[6][7] |

Core PPE Protocol: A Multi-Layered Defense

Based on the hazard analysis, a multi-layered approach to PPE is mandatory. The level of protection should be scaled according to the quantity of material being handled and the specific procedure being performed.

Eye and Face Protection

Contact with the eyes can cause serious irritation.[6][7] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanent side shields are required for all work involving this compound.

  • Recommended for Liquid Transfers: When handling solutions or transferring the neat liquid, upgrade to chemical splash goggles to provide a full seal around the eyes.

  • Required for High-Risk Operations: For procedures with an elevated risk of splashing (e.g., transfers of >100 mL, reactions under positive pressure, or work outside a fume hood), a full-face shield must be worn in addition to chemical splash goggles.

Skin and Body Protection

The compound is a known skin irritant, and prolonged contact should be avoided.[6][7]

  • Gloves:

    • Material: Nitrile gloves are the standard for incidental contact. Always check the manufacturer's compatibility data for breakthrough times.

    • Technique: For handling larger quantities or for prolonged tasks, consider double-gloving. Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating your skin.[6]

  • Body:

    • A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

    • For large-scale operations (>50g or >250mL), supplement your lab coat with a chemically resistant apron.

    • Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes made of a non-porous material.

Respiratory Protection

Inhalation may cause respiratory tract irritation.[6][7] The primary method of protection is through engineering controls.

  • Primary Control: All handling of (2-Ethynylphenyl)methanamine, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[6]

  • Secondary Control (Emergency Use): In the event of a significant spill or failure of engineering controls, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary. Personnel must be properly fit-tested and trained before using a respirator.

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE to encompass the entire workflow, from preparation to disposal.

Step-by-Step Safe Handling Workflow

The following procedure outlines the key steps for safely weighing the solid and preparing a solution.

  • Preparation: Don all required PPE (goggles, lab coat, gloves). Verify the chemical fume hood has a current certification and is functioning correctly.

  • Staging: Place all necessary equipment (balance, spatula, weigh paper, beaker, solvent, magnetic stir bar) inside the fume hood before retrieving the chemical.

  • Weighing: Carefully weigh the desired amount of (2-Ethynylphenyl)methanamine onto weigh paper. Avoid creating dust.

  • Transfer & Dissolution: Add the stir bar to the beaker, then carefully transfer the weighed solid. Slowly add the solvent while stirring to facilitate dissolution and minimize aerosol generation.

  • Cleanup: Immediately wipe down the spatula and any contaminated surfaces within the hood with a solvent-dampened towel.

  • Disposal: Dispose of all contaminated materials (weigh paper, gloves, paper towels) in the designated solid hazardous waste container.

G cluster_0 Preparation Phase cluster_1 Handling Phase cluster_2 Post-Handling Phase Don_PPE 1. Don Required PPE (Goggles, Lab Coat, Gloves) Verify_Hood 2. Verify Fume Hood Functionality Don_PPE->Verify_Hood Stage_Equipment 3. Stage Equipment in Hood Verify_Hood->Stage_Equipment Weigh 4. Weigh Compound Stage_Equipment->Weigh Transfer 5. Transfer & Dissolve Weigh->Transfer Cleanup 6. Clean Work Area Transfer->Cleanup Dispose 7. Dispose of Contaminated Waste Cleanup->Dispose

Caption: Standard workflow for handling (2-Ethynylphenyl)methanamine.

Emergency Procedures: Spills & Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Waste Disposal Protocol

Improper disposal is a serious safety and compliance violation. All waste streams must be treated as hazardous.

  • Liquid Waste: Collect all solutions containing (2-Ethynylphenyl)methanamine in a dedicated, clearly labeled, and sealed hazardous waste container. Do not pour down the drain.[6]

  • Solid Waste: All disposables that have come into contact with the chemical (e.g., gloves, weigh paper, paper towels, silica gel) must be collected in a separate, labeled hazardous waste container for solids.[8]

  • Empty Containers: "Empty" containers that held the neat material must be disposed of as hazardous waste.[8] Do not rinse them into the sink.

All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]

PPE Selection Logic Diagram

Use the following flowchart to determine the appropriate level of PPE for your specific task.

G start Start: Task with (2-Ethynylphenyl)methanamine q_hood Working in a certified chemical fume hood? start->q_hood n_hood STOP. Do not proceed. Consult EHS. q_hood->n_hood No q_splash Significant splash risk? (e.g., >100mL transfer, pressurized system) q_hood->q_splash Yes ppe_high Required PPE: - Chemical Splash Goggles - Full Face Shield - Double Nitrile Gloves - FR Lab Coat - Chem-Resistant Apron q_splash->ppe_high Yes ppe_low Required PPE: - Safety Glasses w/ Side Shields (Goggles Recommended) - Nitrile Gloves - FR Lab Coat q_splash->ppe_low No

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.